molecular formula C11H11ClN2 B1347212 4-chloro-N,N-dimethylquinolin-7-amine CAS No. 178984-46-8

4-chloro-N,N-dimethylquinolin-7-amine

货号: B1347212
CAS 编号: 178984-46-8
分子量: 206.67 g/mol
InChI 键: RSILXKGPRQLNLJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-N,N-dimethylquinolin-7-amine (CAS 178984-46-8) is a quinoline-based chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoline core substituted with a chlorine atom at the 4-position and a dimethylamino group at the 7-position. The chlorine atom is an electron-withdrawing group that enhances the reactivity of the C4 position for nucleophilic aromatic substitution, making this compound a versatile synthetic intermediate for the preparation of diverse 4-aminoquinoline libraries . Research into this compound and its analogs has revealed promising biological activities. Preclinical studies have shown that 4-aminoquinoline derivatives exhibit potent cytotoxic effects on human breast cancer cell lines, such as MCF7 and MDA-MB-468, suggesting their potential as prototypes for developing a new class of anticancer agents . Furthermore, a closely related chloroquinolin derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), has demonstrated effective in vitro and in vivo antileishmanial activity against species that cause both visceral and tegumentary leishmaniasis, including L. infantum and L. amazonensis . The mechanism of action for quinoline derivatives is complex and can include the ability to intercalate with DNA, inhibit key enzymes, interfere with cellular signaling pathways, and induce apoptosis in target cells . This compound is exclusively for research applications and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-chloro-N,N-dimethylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILXKGPRQLNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318798
Record name 4-chloro-N,N-dimethylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178984-46-8
Record name 4-chloro-N,N-dimethylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Versatility of the 4-Chloro-7-Aminoquinoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1] Among these, the 4,7-substituted quinoline framework, particularly with a chlorine atom at the 4-position and an amino group at the 7-position, has garnered significant attention. This technical guide focuses on the biological activity of derivatives of the 4-chloro-N,N-dimethylquinolin-7-amine core, a key pharmacophore with demonstrated potential in anticancer, antiviral, and antimalarial research. While direct biological data for this compound is limited, extensive research on its close analogs provides a strong foundation for understanding the therapeutic potential of this chemical class. This document will delve into the quantitative biological data, experimental methodologies, and implicated signaling pathways associated with these promising compounds.

Anticancer Activity

Derivatives of the 4-chloro-7-aminoquinoline scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or induce apoptosis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 4-chloro-7-aminoquinoline derivatives against different cancer cell lines. The data is presented as the half-maximal growth inhibitory concentration (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineGI₅₀ (µM)IC₅₀ (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73-[3]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7->50[3]
Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehydeMCF-7-4.60[4]
Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehydeHCT-116--[4]
Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehydeHL-60--[4]
Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehydeNCI-H292--[4]
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 73HCT116-1.99[2]
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 74HCT116-2.24[2]
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 81HCT116-4.90[2]
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 73CCRF-CEM--[2]
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 74CCRF-CEM--[2]
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 81CCRF-CEM--[2]
Experimental Protocol: In Vitro Cytotoxicity Screening

The cytotoxic effects of the 4-aminoquinoline derivatives were examined against human breast tumor cell lines, MCF7 and MDA-MB468.[3]

Cell Culture and Treatment:

  • Cells were grown in DMEM supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The synthesized compounds were dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%.

  • Cells were incubated with the compounds for 48 hours.

MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the GI₅₀ value was determined from dose-response curves.[3][4]

Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Cell Line Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (e.g., MCF7, MDA-MB468) B Cell Seeding in 96-well plates A->B D Add Compounds to Cells (Varying Concentrations) B->D C Dissolve Compounds in DMSO C->D E Incubate for 48h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Dissolve Formazan in DMSO G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine GI50/IC50 Values J->K

Workflow of the in vitro cytotoxicity screening protocol.

Signaling Pathways in Anticancer Activity

Several 7-chloro-4-aminoquinoline derivatives have been shown to induce apoptosis and inhibit key cellular processes like DNA and RNA synthesis.[2]

Induction of Apoptosis and Cell Cycle Arrest

G Compound 7-Chloro-4-aminoquinoline Derivative Cancer_Cell Cancer Cell Compound->Cancer_Cell Enters DNA_Damage DNA/RNA Synthesis Inhibition Cell_Cycle G0/G1 Phase Accumulation Apoptosis Induction of Apoptosis Cancer_Cell->DNA_Damage Inhibits Cancer_Cell->Cell_Cycle Arrests Cancer_Cell->Apoptosis Induces

Proposed mechanism of anticancer action.

Antiviral Activity

The 4-aminoquinoline scaffold, famously represented by chloroquine and hydroxychloroquine, has been investigated for its antiviral properties.[5] Recent studies have explored derivatives of 7-chloro-4-aminoquinoline against various viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[6]

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of a 7-chloro-4-aminoquinoline derivative.

CompoundVirusAssayEC₅₀ (µM)Reference
4-((7-chloroquinolin-4-yl)amino)phenolSARS-CoV-2Mpro Inhibition0.012[5]
Compound 5h (N-mesityl thiourea deriv.)IAVIn vitro assay-[6]
Compound 5h (N-mesityl thiourea deriv.)SARS-CoV-2In vitro assay-[6]
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of the compounds against the SARS-CoV-2 main protease (Mpro) can be evaluated using a FRET-based enzymatic assay.

Assay Principle:

  • A fluorescently labeled peptide substrate containing the Mpro cleavage site is used.

  • In the uncleaved state, a quencher molecule in proximity to the fluorophore suppresses the fluorescence signal.

  • Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • The presence of an inhibitor prevents substrate cleavage, leading to a lower fluorescence signal.

Protocol Outline:

  • Recombinant SARS-CoV-2 Mpro is pre-incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

  • The fluorescence intensity is monitored over time using a plate reader.

  • The rate of reaction is calculated, and the IC₅₀ value is determined by plotting the reaction rate against the inhibitor concentration.

Logical Flow of Mpro Inhibition Assay

G cluster_components Assay Components cluster_reaction Reaction & Measurement cluster_outcome Outcome Mpro SARS-CoV-2 Mpro Incubation Pre-incubation (Mpro + Inhibitor) Mpro->Incubation Substrate FRET Peptide Substrate Reaction Add Substrate Initiate Reaction Substrate->Reaction Inhibitor Test Compound Inhibitor->Incubation Incubation->Reaction Measurement Monitor Fluorescence Reaction->Measurement Cleavage Substrate Cleavage (High Fluorescence) Measurement->Cleavage No Inhibition Inhibition Inhibition (Low Fluorescence) Measurement->Inhibition Inhibition

Logical flow of the FRET-based Mpro inhibition assay.

Antimalarial and Antifungal Activities

Historically, 4-aminoquinolines are best known for their antimalarial properties.[7] Derivatives of 7-chloro-4-aminoquinoline continue to be explored for their activity against Plasmodium falciparum.[7][8] Additionally, some derivatives have shown promising antifungal activity.[9]

Quantitative Antimalarial and Antifungal Data
CompoundOrganismActivity TypeValue (µg/mL)Reference
4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolinesPlasmodium falciparumIC₅₀sub-micromolar[7][8]
7-Chloroquinolin-4-yl Arylhydrazone (4a)Candida albicansMIC25[9]
7-Chloroquinolin-4-yl Arylhydrazone (4a)Candida albicansMFC50[9]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Conclusion

The 4-chloro-7-aminoquinoline scaffold is a versatile and potent pharmacophore with demonstrated efficacy in preclinical models of cancer, viral infections, and malaria. The data presented in this guide, derived from a range of structurally related analogs, underscores the significant potential of this chemical class in drug discovery and development. Further investigation into the synthesis and biological evaluation of novel derivatives based on the this compound core is warranted to explore the full therapeutic potential of this promising scaffold. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to advance this important area of medicinal chemistry.

References

Unraveling the Enigmatic Mechanism of Action of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-chloro-N,N-dimethylquinolin-7-amine, a quinoline derivative with potential therapeutic applications. Due to the limited direct research on this specific compound, this paper extrapolates its likely biological activities based on the well-documented mechanisms of the broader 7-chloroquinoline class of molecules. This document delves into the established roles of related compounds in oncology and infectious diseases, focusing on their interactions with cellular pathways and molecular targets. Experimental protocols for key assays and quantitative data from relevant studies are presented to offer a predictive framework for the biological effects of this compound.

Introduction

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] These activities include antimalarial, anticancer, antibacterial, antifungal, and antiviral properties.[1] The compound this compound belongs to this versatile class of molecules. While specific studies on its mechanism of action are not extensively available, its structural similarity to other well-characterized 7-chloroquinoline derivatives allows for informed predictions regarding its biological targets and cellular effects.

The quinoline core, a fusion of a benzene and a pyridine ring, provides a framework that can be functionalized at multiple positions to modulate its physicochemical and pharmacological properties.[1] The 7-chloro substitution is a common feature in many biologically active quinolines, including the renowned antimalarial drug chloroquine. The 4-amino group is also crucial for the activity of many quinoline-based drugs. This guide will explore the established mechanisms of action of these related compounds to shed light on the potential therapeutic pathways of this compound.

Synthesis and Chemical Reactivity

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with dimethylamine.[1] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making it susceptible to nucleophilic attack by the amine.[1] This reaction is a fundamental step in the creation of a variety of 4,7-disubstituted quinoline analogs for biological screening.[1] The chlorine atom at the 4-position is a key reactive handle, allowing for further modifications to explore the structure-activity relationships of this class of compounds.[1]

Synthesis_of_4_chloro_NN_dimethylquinolin_7_amine 4,7-dichloroquinoline 4,7-dichloroquinoline Intermediate Tetrahedral Intermediate 4,7-dichloroquinoline->Intermediate Nucleophilic Attack Dimethylamine Dimethylamine Dimethylamine->Intermediate Product This compound Intermediate->Product Chloride Elimination

Figure 1: Synthetic pathway for this compound.

Predicted Mechanism of Action in Oncology

The anticancer potential of quinoline derivatives is a significant area of research. Their mechanisms of action in cancer are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with angiogenesis.[1]

Induction of Apoptosis and DNA/RNA Damage

Several 7-chloroquinoline derivatives have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and cause damage to DNA and RNA.[2] These compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle and inhibited DNA and RNA synthesis.[2] It is plausible that this compound could exert similar cytotoxic effects through the induction of apoptotic pathways.

Apoptosis_Induction Quinoline_Derivative This compound (Predicted) Cellular_Stress Cellular Stress Quinoline_Derivative->Cellular_Stress DNA_Damage DNA/RNA Damage Cellular_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Cellular_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Predicted signaling pathway for apoptosis induction.

Cytotoxicity in Breast Cancer Cell Lines

Studies on 4-aminoquinoline derivatives, structurally related to the compound of interest, have shown cytotoxic effects against human breast cancer cell lines, including MCF7 and MDA-MB468.[3] Notably, the compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine displayed significant potency against MDA-MB 468 cells.[3] This suggests that the 7-chloroquinoline scaffold with a 4-amino substitution is a promising framework for developing anticancer agents targeting breast cancer.

Table 1: Cytotoxicity of a Related 4-Aminoquinoline Derivative

CompoundCell LineIC50 (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468Data not specified, but noted as highly potent[3]
ChloroquineMDA-MB 468-
AmodiaquineMDA-MB 468-

Note: Specific IC50 values were not provided in the cited abstract.

Predicted Mechanism of Action in Infectious Diseases

The historical success of quinoline derivatives, such as chloroquine, in treating malaria highlights their potential as anti-infective agents.[1]

Antimalarial Activity

The primary mechanism of action of chloroquine and other 4-aminoquinolines against Plasmodium falciparum involves the inhibition of heme detoxification.[4] In the parasite's food vacuole, hemoglobin from the host is digested, releasing large quantities of toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine is thought to cap the growing hemozoin polymer, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[4] Given its structural similarities, this compound could potentially exhibit antimalarial activity through a similar mechanism.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline This compound (Predicted) Quinoline->Heme Inhibits Polymerization

Figure 3: Predicted antimalarial mechanism of action.

Other Anti-Infective Potential

Beyond malaria, quinoline derivatives have shown a broad spectrum of activity against other pathogens.[1] Some 4-amino-7-chloroquinolines have been investigated as inhibitors of the botulinum neurotoxin serotype A light chain and have demonstrated antiprotozoal activity.[4] This suggests that this compound could be a scaffold for the development of agents against a range of infectious diseases.

Experimental Protocols

To investigate the predicted mechanisms of action of this compound, the following experimental protocols, based on methodologies used for related compounds, are recommended.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow:

Cytotoxicity_Assay_Workflow Start Start Cell_Culture Seed cancer cells in 96-well plates Start->Cell_Culture Treatment Treat cells with varying concentrations of the compound Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Add MTT reagent and incubate Incubation->MTT_Assay Solubilization Add solubilization buffer (e.g., DMSO) MTT_Assay->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Figure 4: Workflow for a cell viability assay.

Detailed Steps:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

  • The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • The cells are treated with the compound dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin), a key process in the malaria parasite's survival.

Workflow:

Heme_Polymerization_Assay_Workflow Start Start Preparation Prepare a solution of hemin in DMSO Start->Preparation Reaction_Setup Add hemin solution, acetate buffer, and test compound to a 96-well plate Preparation->Reaction_Setup Incubation Incubate at 37°C for 18-24 hours Reaction_Setup->Incubation Centrifugation Centrifuge the plate to pellet the β-hematin Incubation->Centrifugation Washing Wash the pellet with DMSO Centrifugation->Washing Solubilization Dissolve the pellet in NaOH Washing->Solubilization Measurement Measure absorbance at 405 nm Solubilization->Measurement Analysis Calculate the percentage of inhibition Measurement->Analysis End End Analysis->End

Figure 5: Workflow for a heme polymerization inhibition assay.

Detailed Steps:

  • A solution of hemin chloride is prepared in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, the hemin solution is added to an acetate buffer.

  • The test compound, dissolved in DMSO, is added to the wells at various concentrations.

  • The plate is incubated to allow for the formation of β-hematin.

  • After incubation, the plate is centrifuged, and the supernatant is removed.

  • The resulting pellet of β-hematin is washed with DMSO to remove any unreacted hemin.

  • The pellet is then dissolved in a solution of sodium hydroxide.

  • The absorbance of the dissolved β-hematin is measured at 405 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to that of the control wells (without the compound).

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently scarce, its structural analogy to well-studied 7-chloroquinoline derivatives provides a strong basis for predicting its biological activities. It is highly probable that this compound will exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis and DNA damage. Furthermore, its 4-amino-7-chloroquinoline scaffold suggests a potential for antimalarial activity via the inhibition of heme polymerization.

Future research should focus on validating these predicted mechanisms through rigorous experimental investigation. The protocols outlined in this guide provide a starting point for such studies. Determining the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will also be instrumental in optimizing its potency and selectivity. The exploration of this and other novel quinoline derivatives holds significant promise for the discovery of new treatments for cancer and infectious diseases.

References

The Medicinal Chemistry of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, 4-chloro-N,N-dimethylquinolin-7-amine stands out as a compound of significant interest for further investigation. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications in drug discovery, with a particular focus on oncology. While specific biological data for this exact compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a framework for its potential bioactivity and mechanisms of action. Detailed experimental protocols, data summaries, and pathway diagrams are presented to facilitate future research and development efforts.

Introduction

Quinoline and its derivatives have a rich history in medicinal chemistry, most notably with the discovery of the antimalarial drug quinine. This "privileged scaffold" is known to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The 4-aminoquinoline core, in particular, is a key pharmacophore in several clinically used drugs.

This compound is a synthetic derivative characterized by a quinoline core with a chlorine atom at the 4-position and a dimethylamino group at the 7-position. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution, making this compound a versatile intermediate for the synthesis of a diverse library of derivatives. The N,N-dimethylamino group at the 7-position, being an electron-donating group, can influence the molecule's electronic properties, solubility, and potential for biological interactions. This guide will delve into the known synthesis of this compound and explore its potential in medicinal chemistry, drawing insights from the biological activities of its close analogs.

Synthesis and Chemical Properties

The primary and most established synthetic route to this compound is through the nucleophilic aromatic substitution (SNAr) of a readily available precursor, 4,7-dichloroquinoline, with dimethylamine.

General Synthetic Pathway

The synthesis is a two-step process starting from 4-hydroxy-7-chloroquinoline. The first step involves the chlorination of the hydroxyl group, followed by the nucleophilic substitution with dimethylamine.

synthesis_pathway 4-hydroxy-7-chloroquinoline 4-hydroxy-7-chloroquinoline 4,7-dichloroquinoline 4,7-dichloroquinoline 4-hydroxy-7-chloroquinoline->4,7-dichloroquinoline POCl3 This compound This compound 4,7-dichloroquinoline->this compound Dimethylamine

A high-level overview of the synthesis of this compound.
Experimental Protocols

Protocol 1: General Synthesis of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-alkane-1,n-diamines [1]

This protocol describes the reaction of a 7-substituted-4-chloroquinoline with an N,N-dimethyl-alkyl-diamine.

  • A mixture of the 7-substituted-4-chloro-quinoline (2.5 mmol) and the corresponding N,N-dimethyl-alkyl-diamine (5.0 mmol) is heated to 120-130 °C.

  • The reaction mixture is maintained at this temperature for 6-8 hours with continuous stirring.

  • After cooling to room temperature, the mixture is taken up in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous NaHCO3, water, and brine.

  • The organic layer is then dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a chloroform-methanol mixture as the eluent to yield the final product.

Protocol 2: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine

This is a more specific example from the general procedure above.

  • A mixture of 4,7-dichloroquinoline (500 mg, 2.5 mmol) and N,N-dimethyl-propane-1,3-diamine (5.0 mmol) is heated to and maintained at 130 °C for 8 hours with continuous stirring.

  • The reaction mixture is cooled to room temperature and dissolved in dichloromethane.

  • The organic layer is washed successively with 5% aqueous NaHCO3, water, and then brine.

  • The organic layer is dried over anhydrous MgSO4 and the solvent is evaporated under reduced pressure.

  • The final product is purified by column chromatography over silica gel using a chloroform-methanol eluent.

Structural Characterization

The structure of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1H NMR is expected to show characteristic signals for the aromatic protons on the quinoline ring, typically in the range of 7.0-9.0 ppm. The two methyl groups of the dimethylamino moiety would appear as a singlet at approximately 2.8-3.1 ppm.

    • 13C NMR would show distinct signals for the carbon atoms of the quinoline core and the methyl groups.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is expected to show a prominent [M+H]+ peak corresponding to the molecular weight of the compound (206.67 g/mol ).

Medicinal Chemistry Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. While specific data for this compound is scarce, its structural similarity to other biologically active quinolines suggests potential applications in several therapeutic areas, most notably in oncology.

Anticancer Activity (Inferred from Analogs)

Numerous studies have demonstrated the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines. The primary mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data for a Structurally Related Analog

Specific quantitative biological data for this compound is not available in the reviewed literature. However, a study on a closely related compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , provides valuable insights into the potential cytotoxicity of this class of molecules. This analog differs by the presence of an ethylenediamine linker between the dimethylamino group and the quinoline core at the 4-position, whereas the target compound has the dimethylamino group directly at the 7-position.

CompoundCell LineCytotoxicity (GI50 in µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1]
Chloroquine (Reference)MDA-MB-468>50[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-715.21[1]
Chloroquine (Reference)MCF-720.72[1]

GI50: The concentration of a drug that inhibits the growth of 50% of the cells.

The data indicates that the 7-chloro-4-(N,N-dimethylamino-ethylamino)quinoline scaffold possesses significant cytotoxic activity against human breast cancer cell lines, being considerably more potent than the reference compound chloroquine in the MDA-MB-468 cell line.[1]

Potential Mechanisms of Action

Based on the broader class of quinoline-based anticancer agents, the potential mechanisms of action for this compound could include:

  • Induction of Apoptosis : Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest : These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G1/S or G2/M checkpoints, thereby preventing cell proliferation.

  • Kinase Inhibition : The quinoline scaffold is present in several approved kinase inhibitors. It is plausible that this compound or its derivatives could exhibit inhibitory activity against specific kinases involved in cancer cell signaling.

Experimental Workflows and Signaling Pathways

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of a novel compound.

cytotoxicity_workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Compound_Treatment Treat with Compound Characterization->Compound_Treatment Cell_Line_Selection Select Cancer Cell Lines Cell_Seeding Seed Cells in Plates Cell_Line_Selection->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Assay MTT/MTS Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition IC50_Calculation Calculate IC50/GI50 Data_Acquisition->IC50_Calculation

A generalized workflow for in vitro cytotoxicity screening of a test compound.
Hypothetical Signaling Pathway: Induction of Apoptosis

While the specific signaling pathways affected by this compound have not been elucidated, a common mechanism for quinoline-based anticancer agents is the induction of apoptosis. The following diagram illustrates a simplified, hypothetical model of how this compound might trigger the intrinsic apoptotic pathway.

apoptosis_pathway Compound 4-chloro-N,N-dimethyl- quinolin-7-amine Mitochondria Mitochondria Compound->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A hypothetical model for the induction of intrinsic apoptosis by the title compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis from readily available starting materials makes it an attractive candidate for the generation of diverse chemical libraries for high-throughput screening.

While this guide has provided a comprehensive overview of the synthesis and potential applications of this compound, the lack of specific biological data highlights a clear area for future research. Key future directions should include:

  • Systematic Biological Evaluation : The synthesis and comprehensive in vitro cytotoxic screening of this compound against a panel of human cancer cell lines are crucial to determine its specific anticancer activity.

  • Mechanism of Action Studies : Should significant cytotoxic activity be observed, further studies to elucidate the precise mechanism of action, including its effects on cell cycle progression, apoptosis induction, and specific signaling pathways, are warranted.

  • Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of a focused library of analogs, with modifications at the 4- and 7-positions of the quinoline ring, will be essential for establishing a clear SAR and for optimizing the potency and selectivity of this chemical series.

References

The Expanding Therapeutic Landscape of Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives have long been a cornerstone in medicinal chemistry. From the historical significance of quinine in combating malaria to the development of modern synthetic analogs, the quinoline scaffold has proven to be a versatile platform for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the current research and potential therapeutic applications of quinoline derivatives, with a focus on their anticancer, antimalarial, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Applications of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[1][2][3] These derivatives have demonstrated efficacy against various cancer cell lines, including breast, colon, lung, and kidney cancers.[4] Their modes of action are diverse, encompassing the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][2][4][5][6]

A primary target for many quinoline-based anticancer drugs is the family of topoisomerase enzymes, which are crucial for DNA replication and transcription.[5] By inhibiting these enzymes, quinoline derivatives can introduce DNA strand breaks, leading to cell death in rapidly dividing cancer cells.[3][7][8] Furthermore, several quinoline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which plays a critical role in cell survival and proliferation.[9][10][11][12][13]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Jineol (from Scolopendra subspinipes)A-549 (Lung)Not specified, but cytotoxic[2]
Jineol (from Scolopendra subspinipes)SK-OV-3 (Ovarian)Not specified, but cytotoxic[2]
Jineol (from Scolopendra subspinipes)SK-MEL-2 (Melanoma)Not specified, but cytotoxic[2]
Jineol (from Scolopendra subspinipes)HCT-15 (Colon)Not specified, but cytotoxic[2]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01–77.67 (% inhibition)[2]
Pyrazolo[4,3-f]quinoline derivative 1MNUGC-3 (Gastric)< 8[3][8]
Pyrazolo[4,3-f]quinoline derivative 2ENUGC-3 (Gastric)< 8[3][8]
Pyrazolo[4,3-f]quinoline derivative 2PNUGC-3 (Gastric)< 8[3][8]
Acridine–thiosemicarbazone derivative DL-08B16-F10 (Melanoma)14.79[7]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ]HL-60 (Leukemia)0.064 (mTOR inhibition)[10]

Antimalarial Potential of Quinoline Derivatives

The quinoline core is central to some of the most important antimalarial drugs in history, including quinine and chloroquine.[14] These compounds function by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite Plasmodium falciparum.[15][16][17][18] The parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to cap the growing hemozoin crystals, preventing further polymerization and leading to a buildup of toxic free heme that ultimately kills the parasite.[16][18]

The emergence of drug-resistant strains of P. falciparum has necessitated the development of new quinoline-based antimalarials. Research is ongoing to synthesize novel derivatives and hybrid molecules that can overcome resistance mechanisms.[19]

Quantitative Data: Antimalarial Activity

The following table presents the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, with data presented as IC50 values.

Compound/DerivativeP. falciparum StrainIC50 (µg/mL)Reference
Dihydropyrimidine-quinoline hybrid 4bNot specified0.014 - 5.87[20]
Dihydropyrimidine-quinoline hybrid 4gNot specified0.014 - 5.87[20]
Dihydropyrimidine-quinoline hybrid 4iNot specified0.014 - 5.87[20]
1,3,4-oxadiazole-quinoline hybrid 12Not specified0.014 - 5.87[20]
(S)-pentyl substituted amino-alcohol quinolineFCM290.0037 (nmol/L)[21]

Antibacterial Applications of Quinoline Derivatives

Quinoline derivatives have also demonstrated significant potential as antibacterial agents, effective against both Gram-positive and Gram-negative bacteria.[22] The development of quinoline-based antibiotics is a critical area of research, particularly with the rise of multidrug-resistant bacterial strains.

One of the key mechanisms of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. By targeting these enzymes, quinoline derivatives can effectively halt bacterial growth.

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected quinoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline derivative 2MRSA3.0
Quinoline derivative 6MRSA1.5
Quinolone coupled hybrid 5dVarious G+ and G-0.125 - 8[4]
Quinoline-thiazole derivative 4gE. coli7.81[23]
Quinoline-thiazole derivative 4mE. coli7.81[23]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2[24]
Quinoline-based hydroxyimidazolium hybrid 7hS. aureus20[24]
Quinoline-based hydroxyimidazolium hybrid 7aM. tuberculosis H37Rv20[24]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10[24]

Key Signaling Pathways and Mechanisms of Action

To visually represent the complex biological processes influenced by quinoline derivatives, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition p70S6K p70S6K mTORC1->p70S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth EIF4EBP1->CellGrowth Inhibition (when active) Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Heme_Detoxification_Pathway cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin FreeHeme Toxic Free Heme (Fe-protoporphyrin IX) Hemoglobin->FreeHeme Digestion Hemozoin Hemozoin Crystal (Inert) FreeHeme->Hemozoin Polymerization Quinoline Quinoline Antimalarial FreeHeme->Quinoline Complexation HemeQuinolineComplex Heme-Quinoline Complex (Toxic) Quinoline->Hemozoin Capping/Inhibition ParasiteDeath Parasite Death HemeQuinolineComplex->ParasiteDeath Leads to

Caption: Mechanism of action of quinoline antimalarials via inhibition of heme detoxification.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of quinoline derivatives.

Synthesis of Quinoline Derivatives (General Procedure)

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis.[1] A general procedure for the Friedländer synthesis is provided below:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde or a related 2-aminoaryl ketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Carbonyl Compound: Add a carbonyl compound containing an α-methylene group (1.1 equivalents) to the solution.

  • Catalyst: Introduce a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized quinoline derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 2-Aminoaryl Ketone + Carbonyl Compound Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (Acid or Base) Catalyst->Reaction Reflux Reflux Reaction->Reflux Workup Workup & Purification Reflux->Workup Product Quinoline Derivative Workup->Product

Caption: General workflow for the synthesis of quinoline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[5][25][26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[25][26]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[25][26]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if necessary) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antibacterial compounds.[4][22][23][24][27]

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Topoisomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase enzymes.[3][7][8][28]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or IIα enzyme, and the appropriate reaction buffer.

  • Compound Addition: Add the quinoline derivative at various concentrations to the reaction mixture. Include a positive control (a known topoisomerase inhibitor like camptothecin for topoisomerase I or etoposide for topoisomerase IIα) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Visualize the DNA bands under UV light. A compound that inhibits topoisomerase will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a higher proportion of the supercoiled DNA band compared to the control.

In Vivo Antimalarial Efficacy Testing (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds.[14][19][21][29]

  • Infection: Inoculate mice with P. berghei-parasitized red blood cells.

  • Treatment: Administer the quinoline derivative orally or intraperitoneally to the mice for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 4 post-infection, collect blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia in the treated groups and compare it to the untreated control group to determine the percentage of parasite growth inhibition.

Conclusion

Quinoline and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities and amenability to chemical modification make them a privileged scaffold in medicinal chemistry. The information presented in this technical guide highlights the significant progress made in understanding the anticancer, antimalarial, and antibacterial potential of quinoline-based compounds. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising field.

References

Technical Whitepaper: Unlocking the Anticancer Potential of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study on the Cytotoxic Properties of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a representative compound to illustrate the anticancer potential of the 4-amino-7-chloroquinoline scaffold, due to the limited public data on the specific compound 4-chloro-N,N-dimethylquinolin-7-amine. The methodologies and potential mechanisms discussed are based on published studies of this and structurally related analogs.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and anticancer properties.[1] In particular, 4-aminoquinoline derivatives, such as the well-known antimalarial drug chloroquine, have garnered significant interest for their potential as anticancer agents.[1][2] These compounds are known to interfere with critical cellular processes such as autophagy and inflammatory signaling pathways, which are often dysregulated in cancer.[3]

This whitepaper provides an in-depth technical overview of the anticancer properties associated with the 4-amino-7-chloroquinoline core, using N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a primary example. This compound has demonstrated significant cytotoxic activity against human breast cancer cell lines, highlighting the therapeutic potential of this chemical class.[2][4] We will detail the synthetic protocols, present quantitative cytotoxicity data, and visualize potential mechanisms of action and experimental workflows.

Synthesis of the Representative Compound

The synthesis of 4-aminoquinoline derivatives is typically achieved through a nucleophilic substitution reaction. For the representative compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, the synthesis involves the reaction of 4,7-dichloroquinoline with N,N-dimethylethane-1,2-diamine.[2]

Experimental Protocol: Synthesis

A mixture of 4,7-dichloroquinoline (2.5 mmol) and a molar excess of N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.[2] The reaction mixture is stirred continuously at this temperature for 6–8 hours.[2] After cooling to room temperature, the mixture is taken up in dichloromethane. The organic layer is then subjected to a standard work-up procedure, which typically involves washing with an aqueous solution of sodium bicarbonate, followed by water and brine.[2] After drying the organic layer over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4_7_dichloroquinoline 4,7-Dichloroquinoline conditions Heat (120-130°C) Stirring (6-8h) 4_7_dichloroquinoline->conditions diamine N,N-Dimethyl-ethane-1,2-diamine diamine->conditions workup Dichloromethane Aqueous Wash Drying conditions->workup purification Column Chromatography workup->purification product N′-(7-chloro-quinolin-4-yl)- N,N-dimethyl-ethane-1,2-diamine purification->product

Caption: Synthetic workflow for the representative 4-aminoquinoline derivative.

In Vitro Anticancer Activity

The cytotoxic effects of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine have been evaluated against human breast adenocarcinoma cell lines, namely MCF-7 and MDA-MB-468.[2] The results indicate potent growth inhibitory effects, particularly against the MDA-MB-468 cell line.[2]

Data Presentation: Quantitative Cytotoxicity Data

The growth inhibitory (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

CompoundCell LineGI50 (µM)[2]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
Chloroquine (Reference)MDA-MB-468~43.65
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7>10.0
Chloroquine (Reference)MCF-720.72

Note: The study showed a 5-fold increase in cytotoxicity for the representative compound against MDA-MB-468 cells compared to Chloroquine. The GI50 for Chloroquine was calculated based on this information.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[2]

  • Cell Plating: Cancer cells (MCF-7 and MDA-MB-468) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are incubated with the test compound at various concentrations (e.g., from 1.625 µM to 100 µM using two-fold serial dilutions) for a period of 48 hours.[2]

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a spectrophotometer at a wavelength of 515 nm. The percentage of cell growth is calculated relative to untreated control cells.

G start Start cell_seeding Seed cells in 96-well plates start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_addition Add serially diluted compound overnight_incubation->compound_addition 48h_incubation Incubate for 48 hours compound_addition->48h_incubation fixation Fix cells with TCA 48h_incubation->fixation staining Stain with SRB fixation->staining wash_solubilize Wash and solubilize dye staining->wash_solubilize read_absorbance Read absorbance at 515 nm wash_solubilize->read_absorbance end Calculate GI50 read_absorbance->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has not been elucidated. However, based on the known activities of chloroquine and other 4-aminoquinoline derivatives, several signaling pathways are likely targets. A primary proposed mechanism is the inhibition of autophagy.[3]

Autophagy Inhibition Pathway

Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stress. Chloroquine and its analogs are known to accumulate in lysosomes, increasing the lysosomal pH and thereby inhibiting the fusion of autophagosomes with lysosomes. This blockage of the final step of autophagy leads to the accumulation of autophagosomes and ultimately triggers apoptotic cell death.

G Cellular_Stress Cellular Stress (e.g., Chemotherapy) Autophagy_Induction Autophagy Induction Cellular_Stress->Autophagy_Induction Autophagosome_Formation Autophagosome Formation Autophagy_Induction->Autophagosome_Formation Autolysosome_Formation Autolysosome Formation (Fusion) Autophagosome_Formation->Autolysosome_Formation Lysosome Lysosome Lysosome->Autolysosome_Formation Degradation_Recycling Degradation & Recycling Autolysosome_Formation->Degradation_Recycling Apoptosis Apoptosis Autolysosome_Formation->Apoptosis leads to Cell_Survival Cancer Cell Survival Degradation_Recycling->Cell_Survival Compound 4-Aminoquinoline Derivative Compound->Autolysosome_Formation Inhibits

Caption: Potential mechanism via inhibition of the autophagy pathway.

Conclusion and Future Directions

The data on N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine strongly suggest that the 4-amino-7-chloroquinoline scaffold is a promising starting point for the development of novel anticancer agents. The demonstrated cytotoxicity against breast cancer cell lines warrants further investigation into the precise mechanism of action, which may involve autophagy inhibition or modulation of other critical cancer-related signaling pathways.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound and its analogs against a wider panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy: Assessing the antitumor activity and pharmacokinetic properties of lead compounds in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.

This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this important class of heterocyclic compounds.

References

The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, antimicrobial activity, and mechanisms of action of substituted quinoline derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing the fight against microbial resistance.

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of antimicrobial agents. From the early discovery of nalidixic acid to the broad-spectrum efficacy of modern fluoroquinolones, substituted quinolines have demonstrated remarkable versatility and potency against a wide range of bacterial and fungal pathogens.[1][2] Their clinical significance is underscored by their ability to target essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to cell death.[2][3][4] However, the emergence of microbial resistance necessitates the continued exploration and development of novel quinoline-based antimicrobials. This technical guide provides a detailed overview of the antimicrobial activity of substituted quinolines, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support ongoing research and development efforts.

Structure-Activity Relationships: The Key to Potency and Specificity

The antimicrobial efficacy and spectrum of substituted quinolines are intricately linked to the nature and position of various substituents on the core quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective antimicrobial agents.[5][6]

Key positions on the quinoline ring that significantly influence antimicrobial activity include:

  • N1 Position: Substitution at the N1 position is vital for antibacterial activity. The introduction of a cyclopropyl group at this position has been shown to improve overall potency.[6]

  • C5 Position: An amino substituent at the C5 position generally enhances the overall potency of the quinoline derivative.[6]

  • C6 Position: The presence of a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics, significantly broadening their spectrum of activity.[2]

  • C7 Position: The substituent at the C7 position plays a critical role in modulating both potency and pharmacokinetic properties. The addition of a piperazine ring or an alkylated pyrrolidine can increase serum half-life and improve activity against Gram-positive bacteria.[6]

  • C8 Position: A halogen (fluorine or chlorine) at the C8 position can enhance oral absorption and activity against anaerobic bacteria.[6]

The interplay of these substituents dictates the compound's interaction with its molecular targets and its ability to overcome resistance mechanisms.

Quantitative Antimicrobial Activity of Substituted Quinolines

The antimicrobial efficacy of substituted quinolines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various substituted quinoline derivatives against a range of bacterial and fungal strains, as reported in recent literature.

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
Series 1
6c2-one, other substitutionsStaphylococcus aureus (MRSA)0.75[7]
6l2-one, other substitutionsStaphylococcus aureus (MRSA)>0.75[7]
6o2-one, other substitutionsStaphylococcus aureus (MRSA)>0.75[7]
6c2-one, other substitutionsEnterococcus faecalis (VRE)0.75[7]
Series 2
7bHydroxyimidazolium hybridStaphylococcus aureus2[8]
7hHydroxyimidazolium hybridStaphylococcus aureus20[8]
7aHydroxyimidazolium hybridMycobacterium tuberculosis H37Rv20[8]
7bHydroxyimidazolium hybridMycobacterium tuberculosis H37Rv10[8]
7cHydroxyimidazolium hybridCryptococcus neoformans15.6[8]
7dHydroxyimidazolium hybridCryptococcus neoformans15.6[8]
Series 3
5dQuinolone coupled hybridStaphylococcus aureus0.125 - 8[9]
5dQuinolone coupled hybridGram-negative bacteria0.125 - 8[9]
Series 4
3l7-Methoxy, sulfonamide moietyEscherichia coli7.81[10]
3d7-Methoxy, sulfonamide moietyEscherichia coli31.25[10]
3c7-Methoxy, sulfonamide moietyEscherichia coli62.50[10]

Mechanisms of Antimicrobial Action

The primary mechanism of action for most antimicrobial quinolones is the inhibition of bacterial DNA synthesis.[11] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3][4]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the gyrase-DNA complex, stabilizing it and leading to double-strand breaks in the DNA.[2][4] In many Gram-negative bacteria, DNA gyrase is the primary target.[4]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to cell division arrest. In most Gram-positive bacteria, topoisomerase IV is the primary target.[4]

While the inhibition of DNA gyrase and topoisomerase IV is the most well-established mechanism, recent research has uncovered alternative or secondary pathways through which some substituted quinolines exert their antimicrobial effects. These include:

  • Inhibition of FtsZ: Some 1,2-dihydroquinolines have been shown to target the key cell division protein FtsZ, which is essential for the formation of the bacterial cell division septum.[12]

  • Induction of Redox Imbalance: Certain quinoline derivatives can cause a redox imbalance within bacterial cells, leading to oxidative stress and cell death.[12]

  • Inhibition of Dihydrofolate Reductase (DHFR): Some quinoline-2-one derivatives have demonstrated the ability to inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids.[7]

These diverse mechanisms highlight the potential for developing quinoline-based drugs with novel modes of action to combat resistance.

Experimental Protocols

Synthesis of Substituted Quinolines: A Representative Protocol

The synthesis of substituted quinolines often involves multi-step reactions. A common approach is the Mannich reaction, which is used to introduce aminomethyl groups. The following is a generalized protocol for the synthesis of oxazino quinoline derivatives, based on methodologies described in the literature.[9]

  • Reaction Setup: To a solution of 5-chloro-8-hydroxyquinoline in a suitable solvent (e.g., ethanol), add paraformaldehyde and the desired primary or secondary amine.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 4-12 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified.

  • Purification: Purification is commonly achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

  • Characterization: The structure of the final product is confirmed by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antimicrobial concentrations across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity of the inoculum should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The inoculum is then diluted to achieve the final desired test concentration (typically 5 x 10^5 CFU/mL in the well).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Primary Mechanism of Action of Fluoroquinolones

G Primary Mechanism of Action of Fluoroquinolones cluster_bacteria Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative primary target) FQ->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive primary target) FQ->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Fluoroquinolones.

Alternative Antimicrobial Mechanisms of Substituted Quinolines

G Alternative Antimicrobial Mechanisms of Substituted Quinolines cluster_mechanisms Alternative Targets SQ Substituted Quinoline FtsZ FtsZ Protein SQ->FtsZ inhibits Redox Redox Homeostasis SQ->Redox disrupts DHFR Dihydrofolate Reductase SQ->DHFR inhibits Cell_Division Cell Division FtsZ->Cell_Division required for Oxidative_Stress Oxidative Stress Redox->Oxidative_Stress disruption leads to Nucleic_Acid_Synthesis Nucleic Acid Synthesis DHFR->Nucleic_Acid_Synthesis required for

Caption: Diverse molecular targets of substituted quinolines beyond topoisomerases.

Experimental Workflow for Antimicrobial Activity Screening

G Workflow for Antimicrobial Activity Screening of Quinolines cluster_workflow Screening Process Synthesis Synthesis of Substituted Quinolines Purification Purification & Characterization Synthesis->Purification MIC_Assay Broth Microdilution (MIC Determination) Purification->MIC_Assay Data_Analysis Data Analysis & SAR Identification MIC_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery and optimization of antimicrobial quinolines.

Conclusion

Substituted quinolines remain a highly promising class of antimicrobial agents with a proven track record and significant potential for future development. By leveraging a deep understanding of their structure-activity relationships and diverse mechanisms of action, researchers can rationally design novel derivatives with enhanced potency, expanded spectra, and the ability to circumvent existing resistance mechanisms. The experimental protocols and data presented in this guide offer a valuable resource for scientists and drug development professionals dedicated to advancing the field of antimicrobial research and addressing the urgent global challenge of infectious diseases.

References

Structural Analogs of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. This technical guide focuses on the structural analogs of 4-chloro-N,N-dimethylquinolin-7-amine, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, quantitative biological data, and mechanisms of action.

Synthesis of 4-aminoquinoline Analogs

The primary synthetic route to 4-aminoquinoline analogs, including derivatives of this compound, involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C4 position of the quinoline ring. The most common precursor is 4,7-dichloroquinoline.[1][2] The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.

A general synthetic protocol involves heating 4,7-dichloroquinoline with a desired amine in a suitable solvent, often with a base to scavenge the HCl byproduct.[3][4] Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times.[4]

Experimental Protocol: General Synthesis of 4-amino-7-chloroquinoline Derivatives

This protocol outlines a general procedure for the synthesis of 4-amino-7-chloroquinoline analogs via nucleophilic aromatic substitution.

Materials:

  • 4,7-dichloroquinoline

  • Desired primary or secondary amine

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine, potassium carbonate) (optional, typically used with amine salts)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography (for purification)

  • Appropriate solvents for chromatography

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent, add the desired amine (1.0-2.0 eq).

  • If the amine is a salt, add a base (1.0-2.0 eq).

  • Heat the reaction mixture to a temperature ranging from 80°C to 130°C and stir for 6 to 24 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-amino-7-chloroquinoline analog.

  • Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Quantitative Biological Data: Anticancer Activity

Structural analogs of this compound have been extensively evaluated for their anticancer activity against various human cancer cell lines. The following tables summarize the in vitro cytotoxicity data (IC50 and GI50 values) for a selection of these compounds.

Compound IDR Group at C4Cancer Cell LineIC50 (µM)GI50 (µM)Reference
1 -NH-(CH2)2-N(CH3)2MDA-MB-468-8.73[3]
2 -NH-(CH2)3-N(CH3)2MCF7-15.36[3]
3 -NH-butylMDA-MB-468-13.29[3]
4 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinolineK1 (P. falciparum)0.60 - 49-[5]
5 4-aminoquinoline hydrazone analogHepG20.87 - 11.1-[5]

Table 1: In vitro anticancer activity of selected 4-aminoquinoline analogs.

Mechanisms of Action

The anticancer effects of 4-aminoquinoline analogs are multifaceted and involve the modulation of several key cellular pathways. Two prominent mechanisms that have been elucidated are the inhibition of the PI3K/Akt/mTOR signaling pathway and the suppression of the HIF-1α signaling pathway. DNA intercalation is another proposed mechanism of action for some quinoline derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[5][6][7] Several 4-aminoquinoline analogs have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway in cancer cells treated with 4-aminoquinoline analogs.

Materials:

  • Cancer cell line of interest

  • 4-aminoquinoline analog for testing

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cancer cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 4-aminoquinoline analog for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total proteins and a loading control (e.g., β-actin) to ensure equal loading.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition by 4-Aminoquinoline Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline 4-Aminoquinoline Analog Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminoquinoline analogs.

Inhibition of HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth, angiogenesis, and metastasis. Some 4-aminoquinoline derivatives have been identified as potent inhibitors of the HIF-1α signaling pathway, suggesting a mechanism for their anticancer activity in hypoxic tumors.[8][9][10] These compounds can inhibit HIF-1α expression at the mRNA level.[9]

HIF1a_Pathway HIF-1α Signaling Pathway Inhibition by 4-Aminoquinoline Analogs Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression Activates Angiogenesis Angiogenesis & Tumor Progression Gene_expression->Angiogenesis Promotes Quinoline 4-Aminoquinoline Analog Quinoline->HIF1a_stabilization Inhibits

Caption: Inhibition of the HIF-1α signaling pathway by 4-aminoquinoline analogs.

DNA Intercalation

DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic ring system of the quinoline core makes these compounds potential DNA intercalators.[11]

Experimental Protocol: Fluorescence-Based DNA Intercalation Assay

This protocol describes a common method to assess the DNA binding and potential intercalating properties of a compound using a fluorescent dye displacement assay. Ethidium bromide (EtBr) is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that can displace EtBr from DNA will cause a quenching of the fluorescence.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr) solution

  • Tris-HCl buffer

  • 4-aminoquinoline analog solution

  • Fluorometer

Procedure:

  • Preparation of DNA-EtBr Complex:

    • Prepare a solution of ctDNA in Tris-HCl buffer.

    • Add EtBr to the ctDNA solution to form a saturated DNA-EtBr complex. The fluorescence of this solution will be high.

  • Fluorescence Titration:

    • Titrate the DNA-EtBr complex with increasing concentrations of the 4-aminoquinoline analog.

    • After each addition, allow the solution to equilibrate and then measure the fluorescence emission spectrum (typically with excitation around 520 nm and emission measured from 550 to 700 nm).

  • Data Analysis:

    • A decrease in the fluorescence intensity of the DNA-EtBr complex upon addition of the analog suggests that the compound is displacing EtBr from the DNA, indicating a competitive binding interaction, likely through intercalation.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides a measure of the binding affinity of the analog to DNA.

DNA_Intercalation_Workflow DNA Intercalation Assay Workflow cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis ctDNA ctDNA Solution DNA_EtBr DNA-EtBr Complex (High Fluorescence) ctDNA->DNA_EtBr EtBr Ethidium Bromide (EtBr) EtBr->DNA_EtBr Titration Add increasing concentrations of Analog DNA_EtBr->Titration Quinoline 4-Aminoquinoline Analog Quinoline->Titration Measurement Measure Fluorescence Titration->Measurement Quenching Fluorescence Quenching? Measurement->Quenching Conclusion Indicates DNA Intercalation Quenching->Conclusion Yes

Caption: Workflow for a fluorescence-based DNA intercalation assay.

Conclusion

The structural analogs of this compound represent a promising class of compounds with significant potential in anticancer drug discovery. Their synthesis is readily achievable through established chemical methodologies, allowing for the generation of diverse libraries for structure-activity relationship studies. The quantitative data presented herein highlights their potent cytotoxic effects against various cancer cell lines. Furthermore, the elucidation of their mechanisms of action, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and HIF-1α, as well as potential DNA intercalation, provides a solid foundation for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.

References

Technical Guide: Physicochemical Properties and Biological Context of 4-chloro-N,N-dimethylquinolin-7-amine (CAS 178984-46-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the quinoline derivative 4-chloro-N,N-dimethylquinolin-7-amine (CAS 178984-46-8). It includes a summary of its known chemical and physical characteristics, detailed experimental protocols for its synthesis and the determination of key physicochemical parameters, and a discussion of its relevance in a biological context, particularly as a potential anticancer agent. This document aims to serve as a valuable resource for researchers engaged in the study and development of quinoline-based compounds for therapeutic applications.

Physicochemical Properties

Chemical and Physical Data
PropertyValueSource
CAS Number 178984-46-8Internal Database
IUPAC Name This compoundInternal Database
Molecular Formula C₁₁H₁₁ClN₂Internal Database
Molecular Weight 206.67 g/mol Internal Database
Appearance Not reported (likely a solid)N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Spectroscopic Data
TechniqueDescription
¹H NMR Aromatic protons are expected to appear as doublets in the range of δ 8.4–8.6 ppm for H-2 and H-8. The N,N-dimethyl groups would likely appear as a singlet at approximately δ 2.8–3.1 ppm with an integration of 6H.
Mass Spectrometry Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 207. A characteristic isotopic pattern due to the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in peaks at [M+H]⁺ and [M+2+H]⁺.
Infrared (IR) Spectroscopy Expected characteristic absorption bands include: C-H stretching (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), C=C and C=N stretching (aromatic ring system, 1600-1400 cm⁻¹), and C-N stretching (aromatic and aliphatic, 1350-1250 cm⁻¹).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the experimental determination of fundamental physicochemical properties.

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. This involves the reaction of 4,7-dichloroquinoline with dimethylamine.

Materials:

  • 4,7-dichloroquinoline

  • Dimethylamine (e.g., 2M solution in THF or as a gas)

  • A suitable solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

  • A base (optional, e.g., potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent.

  • Add an excess of dimethylamine (2-3 equivalents). If using a solution, add it dropwise. If using dimethylamine gas, bubble it through the solution.

  • If desired, add a base like potassium carbonate (1.5 equivalents) to scavenge the HCl byproduct.

  • Attach a reflux condenser and heat the reaction mixture to a temperature appropriate for the solvent (e.g., reflux for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (e.g., potassium chloride) has formed, remove it by filtration.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up. Dissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Determination of Aqueous Solubility[1][2][3][4]

This protocol describes a general method for determining the aqueous solubility of an organic compound.

Materials:

  • The compound of interest (this compound)

  • Distilled or deionized water

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Analytical balance

  • A method for quantifying the dissolved compound (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid compound to a known volume of water in a test tube.

  • Vigorously shake the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

  • Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Carefully extract a known volume of the clear supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a pre-calibrated analytical method.

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method[5][6][7][8]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Materials:

  • The compound of interest

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical method for quantification (e.g., UV-Vis, HPLC)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

  • Dissolve a known amount of the compound in either the n-octanol or water phase.

  • Add a known volume of the second phase to a separatory funnel or centrifuge tube.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-2 hours).

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Carefully sample a known volume from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Biological Context and Signaling Pathways

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including notable anticancer properties.[1][2][3] The subject of this guide, this compound, as a member of this family, is of significant interest for its potential as a modulator of cancer-related signaling pathways.

Anticancer Potential of Quinoline Derivatives

Numerous studies have demonstrated that quinoline-based molecules can exert their anticancer effects through various mechanisms. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[1][3] Two of the most frequently implicated signaling pathways are the EGFR and PI3K/Akt/mTOR pathways.[4][5][6][7][8]

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflow for this compound and a plausible signaling pathway that could be targeted by quinoline derivatives.

Synthesis_Workflow node_4_7_dichloro 4,7-dichloroquinoline node_reaction Nucleophilic Aromatic Substitution node_4_7_dichloro->node_reaction node_dimethylamine Dimethylamine node_dimethylamine->node_reaction node_product 4-chloro-N,N-dimethyl- quinolin-7-amine node_reaction->node_product node_workup Work-up & Purification node_product->node_workup node_solvent Solvent (e.g., Ethanol) node_solvent->node_reaction node_final_product Pure Product node_workup->node_final_product

Synthesis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Quinoline Quinoline Derivative (e.g., CAS 178984-46-8) Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Potential inhibition of the EGFR-PI3K-Akt-mTOR pathway by quinoline derivatives.

Conclusion

This compound is a quinoline derivative with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While a complete profile of its physicochemical properties is yet to be fully elucidated in publicly accessible literature, this guide provides the currently available data and outlines standard experimental procedures for their determination. The synthesis of this compound is straightforward, and its structural similarity to other biologically active quinolines suggests that it may exert its effects through the modulation of critical cancer-related signaling pathways such as the EGFR and PI3K/Akt/mTOR pathways. Further research into the specific biological targets and a more detailed characterization of its physicochemical properties are warranted to fully assess its therapeutic potential.

References

4-Chloro-N,N-dimethylquinolin-7-amine: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Physicochemical Properties, and Potential Therapeutic Applications

Abstract

4-Chloro-N,N-dimethylquinolin-7-amine is a substituted quinoline derivative of significant interest to the medicinal chemistry and drug discovery sectors. As a member of the 4-aminoquinoline class of compounds, it holds potential for development as an anticancer and antimalarial agent. This technical guide provides a comprehensive overview of its synthesis, chemical characteristics, and known biological activities, drawing upon data from closely related analogues to infer its potential therapeutic profile. Detailed experimental protocols for synthesis and relevant biological assays are presented, alongside visualizations of key signaling pathways potentially modulated by this class of compounds.

Introduction

Quinoline derivatives form the backbone of numerous therapeutic agents, most notably in the treatment of malaria. The 4-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. This compound, with its specific substitution pattern, presents a valuable lead compound for further investigation and optimization. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel quinoline-based therapeutics.

Chemical Synthesis and Characterization

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The process typically starts with 4,7-dichloroquinoline, which is then reacted with dimethylamine to selectively displace the chlorine atom at the 4-position of the quinoline ring.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₁H₁₁ClN₂-
Molecular Weight 206.67 g/mol -
Appearance Expected to be a solid at room temperatureGeneral properties of similar compounds
Solubility Likely soluble in organic solvents like DMSO and ethanolGeneral properties of similar compounds
¹H NMR Aromatic protons expected in the range of 7.0-9.0 ppm. A singlet for the N,N-dimethyl protons is anticipated around 2.8-3.1 ppm.[1]
¹³C NMR N-methyl carbons expected around 40.7 ppm, with aromatic carbons appearing between 113 and 149 ppm.[1]
Mass Spectrometry ESI-MS is expected to show a [M+H]⁺ peak at m/z 207.07.-
Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of similar 4-aminoquinoline derivatives.

Materials:

  • 4,7-dichloroquinoline

  • Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Procedure:

  • In a sealed reaction vessel, a mixture of 4,7-dichloroquinoline (1.0 eq) and an excess of dimethylamine (e.g., 2.0-5.0 eq) is prepared. The reaction can be performed neat or in a suitable solvent.

  • The mixture is heated to a temperature between 120-130°C and stirred continuously for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then taken up in dichloromethane.

  • The organic layer is washed successively with 5% aqueous NaHCO₃ solution, water, and then brine.[2]

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue can be further purified by precipitation or column chromatography. For precipitation, a solvent system such as hexane:chloroform (e.g., 80:20) can be used.[2]

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, based on the well-documented activities of the 4-aminoquinoline class, it is predicted to exhibit both anticancer and antimalarial properties.

Anticancer Activity

Research on structurally similar compounds suggests that this compound could possess cytotoxic activity against various cancer cell lines. For instance, the closely related compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, has demonstrated significant cytotoxicity.[2]

Quantitative Data for a Structurally Similar Compound:

CompoundCell LineGI₅₀ (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast Cancer)36.77
Chloroquine (Reference)MDA-MB-468 (Breast Cancer)>50
Chloroquine (Reference)MCF-7 (Breast Cancer)>50

Data extracted from a study on 4-aminoquinoline derivatives.[2]

3.1.1. Putative Mechanism of Action in Cancer

The anticancer mechanism of 4-aminoquinolines is thought to be multifactorial. One prominent hypothesis is their lysosomotropic nature. These compounds can accumulate in the acidic lysosomes of cancer cells, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes, ultimately inducing apoptosis.

Furthermore, some 4-aminoquinoline derivatives have been shown to sensitize cancer cells to inhibitors of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By potentially interfering with this pathway, this compound could exert a potent anti-proliferative effect.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline 4-Aminoquinoline Derivative Quinoline->PI3K Potential Inhibition Quinoline->Akt Potential Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminoquinoline derivatives.

Antimalarial Activity

The 4-aminoquinoline core is the cornerstone of several antimalarial drugs, including chloroquine. These compounds are effective against the erythrocytic stages of Plasmodium parasites.

3.2.1. Putative Mechanism of Action in Malaria

The primary mechanism of action of 4-aminoquinolines against malaria parasites is the inhibition of hemozoin biocrystallization. During their intraerythrocytic development, the parasites digest host hemoglobin, releasing large quantities of toxic free heme. To detoxify this heme, the parasite polymerizes it into an inert crystalline pigment called hemozoin. 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of heme. The resulting accumulation of free heme leads to oxidative stress and parasite death.

Hemozoin_Inhibition Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by parasite Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Leads to Quinoline 4-Aminoquinoline Derivative Quinoline->Hemozoin Inhibits formation

Caption: Mechanism of hemozoin formation inhibition by 4-aminoquinoline derivatives in malaria parasites.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer and antimalarial activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 PrepareCompound Prepare serial dilutions of This compound Incubate1->PrepareCompound TreatCells Treat cells with compound Incubate1->TreatCells PrepareCompound->TreatCells Incubate2 Incubate 48-72h TreatCells->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate GI50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This is a common method for determining the in vitro activity of compounds against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells (RBCs)

  • Complete parasite culture medium

  • 96-well black microtiter plates

  • This compound (dissolved in DMSO)

  • SYBR Green I dye

  • Lysis buffer

Procedure:

  • Prepare a suspension of parasitized RBCs (at the ring stage) at a defined parasitemia and hematocrit.

  • Add 180 µL of the parasite culture to each well of a 96-well plate.

  • Add 20 µL of the serially diluted compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubate the plate for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC₅₀ (concentration that inhibits parasite growth by 50%) by plotting the fluorescence intensity against the log of the drug concentration.

Conclusion and Future Directions

This compound is a promising research chemical with significant potential for development as a therapeutic agent. Based on the activity of structurally related compounds, it is likely to possess both anticancer and antimalarial properties. Further research is warranted to fully elucidate its biological activity profile, including comprehensive in vitro and in vivo studies. Specifically, determining the precise IC₅₀/GI₅₀ values against a broad panel of cancer cell lines and Plasmodium strains is a critical next step. Moreover, detailed mechanistic studies are required to identify the specific cellular targets and signaling pathways modulated by this compound. The information and protocols provided in this guide offer a solid foundation for researchers to advance the investigation of this compound and its potential contribution to the development of novel therapeutics.

References

The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most famously embodied by the potent antimalarial drug, Chloroquine. Its deceptively simple structure belies a rich and pivotal history of synthetic development, driven by the urgent need for effective chemotherapies, particularly during the Second World War. This guide provides a technical overview of the core synthetic strategies that have defined the field, from foundational cyclization reactions to the industrial-scale production of life-saving medicines.

Early Developments: Building the Quinoline Core

The initial challenge in synthesizing 4-aminoquinolines was the construction of the foundational quinoline ring system itself. Two classical named reactions laid the groundwork for nearly all subsequent developments: the Conrad-Limpach and the Gould-Jacobs syntheses. Both methods cleverly construct the quinoline ring from acyclic aniline precursors, culminating in a 4-hydroxyquinoline, a key intermediate that can be readily converted to the 4-chloro derivative needed for amination.

The Conrad-Limpach Synthesis (1887)

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. The reaction proceeds in two main stages: an initial condensation to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization (annulation) to yield the 4-hydroxyquinoline product.[1][2]

The critical step is the thermal cyclization, which traditionally requires very high temperatures (around 250 °C) to overcome the energy barrier of breaking the aniline's aromaticity.[2][3] The choice of solvent is crucial; early syntheses without a solvent gave moderate yields (below 30%), while the use of high-boiling inert solvents like mineral oil or diphenyl ether was later found to significantly increase yields, in some cases up to 95%.[2]

The Gould-Jacobs Reaction (1939)

A more versatile and widely adopted method is the Gould-Jacobs reaction.[4] This process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This initial step is followed by a thermal cyclization, hydrolysis of the resulting ester, and finally, decarboxylation to furnish the 4-hydroxyquinoline.[4][5] This pathway became the preferred industrial route for producing the key intermediate for Chloroquine, 7-chloro-4-hydroxyquinoline, starting from m-chloroaniline.[5]

The workflow for the Gould-Jacobs reaction leading to the pivotal intermediate, 4,7-dichloroquinoline, is a multi-step process that showcases classical organic synthesis principles.

Gould_Jacobs_Workflow mChloroaniline m-Chloroaniline Intermediate1 Anilinomethylenemalonate Intermediate mChloroaniline->Intermediate1 Condensation (100°C, 2h) Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Condensation (100°C, 2h) Cyclization Ethyl 7-chloro-4-hydroxy quinoline-3-carboxylate Intermediate1->Cyclization Thermal Cyclization (Diphenyl ether, 250°C) Hydrolysis 7-Chloro-4-hydroxy quinoline-3-carboxylic acid Cyclization->Hydrolysis Saponification (aq. NaOH, reflux) Decarboxylation 7-Chloro-4-hydroxyquinoline Hydrolysis->Decarboxylation Decarboxylation (Heat, 230-250°C) Chlorination 4,7-Dichloroquinoline (DCQ) Decarboxylation->Chlorination Chlorination (POCl₃, 135°C)

Fig. 1: Synthetic workflow from m-Chloroaniline to 4,7-Dichloroquinoline.

The Chloroquine Era: Nucleophilic Aromatic Substitution

With a reliable method to produce 4,7-dichloroquinoline (DCQ) established, the final and crucial step was the introduction of the amine side chain. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the quinoline ring is activated towards substitution by the electron-withdrawing nature of the ring nitrogen.

This reaction involves heating 4,7-dichloroquinoline with the desired amine side chain, 4-diethylamino-1-methylbutylamine (also known as novoldiamine), to yield Chloroquine.[5] Early industrial processes often performed this reaction at high temperatures, sometimes in the presence of a catalyst like phenol.[6][7]

Chloroquine_Synthesis DCQ 4,7-Dichloroquinoline Chloroquine Chloroquine DCQ->Chloroquine Nucleophilic Aromatic Substitution (Heat, 130-180°C) SideChain 4-Diethylamino-1- methylbutylamine SideChain->Chloroquine Nucleophilic Aromatic Substitution (Heat, 130-180°C)

Fig. 2: Final step in Chloroquine synthesis via SNAr reaction.

Quantitative Data Summary

The following tables summarize quantitative data for the key steps in the historical synthesis of Chloroquine and its essential intermediates.

Table 1: Gould-Jacobs Reaction & Intermediate Processing

StepReactantsSolvent / ConditionsTemperature (°C)TimeYield (%)Reference
Condensation m-Chloroaniline, Diethyl ethoxymethylenemalonateNone1002 h-[8]
Cyclization Anilinomethylenemalonate IntermediateDiphenyl ether2502 h90 - 96[8][9]
Hydrolysis Quinoline Ester10% aq. NaOHReflux1 h~98[10][11]
Decarboxylation Quinoline Carboxylic AcidParaffin Oil / Dowtherm A230 - 25030 min - 1 h98 - 100[10]
Chlorination 7-Chloro-4-hydroxyquinolinePOCl₃ (neat)135 - 1401 - 3 h82 - 87[10]

Table 2: Modern & Alternative Cyclization Conditions

MethodReactantsSolvent / ConditionsTemperature (°C)TimeYield (%)Reference
Gould-Jacobs (Microwave) Aniline, Diethyl ethoxymethylenemalonateNone25010 min1[12]
Gould-Jacobs (Microwave) Aniline, Diethyl ethoxymethylenemalonateNone30010 min37[12]
Gould-Jacobs (Microwave) Aniline, Diethyl ethoxymethylenemalonateNone3005 min47[12]
Conrad-Limpach (Conventional) 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoateDowtherm AReflux35 min65[3]
Conrad-Limpach (Conventional) 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate2,6-di-tert-butylphenolReflux35 min65[3]

Table 3: Final Condensation to Chloroquine (SNAr)

ReactantsSolvent / ConditionsTemperature (°C)PressureYield (%)Reference
4,7-Dichloroquinoline, NovoldiamineNone180--[5]
4,7-Dichloroquinoline, NovoldiaminePhenol (catalyst)130 - 1401.7 atmHigh[6]
4,7-Dichloroquinoline, NovoldiamineIsopropanol, N,N-Diisopropylethylamine133 - 138-High[7]

Key Experimental Protocols

The following protocols are representative of the classical, industrial-scale synthesis of 4,7-dichloroquinoline and the subsequent synthesis of Chloroquine.

Protocol: Synthesis of 4,7-Dichloroquinoline (via Gould-Jacobs)

This multi-step procedure is adapted from the established industrial process.[8][10][11]

  • Step 1: Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate at approximately 100°C for 2 hours to form the ethyl 3-(m-chloroanilino)acrylate intermediate.

  • Step 2: Thermal Cyclization: The crude intermediate from Step 1 is added to a high-boiling solvent such as diphenyl ether or Dowtherm A, pre-heated to 250°C. The mixture is maintained at this temperature for approximately 2 hours to effect cyclization, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. The product typically precipitates upon cooling and can be isolated by filtration. Yields at this stage are generally high (90-96%).[8][9]

  • Step 3: Saponification (Hydrolysis): The isolated ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 1-2 hours until a clear solution is obtained. The solution is then cooled and acidified with hydrochloric or sulfuric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

  • Step 4: Decarboxylation: The dried carboxylic acid from Step 3 is suspended in diphenyl ether or mineral oil and heated to 230-250°C for 30-60 minutes until carbon dioxide evolution ceases. The resulting product, 7-chloro-4-hydroxyquinoline, crystallizes upon cooling and is isolated by filtration. This step often proceeds in near-quantitative yield (98-100%).[10]

  • Step 5: Chlorination: The 7-chloro-4-hydroxyquinoline is heated with an excess of phosphorus oxychloride (POCl₃) at 135-140°C for 1-3 hours. After the reaction, the excess POCl₃ is removed under vacuum. The residue is carefully quenched with ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude 4,7-dichloroquinoline. The product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or Skellysolve B yields the pure product.[10][11] The overall yield for this final step is typically in the range of 82-87%.[10]

Protocol: Synthesis of Chloroquine

This procedure describes the final SNAr reaction.

  • Reaction Setup: A mixture of 4,7-dichloroquinoline (1.0 mol) and phenol (0.1 mol, as catalyst) is heated to 130-140°C.[6]

  • Amine Addition: 2-amino-5-diethylaminopentane (novoldiamine, approx. 2.1 mol) is slowly added to the heated mixture while maintaining the temperature.[6]

  • Reaction: The reaction mixture is stirred at a high temperature (e.g., 130-180°C) for several hours until completion.[5][6]

  • Work-up: After cooling, the reaction mixture is diluted with a solvent like toluene. The solution is washed with an aqueous base (e.g., 10% sodium carbonate solution) to remove the phenol catalyst and any acidic byproducts, adjusting the pH to 8-9.[6] The organic layer is then washed with water and brine.

  • Isolation: The organic solvent is removed by distillation or rotary evaporation to yield crude Chloroquine base as an oil. The crude product can be further purified by recrystallization or converted directly to its phosphate salt for pharmaceutical use.

Conclusion

The historical development of 4-aminoquinoline synthesis is a testament to the power of organic chemistry in solving critical global health challenges. The foundational Gould-Jacobs and Conrad-Limpach reactions provided the essential framework for constructing the quinoline core. These classical methods, refined and scaled for industrial production, enabled the subsequent nucleophilic aromatic substitution that completes the synthesis of Chloroquine. While modern techniques continue to offer new efficiencies, this core historical pathway remains a landmark achievement in the synthesis of life-saving pharmaceuticals.

References

Exploring 4-chloro-N,N-dimethylquinolin-7-amine as a Privileged Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. This has led to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Among the vast library of quinoline derivatives, 4-aminoquinolines have emerged as a particularly promising class for the development of novel anticancer agents. This technical guide focuses on the 4-chloro-N,N-dimethylquinolin-7-amine core, exploring its synthetic versatility, biological activity, and mechanism of action as a foundation for the rational design of new oncology therapeutics.

The this compound Scaffold: A Versatile Intermediate

The this compound structure presents key features for medicinal chemistry exploration. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of diverse functionalities. This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen. The N,N-dimethylamino group at the 7-position also offers opportunities for modification to modulate the physicochemical and pharmacological properties of the resulting compounds.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 4-aminoquinoline derivatives is well-established, primarily relying on the reaction of a 4-chloroquinoline precursor with a suitable amine.

A common synthetic route involves the nucleophilic substitution of a 4-chloro-7-substituted-quinoline with a primary or secondary amine.[2]

Materials:

  • 4-chloro-7-substituted-quinoline (1.0 eq)

  • Amine (e.g., N,N-dimethylethylenediamine) (2.0 eq)

  • Solvent (e.g., Dichloromethane)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A mixture of the 4-chloro-7-substituted-quinoline and the amine is heated to 120-130°C with continuous stirring for 6-8 hours.

  • The reaction mixture is cooled to room temperature.

  • The cooled mixture is dissolved in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Anticancer Activity of 4-Aminoquinoline Derivatives

Derivatives of the 4-aminoquinoline scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines. The substitution at the 4-position plays a crucial role in determining the potency and selectivity of these compounds.

Quantitative Cytotoxicity Data

The following table summarizes the growth inhibition (GI₅₀) values for a series of 4-aminoquinoline derivatives against human breast cancer cell lines, highlighting the impact of substitutions at the 4- and 7-positions.

Compound ID7-substituent4-amino substituentMCF7 GI₅₀ (µM)MDA-MB-468 GI₅₀ (µM)Reference
Chloroquine Cl-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂20.7224.36[3]
Compound 4 Cl-NH-(CH₂)₂-NH₂51.5711.01[3]
Compound 5 Cl-NH-(CH₂)₂-N(CH₃)₂> 1008.73[3]
Compound 6 F-NH-(CH₂)₂-N(CH₃)₂36.7711.47[3]
Compound 7 CF₃-NH-(CH₂)₂-N(CH₃)₂14.4712.85[3]
Compound 8 OCH₃-NH-(CH₂)₂-N(CH₃)₂11.5214.09[3]

Data extracted from a study by Solomon et al. (2007).[3]

The data indicates that the nature of the substituent at both the 4- and 7-positions significantly influences the cytotoxic activity. For instance, the N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Compound 5) showed a marked increase in cytotoxicity against the MDA-MB-468 cell line compared to chloroquine.[3]

Mechanism of Action: Induction of Apoptosis and Targeting the PI3K/Akt/mTOR Pathway

The anticancer effects of 4-aminoquinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with key cellular signaling pathways that are frequently dysregulated in cancer.

Induction of Apoptosis

Apoptosis is a critical process for eliminating cancerous cells. Several studies have shown that 4-aminoquinoline derivatives can trigger this process. The induction of apoptosis can be experimentally verified using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest (1-5 x 10⁵ cells per sample)

  • Apoptosis-inducing agent (for positive control)

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Induce apoptosis in the cells by treating with the test compound for a specified time. Include untreated and positive controls.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.

Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy.[4] There is growing evidence that 4-aminoquinoline derivatives can exert their anticancer effects by inhibiting this pathway.[1]

The inhibition of the PI3K/Akt/mTOR pathway can be investigated by examining the phosphorylation status of key proteins in the cascade, such as Akt and mTOR, using Western blot analysis.

Materials:

  • Treated and untreated cancer cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizing the Drug Discovery Workflow and Signaling Pathways

Drug Discovery and Development Workflow

The development of novel anticancer agents from the this compound scaffold follows a typical drug discovery pipeline.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Scaffold Scaffold Selection (4-chloro-N,N-dimethyl quinolin-7-amine) Library Library Synthesis (SNAr reactions) Scaffold->Library Rational Design Screening In Vitro Screening (Cytotoxicity Assays) Library->Screening High-Throughput SAR SAR & Lead Optimization Screening->SAR Hit Identification SAR->Library Iterative Design Mechanism Mechanism of Action (Apoptosis, Pathway Analysis) SAR->Mechanism Lead Characterization InVivo In Vivo Models (Xenografts) Mechanism->InVivo Preclinical Candidate Phase1 Phase I (Safety) InVivo->Phase1 IND Filing Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for the discovery and development of anticancer agents based on the 4-aminoquinoline scaffold.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of 4-aminoquinoline derivatives through the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt PIP3 generation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->PI3K Inhibition Aminoquinoline->Akt Inhibition

Caption: Proposed mechanism of 4-aminoquinoline derivatives inhibiting the PI3K/Akt/mTOR pathway and inducing apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The emerging understanding of their mechanism of action, particularly the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis, provides a strong rationale for their continued investigation.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Target deconvolution: Elucidating the precise molecular targets of the most active compounds to better understand their mechanism of action.

  • Combination therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutic agents to overcome drug resistance.

  • In vivo efficacy and safety profiling: Advancing lead compounds into preclinical animal models to assess their therapeutic potential and toxicity.

By leveraging the rich chemical space accessible from the this compound core, researchers are well-positioned to develop the next generation of targeted and effective oncology therapeutics.

References

A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N,N-dimethylquinolin-7-amine is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Historically significant as the basis for antimalarial drugs like quinine and chloroquine, quinoline derivatives have since been explored for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1] The mechanism of action for these derivatives is often attributed to their ability to intercalate with DNA, inhibit crucial enzymes, or interfere with cellular signaling pathways.[1]

This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential biological activities of this compound, drawing upon data from related compounds to contextualize its profile within the broader class of 4-aminoquinolines.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively detailed in publicly available literature, the following tables summarize its key physicochemical properties and expected spectral characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 178984-46-8[2][3][4]
Molecular Formula C₁₁H₁₁ClN₂[1]
Molecular Weight 206.67 g/mol [1]
IUPAC Name This compound[1]

Table 2: Expected Spectral Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons are expected to appear as doublets in the δ 8.4–8.6 ppm range for H-2 and H-8. The N,N-dimethyl groups would likely appear as a singlet at approximately δ 2.8–3.1 ppm with an integration of 6H. Other aromatic protons would be found in the δ 7.0-9.0 ppm region.[1]
¹³C NMR No specific data is available in the searched literature.
Mass Spectrometry (MS) Electrospray ionization (ESI-MS) is expected to show a [M+H]⁺ peak at m/z 207.07.

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves the reaction of 4,7-dichloroquinoline with dimethylamine. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position, making the chlorine atom at this position highly susceptible to displacement by a nucleophile like dimethylamine.[1]

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 4-aminoquinoline derivatives, adapted for the specific synthesis of this compound.

Reaction: A mixture of 4,7-dichloroquinoline (1.0 eq) and an excess of dimethylamine (e.g., 2.0-5.0 eq, either as a solution in a solvent like THF or as a gas bubbled through the reaction mixture) is heated in a suitable solvent. Based on procedures for similar compounds, solvents such as ethanol or neat conditions (no solvent) could be employed.[5]

Temperature and Duration: The reaction mixture is typically heated to temperatures ranging from 120-130°C for several hours (e.g., 6-8 hours) with continuous stirring.[5]

Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is taken up in a solvent such as dichloromethane.[5]

  • The organic layer is washed successively with an aqueous solution of a weak base (e.g., 5% aq. NaHCO₃), water, and brine.[5]

  • The organic layer is then dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[5]

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved through recrystallization or column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction Reaction 4,7-dichloroquinoline->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Solvent (e.g., Ethanol or Neat) Solvent (e.g., Ethanol or Neat) Solvent (e.g., Ethanol or Neat)->Reaction Heating (120-130°C) Heating (120-130°C) Heating (120-130°C)->Reaction Stirring (6-8h) Stirring (6-8h) Stirring (6-8h)->Reaction DCM Extraction DCM Extraction Aqueous Wash Aqueous Wash DCM Extraction->Aqueous Wash Drying Drying Aqueous Wash->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Product This compound Purification->Product Reaction->DCM Extraction Cooling

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in the reviewed literature, the activity of closely related 4-aminoquinoline derivatives suggests potential applications in oncology and anti-infective research.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-aminoquinoline derivatives against various human cancer cell lines. For instance, a series of synthesized 4-aminoquinolines demonstrated significant cytotoxicity against human breast tumor cell lines MCF7 and MDA-MB468.[5] The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 cells.[5] Another study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids also showed strong cytotoxic activity against several tumor cell lines, including lymphoma and leukemia cells.[6]

Table 3: Cytotoxicity of Selected 4-Aminoquinoline Derivatives (Analogues of the Core Compound)

CompoundCell LineGI₅₀ (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[1]
N′-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-712.90[1]
N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-4687.35[1]
7-chloro-N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)quinolin-4-amineHuT78 (Lymphoma)0.4[7]
7-chloro-N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)quinolin-4-amineTHP-1 (Leukemia)0.6[7]

Note: GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Antimalarial Activity

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery. The mechanism of action is generally understood to involve the accumulation of the drug in the acidic digestive vacuole of the intraerythrocytic parasite.[7] There, it is believed to inhibit the polymerization of toxic heme into hemozoin, leading to the parasite's death.[7] While specific antimalarial data for this compound was not found, its structural similarity to known antimalarials suggests this as a potential area of investigation.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the broader class of quinoline derivatives, several mechanisms can be hypothesized.

In cancer, quinoline derivatives have been shown to induce apoptosis and inhibit cell migration and angiogenesis.[1] Some 4-anilino-quinoline derivatives have been identified as selective inhibitors of epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways that control cell growth and division.[8]

G Quinoline Derivative Quinoline Derivative EGFR EGFR Tyrosine Kinase Quinoline Derivative->EGFR Inhibits Signaling Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling Cascade Activates Cellular Processes Cell Proliferation, Survival, Angiogenesis Signaling Cascade->Cellular Processes Cellular Processes->Inhibition Outcomes Apoptosis Inhibition of Cell Growth Anti-angiogenesis Inhibition->Outcomes Leads to

Caption: Hypothesized mechanism of anticancer action via EGFR inhibition.

In the context of malaria, the primary mechanism is the disruption of heme detoxification.

G cluster_parasite Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification Toxicity Parasite Death Heme->Toxicity Heme Polymerase Heme Polymerase Heme Polymerase->Hemozoin 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme Polymerase Inhibits

Caption: General mechanism of antimalarial action of 4-aminoquinolines.

Conclusion

This compound is a molecule of interest within the pharmacologically significant class of quinoline derivatives. While detailed experimental data for this specific compound is limited in the current literature, its structural features and the activities of its close analogues suggest a strong potential for applications in anticancer and antimalarial drug discovery. The synthetic route is straightforward, relying on well-established nucleophilic aromatic substitution chemistry. Further investigation is warranted to fully characterize this compound and to explore its biological activity profile and mechanisms of action. The information compiled in this guide serves as a foundational resource for researchers and drug development professionals interested in pursuing the potential of this compound and related compounds.

References

Unraveling the Molecular Interactions of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimalarial and anticancer effects.[1][2] This technical guide focuses on the potential molecular targets and mechanisms of action of a specific derivative, 4-chloro-N,N-dimethylquinolin-7-amine. While direct experimental data on this particular compound is limited, this document synthesizes the available information on closely related 4-aminoquinolines to provide a comprehensive overview of its likely biological activity. The primary proposed mechanisms of action for this class of compounds are interference with heme polymerization in malarial parasites and induction of apoptosis in cancer cells through various signaling pathways.[1][3]

Potential Molecular Targets and Mechanisms of Action

Based on the activities of analogous compounds, this compound is predicted to exert its biological effects through two primary mechanisms: antimalarial and anticancer activities.

Antimalarial Activity: Inhibition of Heme Polymerization

The established mechanism of action for 4-aminoquinoline antimalarials, like chloroquine, involves the disruption of heme detoxification in the malaria parasite Plasmodium falciparum.[1] The parasite digests hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic digestive vacuole and form a complex with heme, preventing its polymerization.[4] The resulting buildup of free heme leads to oxidative stress and parasite death.[4][5]

Anticancer Activity: Induction of Apoptosis and DNA Damage

Numerous quinoline derivatives have demonstrated potent anticancer activity, primarily through the induction of programmed cell death, or apoptosis.[3][6][7] This can be initiated through several interconnected signaling pathways:

  • DNA Intercalation and Enzyme Inhibition: Quinoline-based compounds have been shown to intercalate into DNA and inhibit the function of enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases.[8][9] This disruption of DNA metabolism can trigger a DNA damage response, often mediated by the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[8][9]

  • Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce the production of ROS within cancer cells.[10] Elevated ROS levels cause oxidative stress, leading to damage of cellular components, including mitochondria, and subsequent activation of the intrinsic apoptotic pathway.[10]

  • Activation of Caspase-Mediated Apoptosis: The apoptotic cascade is executed by a family of proteases called caspases. Quinoline derivatives have been shown to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways of apoptosis.[3][7] The intrinsic pathway is often initiated by mitochondrial dysfunction and the release of cytochrome c.[3]

  • Inhibition of Pro-Survival Signaling Pathways: Certain quinoline compounds can inhibit critical pro-survival signaling pathways in cancer cells, such as the Akt/mTOR pathway.[6] Inhibition of this pathway can promote autophagy and apoptosis.[6]

Quantitative Data

CompoundCell LineGI50 (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB4687.35
MCF-711.52
Reference: Chauhan et al., 2007

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity screening of 4-aminoquinoline derivatives, as described by Chauhan et al. (2007).[11]

Cell Lines and Culture:

  • Human breast cancer cell lines MCF-7 and MDA-MB468 are used.

  • Cells are grown in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to the desired concentrations. A typical starting concentration is 100 µM, followed by two-fold serial dilutions.[11]

  • The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration as the treated wells.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow.

antimalarial_pathway cluster_parasite Malaria Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization HemeComplex Heme-Quinoline Complex Heme->HemeComplex Compound 4-Aminoquinoline Compound->Heme CellDeath Parasite Death HemeComplex->CellDeath Inhibits Polymerization & Leads to Heme Buildup

Caption: Proposed mechanism of antimalarial action of 4-aminoquinolines.

anticancer_pathway cluster_dna DNA Damage Pathway cluster_ros ROS-Mediated Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_akt Akt/mTOR Pathway Inhibition Compound Quinoline Derivative DNA_intercalation DNA Intercalation & Enzyme Inhibition Compound->DNA_intercalation ROS ROS Generation Compound->ROS DeathReceptor Death Receptors Compound->DeathReceptor Akt_mTOR Akt/mTOR Pathway Compound->Akt_mTOR Inhibition DNA DNA DNA_damage DNA Damage DNA->DNA_damage p53 p53 Activation DNA_damage->p53 Apoptosis_DNA Apoptosis p53->Apoptosis_DNA DNA_intercalation->DNA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis_ROS Apoptosis Caspase9->Apoptosis_ROS Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Apoptosis_Extrinsic Apoptosis Caspase8->Apoptosis_Extrinsic Apoptosis_Akt Apoptosis Akt_mTOR->Apoptosis_Akt

Caption: Potential anticancer signaling pathways of quinoline derivatives.

experimental_workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture compound_prep Compound Dilution cell_culture->compound_prep treatment Cell Treatment compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout analysis Data Analysis (Calculate GI50) readout->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

References

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-chloro-N,N-dimethylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the synthesis of 4-chloro-N,N-dimethylquinolin-7-amine from 4,7-dichloroquinoline. The described method is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction, a crucial transformation in the synthesis of substituted quinolines. Quinolines are core structures in many biologically active compounds, and this protocol offers a reliable method for producing a key intermediate for drug discovery and development.[1] The document includes a detailed experimental procedure, a summary of reaction parameters, and a visual workflow to ensure reproducibility.

Introduction and Reaction Principle

The synthesis of 4,7-disubstituted quinolines is of significant interest in medicinal chemistry, as these scaffolds are integral to numerous therapeutic agents, including antimalarials like chloroquine and hydroxychloroquine.[2][3] The target compound, this compound, serves as a valuable intermediate for creating diverse libraries of quinoline analogs for biological screening.[1]

The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the 4,7-dichloroquinoline starting material. The chlorine atom at the 4-position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 7-position.[1][2] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack. This inherent regioselectivity allows for the selective displacement of the C4-chloro substituent by dimethylamine, leaving the C7-chloro group intact for subsequent functionalization.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

2.1 Materials and Equipment

  • Reagents:

    • 4,7-dichloroquinoline (C₉H₅Cl₂N, MW: 198.05 g/mol )

    • Dimethylamine solution (e.g., 2.0 M in THF or ethanol)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Potassium carbonate (K₂CO₃), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash chromatography system

    • NMR spectrometer and Mass spectrometer for product characterization

2.2 Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 4,7-dichloroquinoline (1.0 g, 5.05 mmol) and anhydrous potassium carbonate (1.4 g, 10.1 mmol, 2.0 equiv.).

  • Solvent Addition: Add 25 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring, add a 2.0 M solution of dimethylamine in THF (5.05 mL, 10.1 mmol, 2.0 equiv.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours under an inert atmosphere.[4] Monitor the reaction progress by TLC (e.g., using a 7:1 petroleum ether:ethyl acetate mobile phase).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to yield this compound as a solid.

Data Summary

The following table summarizes the typical reaction conditions and expected results for this synthesis.

ParameterValueReference / Notes
Reactants 4,7-dichloroquinoline, Dimethylamine1:2 molar ratio is commonly used to drive the reaction to completion.
Base Potassium Carbonate (K₂CO₃)Acts as an acid scavenger.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent suitable for SNAr reactions.
Temperature 120 °CElevated temperature is required to overcome the activation energy.[4]
Reaction Time 24 hoursMonitor by TLC for completion.
Expected Yield 85-95%Yields can vary based on reaction scale and purification efficiency. Analogous reactions show high yields.[4]
Appearance Light orange or white solidDependent on purity.
¹H NMR (CDCl₃, 400 MHz) δ 8.7-8.8 (d), 7.8-7.9 (d), 7.4-7.5 (d), 3.1 (s)Expected chemical shifts for aromatic and methyl protons. Specific quinoline protons (H-2, H-8) appear downfield.[1][5]
MS (ESI-TOF) m/z [M+H]⁺: 207.0738Calculated for C₁₁H₁₂ClN₂.

Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted below.

Synthesis_Workflow Workflow for the Synthesis of this compound Reactants Starting Materials: - 4,7-dichloroquinoline - Dimethylamine Solution - K₂CO₃ Reaction Reaction Step: - Solvent: DMF - Temp: 120 °C - Time: 24h Reactants->Reaction Workup Aqueous Work-up: - Water Quench - Ethyl Acetate Extraction - Brine Wash Reaction->Workup Purification Purification: - Dry over MgSO₄ - Concentrate - Flash Chromatography Workup->Purification Product Final Product: 4-chloro-N,N-dimethyl- quinolin-7-amine Purification->Product

Caption: Synthesis workflow from reactants to product.

Alternative Methodologies: Buchwald-Hartwig Amination

While nucleophilic aromatic substitution is effective for activated substrates like 4,7-dichloroquinoline, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation, especially with less reactive aryl halides.[6][7] This palladium-catalyzed cross-coupling reaction utilizes a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine ligand.[8][9] Although typically more expensive due to the catalyst and ligand, it can proceed under milder conditions and may be advantageous for substrates that are sensitive to the high temperatures required for traditional SNAr.[10] For this specific transformation, however, the SNAr protocol is generally more cost-effective and straightforward.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic aromatic substitution (SNA) reactions on quinoline scaffolds. Quinolines are a vital class of heterocyclic compounds prevalent in medicinal chemistry and materials science. The functionalization of the quinoline ring, particularly through SNA, allows for the introduction of diverse substituents, enabling the fine-tuning of their biological and physical properties.

The pyridine ring of the quinoline nucleus is electron-deficient, rendering positions C2 and C4 susceptible to nucleophilic attack, especially when substituted with a good leaving group such as a halogen. This reactivity allows for the facile introduction of a variety of nucleophiles. This document outlines protocols for the substitution of chloroquinolines with oxygen, nitrogen, and sulfur-based nucleophiles.

Data Presentation: A Comparative Overview of Nucleophilic Aromatic Substitution Reactions on Halo-Quinolines

The following tables summarize quantitative data from various SNA reactions on chloro-substituted quinolines, providing a comparative overview of reaction conditions and yields for different classes of nucleophiles.

Table 1: Substitution with Oxygen Nucleophiles

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4,7-Dichloroquinoline4-FluorophenolPolyDMAP™XyleneReflux (~139)1886[1]
4,7-Dichloroquinoline4-Fluorophenol4-PyrrolidinopyridineXyleneReflux (~139)18Not specified
4,7-DichloroquinolineIsoeugenolK₂CO₃DMFRefluxOvernight63 (one-pot)[2]
6-Methoxy-2-methylquinolin-4-olBenzyl bromidesK₂CO₃DMFSonication0.2545-84[3]

Table 2: Substitution with Nitrogen Nucleophiles

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4,7-Dichloroquinoline1,3-DiaminopropaneNone (neat)NoneReflux283[4]
N-(4,7-dichloroquinolin-2-yl) benzamideMorpholineK₂CO₃DMF1202492[5]
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrateNoneEthanolReflux385
2-Chloroquinolines1,2,4-TriazoleNaHDMFNot specifiedNot specifiedGood yields
7-fluoroquinazoline-2, 4-diolDiethylamineNot specifiedNot specifiedNot specifiedNot specified51 (total)[6]

Table 3: Substitution with Sulfur Nucleophiles

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-Chloro-8-methylquinoline-2(1H)-thioneEthanethiolNot specifiedNot specifiedNot specifiedNot specifiedNot specified
4-Chloro-8-methylquinoline-2(1H)-thioneButanethiolNot specifiedNot specifiedNot specifiedNot specifiedNot specified
4-Chloro-8-methylquinoline-2(1H)-thioneThiophenolNot specifiedNot specifiedNot specifiedNot specifiedNot specified
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneThiophenolNot specifiedPyridineReflux475[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this application note.

Protocol 1: Synthesis of 4-(4-Fluorophenoxy)-7-chloroquinoline

This protocol details the substitution of a chloroquinoline with a phenolic nucleophile.[1]

Materials:

  • 4,7-Dichloroquinoline (1.98 g, 0.01 moles)

  • 4-Fluorophenol (1.57 g, 0.014 moles)

  • PolyDMAP™ (1.07 g, 0.0015 moles) or 4-Pyrrolidinopyridine (0.22 g, 0.0015 moles)

  • Xylene (20 mL)

  • 5N NaOH solution

  • Diethyl ether

  • Anhydrous HCl

  • Ethyl acetate

  • Na₂SO₄

Procedure:

  • To a 50 mL flask equipped with a condenser, drying tube, and thermometer, add 4,7-dichloroquinoline and xylene.

  • Add the polymeric catalyst (PolyDMAP™) and stir the mixture to swell the polymer.

  • Add 4-fluorophenol to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 139°C) and maintain this temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture to remove the polymer catalyst.

  • Allow the filtrate to cool and wash it with 50 mL of 5N NaOH.

  • Extract the aqueous caustic layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers (xylene and ether) and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the product.

  • For purification via hydrochloride salt formation, dilute the cooled reaction mixture with an additional 20 mL of xylene.

  • Bubble anhydrous HCl gas through the solution for 5 minutes.

  • Cool the mixture to 0°C to precipitate the hydrochloride salt of the product.

  • Collect the crystalline solid by filtration, wash with ethyl acetate, and dry.

  • To obtain the free base, suspend the hydrochloride salt in 20 mL of water and adjust the pH to 7 with 1N NaOH.

  • Isolate the final product by filtration and dry under vacuum.

Expected Yield: Approximately 86-89%.

Protocol 2: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

This protocol describes the amination of a chloroquinoline derivative.[5]

Materials:

  • N-(4,7-dichloroquinolin-2-yl)benzamide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve N-(4,7-dichloroquinolin-2-yl)benzamide in DMF.

  • Add morpholine and potassium carbonate to the solution.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Expected Yield: 92%.

Protocol 3: Synthesis of 4-Thiophenyl-Substituted Pyranoquinolinone

This protocol outlines the substitution of a chloro-pyranoquinolinone with a thiol nucleophile.[7]

Materials:

  • 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione

  • Thiophenol

  • Pyridine

Procedure:

  • Dissolve 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione in pyridine in a round-bottom flask.

  • Add thiophenol to the solution.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Expected Yield: 75%.

Mandatory Visualization

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on a halo-quinoline.

SNA_Workflow Substrate Halo-Quinoline (e.g., 2- or 4-Chloroquinoline) ReactionVessel Reaction Mixture Substrate->ReactionVessel Nucleophile Nucleophile (Nu-H) Nucleophile->ReactionVessel Base Base (e.g., K₂CO₃, Et₃N) Base->ReactionVessel Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->ReactionVessel Heating Heating (Reflux or specified temp.) ReactionVessel->Heating 1. Mixing Workup Aqueous Workup & Extraction Heating->Workup 2. Reaction Purification Purification (Crystallization or Chromatography) Workup->Purification 3. Isolation Product Substituted Quinoline (Product) Purification->Product 4. Final Product

Caption: General workflow for nucleophilic aromatic substitution on halo-quinolines.

References

Application Notes and Protocols: N,N-Dimethylation of 7-Aminoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N,N-dimethylation of 7-aminoquinoline to synthesize N,N-dimethyl-7-aminoquinoline. The primary method described is the Eschweiler-Clarke reaction, a classic and efficient method for the exhaustive methylation of primary amines using formic acid and formaldehyde. This reaction is particularly advantageous as it minimizes the formation of over-methylated quaternary ammonium salts.[1][2] This protocol includes information on reaction setup, work-up, purification, and characterization of the final product.

Introduction

N,N-dimethylated aminoquinolines are important scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities. The introduction of dimethylamino groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is treated with excess formic acid and formaldehyde to yield the corresponding N,N-dimethylated tertiary amine.[2][3][4] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[1][3]

Reaction Principle

The N,N-dimethylation of 7-aminoquinoline via the Eschweiler-Clarke reaction follows a two-step methylation process. The primary amine first reacts with formaldehyde to form a secondary amine, which then undergoes a second methylation to yield the tertiary amine. The use of an excess of both formaldehyde and formic acid drives the reaction to completion.[2] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-AminoquinolineReagentCommercially Available---
Formaldehyde (37% in H₂O)ACS ReagentCommercially Available---
Formic Acid (≥95%)ACS ReagentCommercially AvailableCorrosive
Dichloromethane (DCM)HPLC GradeCommercially Available---
Sodium Hydroxide (NaOH)ReagentCommercially Available---
Saturated Sodium Bicarbonate (NaHCO₃) solution---Prepared in-house---
Brine (Saturated NaCl solution)---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ReagentCommercially Available---
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Dissolve 7-aminoquinoline in formic acid add_formaldehyde Add formaldehyde solution start->add_formaldehyde reflux Heat to reflux (100-110 °C) for 8-12 hours add_formaldehyde->reflux cool Cool reaction mixture to room temperature reflux->cool basify Basify with NaOH solution to pH > 10 cool->basify extract Extract with dichloromethane (3x) basify->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate chromatography Purify by column chromatography (Silica gel, Ethyl Acetate/Hexanes) evaporate->chromatography characterize Characterize by NMR and Mass Spectrometry chromatography->characterize

Figure 1. Experimental workflow for the N,N-dimethylation of 7-aminoquinoline.

  • Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 7-aminoquinoline (1.0 eq) in formic acid (5.0-10.0 eq).

  • To this solution, add aqueous formaldehyde (37%, 5.0-10.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10. This should be done in an ice bath to control the exothermic reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N,N-dimethyl-7-aminoquinoline by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The purified N,N-dimethyl-7-aminoquinoline should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Analytical Data:

AnalysisExpected Results
¹H NMR Aromatic protons of the quinoline ring system. A singlet corresponding to the six protons of the two methyl groups on the nitrogen atom (typically in the range of 2.8-3.2 ppm).
¹³C NMR Signals corresponding to the carbons of the quinoline ring and a signal for the two equivalent methyl carbons of the dimethylamino group (typically in the range of 40-45 ppm).
Mass Spec (EI or ESI) A molecular ion peak corresponding to the molecular weight of N,N-dimethyl-7-aminoquinoline (C₁₁H₁₂N₂, MW: 172.23 g/mol ).

Signaling Pathway and Logical Relationships

The Eschweiler-Clarke reaction mechanism involves a series of well-defined steps, as illustrated below.

eschweiler_clarke_mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation cluster_products Final Product amine 7-Aminoquinoline (Primary Amine) iminium1 Iminium Ion Formation amine->iminium1 + Formaldehyde formaldehyde1 Formaldehyde sec_amine 7-(Methylamino)quinoline (Secondary Amine) iminium1->sec_amine + Formic Acid (Reduction) formic_acid1 Formic Acid (Hydride Source) iminium2 Iminium Ion Formation sec_amine->iminium2 + Formaldehyde formaldehyde2 Formaldehyde tert_amine N,N-Dimethyl-7-aminoquinoline (Tertiary Amine) iminium2->tert_amine + Formic Acid (Reduction) formic_acid2 Formic Acid (Hydride Source) final_product N,N-Dimethyl-7-aminoquinoline tert_amine->final_product

Figure 2. Mechanism of the Eschweiler-Clarke N,N-dimethylation.

Data Summary

The following table summarizes the key quantitative data for the starting material and the expected product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
7-AminoquinolineC₉H₈N₂144.18Solid
N,N-Dimethyl-7-aminoquinolineC₁₁H₁₂N₂172.23Expected to be a solid or oil

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.

  • The basification step with sodium hydroxide is highly exothermic and should be performed with caution in an ice bath.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Insufficient amount of reagents.Monitor the reaction by TLC. If starting material remains, prolong the reaction time or add more formaldehyde and formic acid.
Low Yield Incomplete extraction during work-up. Loss of product during purification.Ensure the aqueous layer is thoroughly extracted. Optimize the column chromatography conditions to minimize product loss.
Formation of Byproducts Side reactions due to impurities or incorrect stoichiometry.Use pure starting materials. Carefully control the stoichiometry of the reagents.

Conclusion

The Eschweiler-Clarke reaction is a reliable and straightforward method for the N,N-dimethylation of 7-aminoquinoline. The provided protocol offers a detailed guide for the synthesis, purification, and characterization of N,N-dimethyl-7-aminoquinoline, a valuable compound for further research and development in the pharmaceutical industry. By following this procedure, researchers can efficiently obtain the desired product in good yield and purity.

References

Application Notes and Protocols for 4-chloro-N,N-dimethylquinolin-7-amine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-N,N-dimethylquinolin-7-amine is a versatile heterocyclic building block playing a significant role in the development of novel pharmaceutical agents. Its quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse library of derivatives. The N,N-dimethylamino group at the 7-position modulates the molecule's physicochemical properties and can influence its biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in developing anticancer and antimalarial agents.

Chemical Properties and Reactivity

The key to the utility of this compound as a building block lies in the reactivity of the C4-chloro substituent. The electron-withdrawing effect of the quinoline nitrogen activates this position for nucleophilic attack, making it an excellent electrophile for the introduction of various side chains. This reactivity is central to the synthesis of a wide array of 4-aminoquinoline derivatives.

Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Targeted Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and controls cell growth, proliferation, and survival. Quinoline-based molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

  • EGFR and VEGFR Signaling: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical drivers of tumor growth and angiogenesis. Quinoline derivatives have been successfully designed as inhibitors of these receptor tyrosine kinases.

Antimalarial Activity

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prominent example. Derivatives of this compound can be explored for their potential to overcome drug resistance in Plasmodium falciparum. The proposed mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

Quantitative Biological Data

The following tables summarize the biological activity of selected derivatives of the this compound scaffold and other relevant quinoline-based compounds.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCell LineActivity TypeValue (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7GI5048.21[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468GI508.73[1]
Quinoline-based mTOR inhibitor (PQQ)HL-60IC500.064
Quinoline-3-carboxylic acid derivative (Compound 58)VEGFR-2IC501.2
Quinoline-3-carboxylic acid derivative (Compound 59)VEGFR-2IC502.5
4-anilinoquinoline-3-carbonitrile (Compound 44)EGFRIC500.0075
Quinoline derivative (Compound 5a)EGFRIC500.071
Quinoline derivative (Compound 5a)HER-2IC500.031

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives

Compound/DerivativeP. falciparum StrainActivity TypeValue (µM)Reference
N1-(7-chloroquinolin-4-yl)-N2-(2-((dimethylamino)methyl)benzyl)ethane-1,2-diamineChloroquine-sensitive & resistantIC500.0339[2]
Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole (Compound 4a)3D7 (sensitive)EC500.19
Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole (Compound 4b)3D7 (sensitive)EC500.013
Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole (Compound 4a)K1 (resistant)EC500.25
Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole (Compound 4b)K1 (resistant)EC500.02

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis of the parent building block from 4,7-dichloroquinoline via nucleophilic aromatic substitution.

Materials:

  • 4,7-dichloroquinoline

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol or DMF.

  • Add an excess of dimethylamine solution (2.0-5.0 eq). If using a salt form of dimethylamine, add a base like triethylamine (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If ethanol was used as a solvent, remove it under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (A Representative Derivative)

This protocol is adapted from a published procedure for the synthesis of a cytotoxic 4-aminoquinoline derivative.[1]

Materials:

  • 4,7-dichloroquinoline (or other 7-substituted-4-chloro-quinoline)

  • N,N-dimethylethane-1,2-diamine

  • Dichloromethane (DCM)

  • 5% aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • A mixture of the 7-substituted-4-chloro-quinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.[1]

  • The reaction mixture is maintained at this temperature for 6–8 hours with continuous stirring.[1]

  • After the reaction is complete, the mixture is cooled to room temperature and dissolved in dichloromethane.[1]

  • The organic layer is washed successively with 5% aqueous NaHCO3, water, and then brine.[1]

  • The organic layer is dried over anhydrous MgSO4 and the solvent is removed under reduced pressure to yield the crude product.[1]

  • The product can be further purified by column chromatography or recrystallization.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinoline derivatives and a general experimental workflow for their synthesis and evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation Quinoline Quinoline Inhibitor Quinoline->PI3K Quinoline->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives.

EGFR_VEGFR_Pathway Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR VEGFR Ligand_VEGF->VEGFR Dimerization_E Dimerization & Autophosphorylation EGFR->Dimerization_E Dimerization_V Dimerization & Autophosphorylation VEGFR->Dimerization_V Downstream_E Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization_E->Downstream_E Downstream_V Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization_V->Downstream_V Proliferation Cell Proliferation Downstream_E->Proliferation Angiogenesis Angiogenesis Downstream_V->Angiogenesis Quinoline_E Quinoline Inhibitor Quinoline_E->EGFR Quinoline_V Quinoline Inhibitor Quinoline_V->VEGFR

Caption: EGFR and VEGFR Signaling Pathway Inhibition by Quinoline Derivatives.

Experimental_Workflow Start This compound (Building Block) Synthesis Derivative Synthesis (Nucleophilic Aromatic Substitution) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (e.g., Cytotoxicity, Antimalarial Assay) Purification->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: Experimental Workflow for Drug Discovery using the Quinoline Building Block.

References

Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 4-chloro-N,N-dimethylquinolin-7-amine as a versatile building block in various palladium-catalyzed cross-coupling reactions. This compound serves as a key intermediate in the synthesis of a diverse range of substituted quinoline derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The quinoline scaffold is a privileged structure in drug discovery, and the ability to functionalize it at various positions is crucial for the development of new therapeutic agents. This compound is a valuable substrate for such transformations due to the reactivity of the C4-chloro group, which can be readily displaced in a variety of palladium-mediated coupling reactions. These notes detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this substrate.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the desired product and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Palladium Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_or_Amine_Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation_or_Amine_Coordination R-M or R2NH Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_or_Amine_Coordination->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for Palladium-mediated cross-coupling reactions.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key palladium-catalyzed coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound. While a specific protocol for this compound is not extensively detailed in the literature, a general procedure can be adapted from the successful coupling of other chloroquinoline derivatives.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - this compound - Arylboronic acid - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/H2O) Degas Degas the mixture Reactants->Degas Catalyst Add Pd catalyst and ligand (e.g., Pd(dppf)Cl2) Degas->Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Extract with an organic solvent Cool->Extract Dry Dry the organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinolines

ParameterConditionReference
Substrate 4-Chloroquinoline derivative[1]
Coupling Partner Phenylboronic acid[1]
Catalyst Pd(dppf)Cl2[2]
Base Na2CO3[2]
Solvent Toluene/Ethanol/Water[1]
Temperature 80-100 °C
Yield Good to excellent[1]

Detailed Protocol (Adapted):

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).

  • Add a solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N,N-dimethylquinolin-7-amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between aryl halides and amines. This reaction is particularly useful for synthesizing libraries of amino-substituted quinolines.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - this compound - Amine - Base (e.g., NaOtBu or Cs2CO3) Solvent Add anhydrous solvent (e.g., Toluene or Dioxane) Reactants->Solvent Degas Degas the mixture Solvent->Degas Catalyst Add Pd catalyst and ligand (e.g., Pd2(dba)3 and Xantphos) Degas->Catalyst Heat Heat the reaction mixture (e.g., 90-110 °C) Catalyst->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through celite Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-azaheterocycles

ParameterConditionReference
Substrate 4-Bromo-7-azaindole derivative[3]
Coupling Partner Amides, Amines, Amino acid esters[3]
Catalyst Pd(OAc)2 or Pd2(dba)3[3][4]
Ligand Xantphos[3][4]
Base Cs2CO3 or K3PO4[3]
Solvent Dioxane[3]
Temperature 100-110 °C[3]
Yield Good to excellent[3]

Detailed Protocol (Adapted):

  • In an oven-dried reaction vessel, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a base such as cesium carbonate (1.5-2.0 eq).

  • Add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable solvent and filter through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 4-amino-N,N-dimethylquinolin-7-amine derivative.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted quinolines.

Experimental Workflow: Sonogashira Coupling

Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - this compound - Terminal alkyne - Base (e.g., Et3N or DiPEA) Solvent Add solvent (e.g., DMF or THF) Reactants->Solvent Degas Degas the mixture Solvent->Degas Catalysts Add Pd catalyst (e.g., Pd(PPh3)2Cl2) and Cu(I) co-catalyst (e.g., CuI) Degas->Catalysts Stir Stir at room temperature or with gentle heating Catalysts->Stir Monitor Monitor progress by TLC or LC-MS Stir->Monitor Quench Quench with aqueous NH4Cl Monitor->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.

Table 3: Representative Conditions for Sonogashira Coupling of Halo-isoxazoles

ParameterConditionReference
Substrate 4-Iodoisoxazole derivative[5][6]
Coupling Partner Terminal alkynes[5][6]
Catalyst Pd(acac)2 / PPh3[5][6]
Co-catalyst CuI[5][6]
Base Et2NH[5][6]
Solvent DMF[5][6]
Temperature Room temperature to 60 °C[5][6]
Yield High[5][6]

Detailed Protocol (Adapted):

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in a suitable solvent such as DMF or THF, add a base like triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Degas the solution with an inert gas for 15-30 minutes.

  • Add the palladium catalyst, for instance, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 1-5 mol%), and the copper(I) co-catalyst, such as copper(I) iodide (CuI, 2-10 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-N,N-dimethylquinolin-7-amine.

Conclusion

This compound is a highly useful and adaptable starting material for generating a wide array of substituted quinoline derivatives through palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes, adapted from established methodologies for similar substrates, provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is recommended to achieve the best possible outcomes.

References

Application Notes and Protocols: Preparation of 4-Aminoquinoline Derivatives for Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-aminoquinoline derivatives and the subsequent evaluation of their cytotoxic properties. The methodologies outlined are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel anticancer agents based on the 4-aminoquinoline scaffold.

Introduction

4-Aminoquinoline derivatives have long been recognized for their therapeutic potential, most notably as antimalarial agents.[1] More recently, this chemical scaffold has garnered significant attention in oncology research due to the emerging anticancer properties of some of its analogues.[2][3] These compounds are hypothesized to exert their cytotoxic effects through various mechanisms, including the inhibition of autophagy and the sensitization of cancer cells to conventional chemotherapeutics.[2][4] The following protocols detail the synthesis of several 4-aminoquinoline derivatives and a robust method for assessing their cytotoxicity against cancer cell lines.

Synthesis of 4-Aminoquinoline Derivatives

The general method for synthesizing 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with a desired amine.[5][6] The following are specific protocols for the synthesis of representative 4-aminoquinoline derivatives.

General Synthetic Scheme

The synthesis of the target 4-aminoquinoline compounds is achieved by reacting a 7-substituted-4-chloroquinoline with an appropriate mono- or di-alkyl amine.[5]

Synthesis_Scheme 4-Chloro-7-substituted-quinoline 4-Chloro-7-substituted-quinoline Reaction Nucleophilic Aromatic Substitution 4-Chloro-7-substituted-quinoline->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Product 4-Aminoquinoline Derivative Reaction->Product

Caption: General reaction scheme for the synthesis of 4-aminoquinoline derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

This protocol describes the synthesis of a particularly potent 4-aminoquinoline derivative.[5]

Materials:

  • 4,7-dichloroquinoline

  • N,N-dimethylethane-1,2-diamine

  • Reaction vessel with stirring and heating capabilities

  • Standard laboratory glassware for work-up and purification

Procedure:

  • A mixture of 4,7-dichloroquinoline (1.0 eq) and an excess of N,N-dimethylethane-1,2-diamine (2.0 eq) is heated to 120-130°C.[5]

  • The reaction mixture is maintained at this temperature for 6-8 hours with continuous stirring.[5]

  • After cooling to room temperature, the reaction mixture is diluted with water and basified with a suitable base (e.g., NaOH solution).

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

Protocol 2.2.2: Synthesis of Butyl-(7-fluoro-quinolin-4-yl)-amine

This protocol provides an example of a 4-aminoquinoline derivative with a different substitution pattern.[5]

Materials:

  • 4-chloro-7-fluoroquinoline

  • Butylamine

  • Reaction vessel with reflux condenser

Procedure:

  • A mixture of 4-chloro-7-fluoroquinoline (1.0 eq) and an excess of butylamine is refluxed under neat conditions (without solvent).[5]

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the excess butylamine is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding (96-well plate) C Cell Treatment with 4-Aminoquinoline Derivatives A->C B Compound Dilution Series B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Addition of Solubilization Solution F->G H Absorbance Measurement (OD=570 nm) G->H I Calculation of Cell Viability (%) H->I J Determination of GI50/IC50 Values I->J

Caption: Workflow for the cytotoxicity screening of 4-aminoquinoline derivatives.

Detailed MTT Assay Protocol

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • 4-Aminoquinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values using a suitable software.

Data Presentation

The cytotoxic activity of the synthesized 4-aminoquinoline derivatives is summarized in the tables below. The data is presented as the 50% growth inhibition (GI50) values in µM.

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines [5]

CompoundSubstituent (R)Cell Line: MDA-MB-468 GI50 (µM)Cell Line: MCF-7 GI50 (µM)
Chloroquine (CQ)-24.3620.72
Amodiaquine->100>100
2 7-Cl, 4-NH-(CH₂)₃-CH₃13.7214.47
3 7-F, 4-NH-(CH₂)₃-CH₃10.8511.52
4 7-Cl, 4-NH-(CH₂)₂-NH₂11.0151.57
5 7-Cl, 4-NH-(CH₂)₂-N(CH₃)₂8.7336.77
6 7-F, 4-NH-(CH₂)₂-N(CH₃)₂11.4712.90
7 7-CF₃, 4-NH-(CH₂)₂-N(CH₃)₂12.858.22
8 7-OCH₃, 4-NH-(CH₂)₂-N(CH₃)₂14.0912.90
10 Bis-(7-Cl-quinolin-4-yl)-ethane-1,2-diamine7.3514.80

Table 2: Cytotoxicity of Additional Chloroquine Analogs against Human Breast Cancer and a Non-cancer Cell Line [4]

CompoundCell Line: MDA-MB-468 GI50 (µM)Cell Line: MDA-MB-231 GI50 (µM)Cell Line: MCF-7 GI50 (µM)Cell Line: 184B5 GI50 (µM)
Chloroquine (CQ)28.5822.5238.4476.13
2 13.2915.8715.3644.60
3 1.416.321.9818.35
5 4.684.505.3020.15
6 10.5110.2312.6735.89

Conclusion

The protocols provided herein offer a standardized approach for the synthesis and cytotoxic evaluation of 4-aminoquinoline derivatives. The presented data indicates that modifications to the 4-aminoquinoline scaffold can lead to compounds with potent cytotoxic activity against various cancer cell lines.[4][5] Notably, compounds such as N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine and bis-(7-Cl-quinolin-4-yl)-ethane-1,2-diamine have demonstrated significant growth inhibitory effects, warranting further investigation in the development of novel anticancer therapeutics.[5]

References

Application Notes and Protocols for 4-chloro-N,N-dimethylquinolin-7-amine and its Analogs in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Within this family, 4-amino-7-chloroquinoline derivatives have garnered significant attention for their potential as anticancer agents. While specific data for 4-chloro-N,N-dimethylquinolin-7-amine is limited in publicly available research, extensive studies on structurally similar analogs, particularly those with N,N-dimethylalkylamino side chains, provide valuable insights into their application in cell culture-based assays.

These application notes provide an overview of the cytotoxic effects of 4-amino-7-chloroquinoline derivatives against cancer cell lines and offer detailed protocols for assessing their activity. The provided data and protocols are based on published studies of analogous compounds and serve as a guide for researchers investigating the potential of this compound and related molecules.

Mechanism of Action

The anticancer mechanism of 4-aminoquinoline derivatives, such as the well-known antimalarial drug chloroquine, is multifaceted. A primary mode of action is the inhibition of autophagy, a cellular process that cancer cells often exploit to survive under stress.[1] By disrupting the fusion of autophagosomes with lysosomes, these compounds lead to the accumulation of cellular waste and ultimately trigger cell death.[1]

Furthermore, some quinoline-based compounds have been shown to interfere with key signaling pathways implicated in cancer progression, including the PI3K/AKT and Ras/MAPK pathways.[2] These pathways regulate critical cellular functions such as proliferation, growth, and survival.[2]

Data Presentation: Cytotoxicity of 4-Amino-7-chloroquinoline Analogs

The following table summarizes the in vitro growth inhibitory activity of a 4-amino-7-chloroquinoline derivative, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, against human breast cancer cell lines. This compound is structurally related to this compound and provides a relevant reference for its potential cytotoxic effects.

CompoundCell LineGI₅₀ (µM)[3]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
Chloroquine (Reference)MDA-MB-468>50
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-713.72
Chloroquine (Reference)MCF-720.72

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

Materials:

  • This compound or its analog

  • Human cancer cell lines (e.g., MDA-MB-468, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTS Assay for Cell Viability

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay to MTT, but it produces a water-soluble formazan product, simplifying the procedure.[7]

Materials:

  • This compound or its analog

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent (in combination with an electron coupling reagent like PES)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of the compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[8]

  • Incubation: Incubate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability and GI₅₀ as described for the MTT assay.

Mandatory Visualizations

G cluster_0 Cellular Response to 4-Amino-7-chloroquinoline Derivatives Compound 4-Amino-7-chloroquinoline Derivative Autophagy Autophagy Inhibition Compound->Autophagy blocks autophagosome-lysosome fusion Apoptosis Apoptosis Autophagy->Apoptosis leads to accumulation of damaged organelles & proteins CellDeath Cancer Cell Death Apoptosis->CellDeath triggers programmed cell death

Caption: Proposed mechanism of action for 4-amino-7-chloroquinoline derivatives.

G cluster_1 Cytotoxicity Assay Workflow Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding CompoundTreatment Treat with Compound (Serial Dilutions) CellSeeding->CompoundTreatment Incubation Incubate (48-72h) CompoundTreatment->Incubation AssayReagent Add MTT or MTS Reagent Incubation->AssayReagent MeasureAbsorbance Measure Absorbance AssayReagent->MeasureAbsorbance DataAnalysis Analyze Data (Calculate GI₅₀) MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: General workflow for MTT/MTS cytotoxicity assays.

References

Application Notes and Protocols for 4-chloro-N,N-dimethylquinolin-7-amine and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, including their activity against various cancer cell lines.[1][2] The quinoline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[3] Modifications at various positions of the quinoline ring have led to the development of a diverse range of compounds with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] Specifically, 7-chloroquinoline derivatives have shown promise as cytotoxic agents against a variety of human cancer cell lines.[3]

This document provides detailed application notes and protocols for the investigation of 4-chloro-N,N-dimethylquinolin-7-amine and its structurally related analogs in cancer cell line studies. While direct experimental data on the anticancer activity of this compound is not currently available in the published literature, this compound serves as a valuable synthetic intermediate for the creation of more complex molecules with potential biological activity.[3] The protocols and data presented herein are based on studies of closely related 7-chloro-4-aminoquinoline derivatives and provide a framework for the evaluation of novel compounds within this chemical class.

Synthesis

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with dimethylamine.[3] The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic attack, allowing for the displacement of the chloride ion by the dimethylamino group.[3]

A general procedure for the synthesis of related N,N-dimethyl alkyl diamine derivatives involves heating the corresponding 7-substituted-4-chloro-quinoline with an excess of the N,N-dimethyl-alkyl-diamine.[1]

Data Presentation: Cytotoxicity of a Structurally Related Analog

While no specific cytotoxicity data for this compound has been reported, a study on the structurally similar compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , has demonstrated significant cytotoxic effects against human breast cancer cell lines.[1] The following table summarizes the reported 50% growth inhibition (GI₅₀) values.

CompoundCancer Cell LineGI₅₀ (µM)Reference CompoundGI₅₀ (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73Chloroquine>100
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-711.52Chloroquine20.72

Data extracted from a study by Vangapandu et al.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer potential of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa, K-562)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the mechanism of cell death induced by the compound.

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • Binding buffer

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • RNase A

  • Flow cytometer

Procedure for Apoptosis Analysis:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Procedure for Cell Cycle Analysis:

  • Treat cells with the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Anticancer Mechanism of Quinoline Derivatives A Quinoline Derivative B DNA Intercalation A->B C Enzyme Inhibition (e.g., Topoisomerase, Kinases) A->C D Interference with Signaling Pathways A->D E Apoptosis Induction B->E F Cell Cycle Arrest B->F C->E C->F D->E D->F G Inhibition of Cell Proliferation E->G F->G G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture B Compound Treatment (Serial Dilutions) A->B Seeding C Incubation (48-72h) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E G cluster_0 Logical Relationship of Synthesis A 4,7-Dichloroquinoline C This compound (Intermediate) A->C B Dimethylamine B->C Nucleophilic Aromatic Substitution D Further Functionalization C->D E Novel Quinoline Derivatives (e.g., for anticancer screening) D->E

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 7-Chloroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview and detailed protocols for the laboratory-scale synthesis of substituted 7-chloroquinolines, a critical scaffold in medicinal chemistry, most notably in the development of antimalarial drugs like chloroquine.[1][2] The methodologies described herein are based on established synthetic routes, including the Gould-Jacobs reaction, and subsequent functionalization at the 4-position.

Introduction

The 7-chloroquinoline nucleus is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its synthesis and derivatization are of significant interest to medicinal chemists aiming to develop new compounds with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The protocols outlined below detail the synthesis of key intermediates and their conversion to functionalized 7-chloroquinoline derivatives.

Key Synthetic Strategies

Several classical methods are employed for the synthesis of the quinoline core, including:

  • Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization to form a 4-hydroxyquinoline derivative.[3][4][5] This intermediate can then be converted to the corresponding 4,7-dichloroquinoline.

  • Camps Cyclization: This method utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[6][7][8]

  • Friedländer Annulation: This synthesis involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring system.[9][10][11][12][13]

Subsequent modifications, often at the 4-position of the 7-chloroquinoline ring, are typically achieved through nucleophilic aromatic substitution, allowing for the introduction of various side chains.[14][15][16][17]

Data Presentation: Comparison of Synthetic Steps

The following table summarizes quantitative data for key steps in the synthesis of substituted 7-chloroquinolines, based on reported literature.

StepStarting MaterialsReagents/ConditionsReaction TimeTemperatureYield (%)Reference
Enamine Formation 3-Bromoaniline, Meldrum's acid, Trimethyl orthoformateReflux1 hReflux-[1]
Cyclization (Microwave) Enamine intermediateDiphenyl ether (Ph₂O), Microwave5 min225 °C-[1]
Chlorination 4-Hydroxy-7-bromoquinoline mixturePOCl₃, Toluene1 h100 °C-[1]
Nucleophilic Substitution (Ethanolamine) Substituted 4,7-dichloroquinoline, 2-AminoethanolNeat, Argon atmosphere24 h170 °C40[16]
Nucleophilic Substitution (Hydroxychloroquine side chain) Substituted 4,7-dichloroquinoline, 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentaneNeat, Argon atmosphere24 h170 °C-[15]
N-Oxidation of 4,7-Dichloroquinoline 4,7-Dichloroquinolinem-Chloroperbenzoic acid (m-CPBA), Chloroform5 hRoom Temperature81[18]
C4-Morpholine Substitution N-(7-chloro-4-oxo-1,4-dihydroquinolin-2-yl)benzamide, MorpholineK₂CO₃, DMF24 h120 °C92[18]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-chloroquinoline (Key Intermediate)

This protocol is adapted from a method used for the synthesis of 7-substituted 4-aminoquinoline analogs.[1]

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline, Meldrum's acid (1 equivalent), and trimethyl orthoformate.

  • Reflux the mixture for 1 hour.

  • After cooling, the resulting enamine can be used in the next step without further purification.

Step 2: Cyclization

  • The crude enamine from Step 1 is mixed with diphenyl ether in a microwave-safe vial.

  • The mixture is subjected to microwave irradiation at 225 °C for 5 minutes. This results in a mixture of 7-bromo-4-hydroxyquinoline and 5-bromo-4-hydroxyquinoline.

Step 3: Chlorination

  • The regioisomeric mixture from Step 2 is suspended in toluene.

  • Phosphorus oxychloride (POCl₃) is added, and the mixture is heated at 100 °C for 1 hour.

  • After the reaction is complete, the mixture is carefully quenched with ice water and neutralized.

  • The product is extracted with an organic solvent.

  • The desired 7-bromo-4-chloroquinoline is separated from its isomer by column chromatography.

Protocol 2: Synthesis of 2-[(7-Chloro-8-dimethylaminoquinolin-4-yl)amino]ethanol

This protocol details the nucleophilic substitution at the 4-position of a substituted 4,7-dichloroquinoline.[16]

  • In a 10 mL Teflon-stoppered flask, add 1 mmol of the substituted 4,7-dichloroquinoline and 3 mmol of 2-aminoethanol.

  • Degas the flask under vacuum while sonicating for 10 minutes.

  • Backfill the flask with argon.

  • Seal the flask and place it in an oil bath preheated to 170 °C for 24 hours.

  • After cooling to room temperature, the crude product is purified by column chromatography on silica gel using a mobile phase of 1:9 (10% NH₄OH in MeOH):CH₂Cl₂.

Visualizations

Synthesis_Workflow cluster_gould_jacobs Gould-Jacobs Reaction Pathway A Aniline Derivative C Condensation A->C B Alkoxymethylenemalonic Ester B->C D 4-Hydroxyquinoline Intermediate C->D Cyclization E Chlorination (POCl3) D->E F 4,7-Dichloroquinoline E->F

Caption: General workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.

Substitution_Workflow cluster_substitution Functionalization at C4 Position G 4,7-Dichloroquinoline I Nucleophilic Aromatic Substitution (SNAr) G->I H Nucleophile (e.g., Amine, Alcohol) H->I J Substituted 7-Chloroquinoline I->J

Caption: General workflow for the C4-functionalization of 7-chloroquinoline.

References

Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel anticancer agents derived from 4-aminoquinoline prototypes. The 4-aminoquinoline scaffold, a key component of successful antimalarial drugs like chloroquine, has garnered significant attention for its potential in oncology.[1][2] These compounds often exhibit anticancer activity through mechanisms such as the inhibition of autophagy, modulation of key signaling pathways, and induction of apoptosis.[3] This guide offers a compilation of synthetic methodologies, biological evaluation assays, and data presentation formats to streamline the research and development process.

Data Presentation

Cytotoxicity of 4-Aminoquinoline Derivatives

The following tables summarize the growth inhibitory and cytotoxic effects of various 4-aminoquinoline derivatives against common cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Growth Inhibition (GI50, µM) of 4-Aminoquinoline Derivatives in Breast Cancer Cell Lines. [1][2]

CompoundMCF-7MDA-MB-468MDA-MB-231
Chloroquine (CQ)20.7224.3622.52
Amodiaquine---
Compound 2 ---
(butyl-(7-fluoro-quinolin-4-yl)-amine)11.5213.72-
Compound 3 1.981.416.32
Compound 4 51.5711.01-
(N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine)
Compound 5 12.048.734.50
(N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine)
Compound 10 14.807.35-
(N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine)

Note: '-' indicates data not available in the cited sources.

Table 2: IC50 Values (µM) of Selected 4-Aminoquinoline Derivatives in Pancreatic Cancer Cell Lines.

CompoundPANC-1MiaPaCa-2
Paclitaxel (Control)0.008-
Compound 7b 4.5-
Compound 8a 6.0-
Compound 3s -0.0006

Note: '-' indicates data not available in the cited sources.[4][5]

Experimental Protocols

Synthesis of 4-Aminoquinoline Derivatives

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-aminoquinolines.

This protocol describes a common method for synthesizing 4-aminoquinoline derivatives via nucleophilic aromatic substitution.

Materials:

  • 7-substituted-4-chloroquinoline

  • Appropriate primary or secondary amine

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, combine the 7-substituted-4-chloroquinoline (1 equivalent) and the desired amine (2 equivalents).

  • Heat the reaction mixture to 120-130°C with constant stirring for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Precipitate the product by adding a mixture of hexane and chloroform (e.g., 80:20 v/v).[1]

  • Collect the solid product by filtration and dry under vacuum.

  • Characterize the final compound using NMR and mass spectrometry.

Workflow for Synthesis of 4-Aminoquinoline Derivatives

G cluster_synthesis Synthesis Workflow start Start: Combine Reactants reaction Heat and Stir (120-130°C, 6-8h) start->reaction tlc Monitor Reaction by TLC reaction->tlc workup Work-up: DCM, NaHCO3, H2O, Brine tlc->workup Reaction Complete drying Dry with MgSO4 workup->drying evaporation Solvent Evaporation drying->evaporation precipitation Precipitate Product evaporation->precipitation characterization Characterize (NMR, MS) precipitation->characterization end End: Pure Product characterization->end

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Biological Evaluation

Protocol 2: Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay.

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium

  • 4-Aminoquinoline derivatives (dissolved in DMSO)

  • Cold 50% (w/v) Trichloroacetic acid (TCA)

  • 1% Acetic acid

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the 4-aminoquinoline compounds (e.g., from 100 µM down to 1.625 µM) and a vehicle control (DMSO).[1]

  • Incubate the plate for 48 hours.

  • Terminate the assay by adding cold 50% TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[1]

  • Wash the plates five times with tap water and air dry.

  • Add 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.[1]

  • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.

Protocol 3: Analysis of PI3K/Akt/mTOR Signaling Pathway by Western Blotting.

This protocol details the investigation of the effect of 4-aminoquinoline derivatives on key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • 4-Aminoquinoline derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the 4-aminoquinoline compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway of 4-Aminoquinoline Anticancer Activity

G cluster_pathway Potential Signaling Pathways of 4-Aminoquinolines cluster_pi3k PI3K/Akt/mTOR Pathway cluster_hif HIF-1α Pathway cluster_p53 p53 Pathway AQ 4-Aminoquinoline Derivatives PI3K PI3K AQ->PI3K Inhibition HIF1a HIF-1α AQ->HIF1a Inhibition p53 p53 AQ->p53 Activation CellCycle Cell Cycle Arrest (G1 or G2/M) AQ->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Cell Proliferation mTOR->Proliferation HIF1a->Proliferation Apoptosis Apoptosis p53->Apoptosis Apoptosis->Proliferation Inhibition

Caption: Potential signaling pathways modulated by 4-aminoquinoline derivatives.

Protocol 4: Cell Cycle Analysis using Flow Cytometry.

This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with 4-aminoquinoline derivatives.

Materials:

  • Cancer cell lines

  • 4-Aminoquinoline derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the 4-aminoquinoline compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest.[6][7]

Protocol 5: HIF-1α Reporter Assay.

A luciferase reporter assay can be used to screen for compounds that inhibit the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor adaptation to hypoxia.

Materials:

  • Cancer cell line stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct (e.g., MDA-MB-231-VEGF-Luc).[4]

  • 4-Aminoquinoline derivatives

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate.

  • Treat the cells with the 4-aminoquinoline compounds.

  • Induce hypoxia by placing the plate in a hypoxia chamber (e.g., 1% O₂) or by adding a hypoxia-mimetic agent for 16-18 hours.[4][8]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • A reduction in luciferase activity in treated cells compared to the hypoxic control indicates inhibition of HIF-1α transcriptional activity.[4]

Experimental Workflow for Biological Evaluation

G cluster_bio_eval Biological Evaluation Workflow cluster_moa Mechanism of Action Studies start Start: Synthesized 4-AQ Derivatives cytotoxicity Cytotoxicity Assay (SRB or MTT) start->cytotoxicity select_leads Select Lead Compounds (Based on GI50/IC50) cytotoxicity->select_leads western_blot Western Blot (PI3K/Akt/mTOR) select_leads->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) select_leads->cell_cycle hif1a_assay HIF-1α Reporter Assay select_leads->hif1a_assay end End: Identify Promising Anticancer Agents western_blot->end cell_cycle->end hif1a_assay->end

Caption: A typical workflow for the biological evaluation of 4-aminoquinoline derivatives.

References

Application Notes and Protocols for 4-chloro-N,N-dimethylquinolin-7-amine in Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the chemical reactivity of 4-chloro-N,N-dimethylquinolin-7-amine, a versatile intermediate in the synthesis of biologically active compounds. The protocols detailed below are representative of the key transformations this molecule can undergo, enabling the generation of diverse chemical libraries for screening and lead optimization.

Introduction

This compound is a disubstituted quinoline derivative that serves as a valuable building block in medicinal chemistry. The quinoline scaffold is a "privileged structure" known to be a core component of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. The reactivity of this compound is dominated by the chlorine atom at the C4-position, which is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents at this position, making it an ideal starting material for the synthesis of diverse 4,7-disubstituted quinoline analogs[2].

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively published, the following tables summarize predicted spectroscopic data based on its structure and data from analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Aromatic protons (quinoline ring): δ 7.0–9.0 ppm. Protons at H-2 and H-8 are expected to be downfield (δ 8.4–8.6 ppm). N,N-dimethyl protons: singlet at δ 2.8–3.1 ppm (6H).[3]
¹³C NMR Aromatic carbons: δ 110–160 ppm. N,N-dimethyl carbons: ~δ 40 ppm.
Mass Spec. (ESI-MS) Expected [M+H]⁺ peak at m/z 207.08. An isotopic pattern for the chlorine atom ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio) would be observed.[2]
Molecular Weight 206.67 g/mol
Molecular Formula C₁₁H₁₁ClN₂

Key Chemical Reactions

The primary sites of chemical modification on this compound are the C4-position, which readily undergoes substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the quinoline nitrogen activates the C4-position for nucleophilic attack, making SNAr a primary reaction pathway. A wide range of nucleophiles, particularly primary and secondary amines, can displace the chloride ion.

Experimental Protocol: General Procedure for SNAr with Amines

This protocol is a general representation based on procedures for similar 4-chloroquinoline derivatives.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, 2-5 equivalents)

  • Solvent (e.g., Dichloromethane, Ethanol, or N,N-Dimethylformamide)

  • Optional: Base (e.g., Triethylamine or Potassium Carbonate) if the nucleophile is an amine salt.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine nucleophile (2-5 equivalents).

  • If necessary, add a base (1.5-2 equivalents).

  • Heat the reaction mixture to a temperature between 80-130°C and stir for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography on silica gel.

Table 2: Representative Conditions for SNAr Reactions on 4-Chloroquinolines

Nucleophile Solvent Temperature (°C) Time (h) Notes
Alkyl/Aryl AminesDichloromethane120-1306-8Neat conditions (no solvent) can also be employed.[4]
MorpholineDMF12024K₂CO₃ is used as a base.
AnilinesWater/2-Propanol40-801-24Acid catalysis (e.g., HCl) can promote the reaction.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions

This reaction allows for the formation of a carbon-carbon bond between the C4-position of the quinoline and a variety of aryl or vinyl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents)

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Benzene, Toluene, or 1,4-Dioxane)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degas the solvent by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes, then add it to the reaction vessel.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to 55-100°C and stir for 18-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Table 3: Representative Conditions and Yields for Suzuki Coupling of 4-Chloroquinolines

Boronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(PPh₃)₄1M Na₂CO₃Benzene5565
4-Nitrophenylboronic acidPd(PPh₃)₄1M Na₂CO₃Benzene5561

This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, particularly with anilines and other less nucleophilic amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol based on standard Buchwald-Hartwig conditions.[5][10]

Materials:

  • This compound (1 equivalent)

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents)

  • Phosphine ligand (e.g., BINAP or DavePhos, 0.02-0.1 equivalents)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110°C for 12-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Biological Relevance and Signaling Pathways

Derivatives of 4-aminoquinolines are of significant interest in drug discovery due to their diverse biological activities. Structurally related compounds have been shown to inhibit key signaling pathways implicated in cancer and other diseases.

Inhibition of EGFR and HER2 Signaling Pathways

Several 4-anilinoquinoline derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[4][11][12][13][14] Overactivation of these receptors is a hallmark of many cancers, leading to increased cell proliferation and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[2][9]

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR Inhibitor->HER2

EGFR/HER2 Signaling Inhibition
Induction of Autophagy via ATG5 Stabilization

Some 4,7-disubstituted quinoline derivatives have been identified as inducers of autophagy, a cellular process of self-degradation that can lead to cancer cell death.[15] These compounds have been shown to act by targeting and stabilizing the Autophagy-Related Protein 5 (ATG5), a key component in the formation of the autophagosome.[15][16][17]

Autophagy_Induction cluster_cytoplasm Cytoplasm ULK1 ULK1 Complex Beclin1 Beclin-1 Complex ULK1->Beclin1 ATG12_ATG5 ATG12-ATG5-ATG16L1 Complex Beclin1->ATG12_ATG5 LC3_PE LC3-II (lipidated) ATG12_ATG5->LC3_PE LC3 LC3-I LC3->LC3_PE Lipidation Autophagosome Autophagosome Formation LC3_PE->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath Quinoline Quinoline Derivative Quinoline->ATG12_ATG5 Stabilizes

Autophagy Induction Pathway

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a new derivative from this compound.

Experimental_Workflow Start Start: 4-chloro-N,N-dimethyl- quinolin-7-amine Reaction Chemical Reaction (SNA_r, Suzuki, etc.) + Reagents/Catalyst Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structure Confirmation (NMR, MS, IR) Purification->Characterization FinalProduct Pure Derivative Characterization->FinalProduct

General Synthesis Workflow

References

Troubleshooting & Optimization

optimizing reaction yield for 4-chloro-N,N-dimethylquinolin-7-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 4-chloro-N,N-dimethylquinolin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4,7-dichloroquinoline with dimethylamine.[1] The dimethylamino group selectively displaces the chlorine atom at the 7-position of the quinoline ring.

Q2: Why is the substitution at the 4-position of 4,7-dichloroquinoline generally more favorable than at the 7-position?

The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution. This increased reactivity is due to the electron-withdrawing effect of the quinoline nitrogen atom, which activates the C4 position for nucleophilic attack.[1][2]

Q3: What are the typical reaction conditions for the amination of 4,7-dichloroquinoline?

Generally, the reaction involves heating 4,7-dichloroquinoline with an amine. For the synthesis of similar 4-aminoquinoline derivatives, temperatures often range from 120°C to 130°C, with reaction times of 6 to 8 hours.[3] The reaction can be carried out neat or in a suitable high-boiling solvent.

Q4: Are there alternative methods to the traditional SNAr reaction?

Yes, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a milder and more versatile alternative for forming C-N bonds in quinoline systems. These reactions can sometimes provide better selectivity and yields under less harsh conditions compared to traditional SNAr.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This will allow you to observe the consumption of the starting material (4,7-dichloroquinoline) and the formation of the product and any byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Insufficient reaction temperature. 2. Short reaction time. 3. Poor quality of reagents (e.g., wet dimethylamine or solvent).1. Gradually increase the reaction temperature in increments of 10°C. 2. Extend the reaction time and monitor progress by TLC. 3. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored dimethylamine.
Formation of the 4-amino substituted isomer (7-chloro-N,N-dimethylquinolin-4-amine) The 4-position is inherently more reactive. Reaction conditions may be too harsh, leading to the thermodynamically favored product.1. Lower the reaction temperature to favor kinetic control, which may improve selectivity for the 7-position. 2. Use a less concentrated solution of dimethylamine. 3. Investigate palladium-catalyzed amination which may offer better regioselectivity under milder conditions.
Formation of a disubstituted product (4,7-bis(dimethylamino)quinoline) 1. Excess of dimethylamine. 2. Prolonged reaction time at high temperatures.1. Use a stoichiometric amount or a slight excess of dimethylamine relative to 4,7-dichloroquinoline. 2. Carefully monitor the reaction by TLC and stop it once the desired monosubstituted product is maximized.
Complex mixture of unidentified byproducts Decomposition of starting material or product at high temperatures.1. Lower the reaction temperature. 2. Consider using a higher boiling point, inert solvent to ensure a consistent reaction temperature. 3. Purify the 4,7-dichloroquinoline starting material before use.
Difficult purification of the final product Presence of unreacted starting material and isomeric byproducts with similar polarities.1. Optimize the reaction to maximize the yield of the desired product and minimize byproducts. 2. Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to separate isomers. 3. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of 4,7-dichloroquinoline with Dimethylamine

Disclaimer: This is a general protocol and may require optimization.

Materials:

  • 4,7-dichloroquinoline

  • Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

  • High-boiling point inert solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or diphenyl ether)

  • Anhydrous potassium carbonate or another suitable base (optional, to scavenge HCl byproduct)

Procedure:

  • In a sealed reaction vessel equipped with a magnetic stirrer and a condenser, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen inert solvent.

  • Add the base (e.g., potassium carbonate, 1.5-2 equivalents), if used.

  • Add dimethylamine (1.0-1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 100-120°C, and gradually increase if necessary).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the mixture. If not, proceed with extraction.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Table 1: Hypothetical Data for Optimizing Reaction Conditions

Entry Solvent Temperature (°C) Time (h) Yield of this compound (%) Yield of 7-chloro-N,N-dimethylquinolin-4-amine (%) Yield of Disubstituted Product (%)
1NMP120845305
2NMP1408552510
3NMP1606601515
4DMSO1201240355
5DMSO14010502812
6Diphenyl Ether1508651015

Note: This data is illustrative and intended to guide optimization experiments.

Visualizations

SNAr_Pathway cluster_reactants Reactants cluster_products Potential Products 4,7-dichloroquinoline 4,7-dichloroquinoline Cl N Cl Target_Product This compound Cl N N(CH3)2 4,7-dichloroquinoline->Target_Product + Dimethylamine (Selective Attack at C7) Isomeric_Byproduct 7-chloro-N,N-dimethylquinolin-4-amine N(CH3)2 N Cl 4,7-dichloroquinoline->Isomeric_Byproduct + Dimethylamine (Attack at C4) Dimethylamine Dimethylamine H N(CH3)2 Disubstituted_Byproduct 4,7-bis(dimethylamino)quinoline N(CH3)2 N N(CH3)2 Target_Product->Disubstituted_Byproduct + Dimethylamine Isomeric_Byproduct->Disubstituted_Byproduct + Dimethylamine

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Increase_Temp Increase Temperature Check_Conversion->Increase_Temp Yes Analyze_Products Analyze Product Mixture by TLC/LC-MS Check_Conversion->Analyze_Products No Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Increase_Temp->Analyze_Products Check_Reagents Check Reagent Quality Increase_Time->Check_Reagents Check_Reagents->Analyze_Products Check_Selectivity Poor Selectivity? Analyze_Products->Check_Selectivity Lower_Temp Lower Temperature Check_Selectivity->Lower_Temp Yes Optimize_Purification Optimize Purification Check_Selectivity->Optimize_Purification No Vary_Stoichiometry Vary Amine Stoichiometry Lower_Temp->Vary_Stoichiometry Consider_Catalyst Consider Pd-Catalysis Vary_Stoichiometry->Consider_Catalyst Consider_Catalyst->Analyze_Products End Successful Synthesis Optimize_Purification->End

Caption: Troubleshooting workflow for optimizing the synthesis.

Experimental_Workflow Start Start Setup Reaction Setup: - 4,7-dichloroquinoline - Dimethylamine - Solvent & (optional) Base Start->Setup Heating Heating and Stirring (Monitor by TLC) Setup->Heating Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Heating->Workup Drying Drying and Concentration Workup->Drying Purification Purification: - Column Chromatography or - Recrystallization Drying->Purification Characterization Product Characterization: - NMR - MS Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of 4-chloro-N,N-dimethylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 4-chloro-N,N-dimethylquinolin-7-amine using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My compound won't dissolve in the elution solvent for loading. What should I do?

A: This is a common issue, especially with solvent systems like ethyl acetate/hexane.[1] You have two primary options:

  • Dry Loading: Dissolve your crude product in a minimal amount of a solvent it is highly soluble in (e.g., dichloromethane). Add a small amount of fresh silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

  • Alternative Loading Solvent: Dissolve the sample in a very small volume of a stronger solvent that is miscible with your mobile phase, such as dichloromethane or toluene.[1][2] Load this solution onto the column, allowing it to adsorb into the silica before starting the elution. Be cautious, as using too much of a strong solvent can negatively impact separation.

Q2: My compound is not moving off the column, even after I increase the solvent polarity.

A: Several factors could be at play:

  • Compound Decomposition: The compound may not be stable on silica gel.[1] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1]

  • Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly and have not accidentally reversed the polar and non-polar components.[1]

  • Strong Adsorption: As a nitrogen-containing heterocyclic compound, the amine group can interact strongly with the acidic silica gel.[3] Consider adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent to reduce this interaction and improve elution.

Q3: The compound elutes, but the fractions are very dilute and spread out (tailing).

A: Tailing is often caused by strong interactions with the stationary phase. Once the compound begins to elute, you can try gradually increasing the polarity of the mobile phase.[1] For instance, if you are using a 20:80 ethyl acetate/hexane mixture, you can switch to a 30:70 or 40:60 mixture to accelerate the elution of the remaining compound and sharpen the peak.[1] Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the eluent can also help mitigate tailing.

Q4: My TLC plate shows a good separation (large ΔRf), but the column fractions are all mixed.

A: This discrepancy can arise from a few issues:

  • Overloading the Column: If too much crude material is loaded, the separation bands will broaden and overlap, leading to poor resolution. As a general rule, use a silica-to-crude product ratio of at least 30:1 to 50:1 by weight.

  • TLC vs. Column Silica: The silica gel used for TLC plates is often a different grade than that used for column chromatography.[2] This can lead to different separation behavior.

  • On-Column Reaction: The compound might be degrading during the longer exposure to silica gel in the column, leading to the appearance of new impurities in the fractions.[1] A 2D TLC experiment (run the plate, dry it, turn it 90 degrees, and run it again in the same solvent) can help diagnose instability.[1]

Q5: My purified product appears yellow, but I expected it to be a different color.

A: Do not rely solely on visual inspection to judge purity.[2] The color could be from a persistent impurity that co-elutes with your product. Always analyze your fractions by TLC to confirm their contents. If you have not purified this compound before, the yellow color may be inherent to the molecule itself.[2] Purity should ultimately be confirmed by analytical techniques like NMR or HPLC.[4]

Experimental Protocol and Parameters

This section provides a standard protocol for the purification of this compound.

Purification Parameters
ParameterRecommendationRationale / Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography. The amine functionality may interact strongly; test for stability on a TLC plate first.[1]
Mobile Phase Ethyl Acetate / Hexane GradientA common solvent system for quinoline derivatives.[4] Start with low polarity (e.g., 5-10% EtOAc) and gradually increase the concentration of ethyl acetate.
TLC Visualization UV Lamp (254 nm)The quinoline core is a UV-active chromophore, allowing for easy visualization of spots on a TLC plate.
Sample Loading Dry LoadingRecommended if the crude material has poor solubility in the initial mobile phase.[1][2]
Eluent Modifier Triethylamine (NEt₃) (Optional)Add 0.1-1% to the mobile phase to deactivate acidic sites on the silica gel, which can reduce tailing and prevent degradation of the basic amine compound.
Step-by-Step Methodology
  • TLC Analysis: First, analyze your crude product using TLC with various ratios of ethyl acetate and hexane to determine the optimal solvent system. Aim for an Rf value of approximately 0.25-0.35 for the target compound.

  • Column Preparation:

    • Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).

    • Add 2-3 times the weight of the crude product in silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry powder is obtained.

    • Carefully add this powder to the top of the packed column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Open the stopcock and begin collecting fractions. Use air pressure at the top of the column to maintain a steady flow rate.

    • Gradually increase the polarity of the mobile phase as the elution progresses.

    • Monitor the separation by collecting small fractions and analyzing them using TLC.

  • Product Isolation:

    • Based on the TLC analysis, combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Experimental Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in DCM crude->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to Dry Powder (Dry Loading) add_silica->rotovap load_sample Load Sample onto Column rotovap->load_sample pack_col Pack Silica Gel Column pack_col->load_sample elute Elute with Solvent Gradient (Hexane -> EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine final_rotovap Remove Solvent combine->final_rotovap product Purified Product final_rotovap->product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Substituted 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of substituted 4-aminoquinolines. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted 4-aminoquinolines, particularly via the widely used nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with an amine.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive Halogen: The 4-chloroquinoline starting material may not be sufficiently reactive.While 4-chloroquinolines are commonly used, consider using a 4-iodoquinoline precursor, as iodide is a better leaving group.[1][2]
Poor Nucleophilicity of the Amine: Anilines and some alkylamines can be poor nucleophiles, leading to low yields.[1][2]For anilines, the addition of a Brønsted or Lewis acid catalyst can improve yields. However, this is not recommended for alkylamines due to potential protonation. For secondary amines, the addition of a base may be necessary.[1][2]
Unfavorable Reaction Conditions: The reaction may require more energy or time to proceed.Consider increasing the reaction temperature, as many protocols call for temperatures above 120°C and reaction times longer than 24 hours.[1][2] Alternatively, microwave irradiation has been shown to significantly shorten reaction times to 20-30 minutes and improve yields.[1][2]
Formation of Side Products Competing Reactions: The starting materials or intermediates may be undergoing undesired reactions.Ensure the purity of your starting materials. Impurities in commercially available amines have been reported to cause reaction failure.[3]
Isomer Formation: When using substituted anilines to construct the quinoline ring, a mixture of 5- and 7-substituted isomers can be formed, which are often difficult to separate.[3]A two-step synthesis method involving the condensation of an aniline with Meldrum's acid and trimethyl-orthoformate can offer better regioselectivity.[3]
Difficulty in Product Purification Complex Reaction Mixture: The crude product may contain unreacted starting materials, catalysts, and side products.Flash chromatography using a dichloromethane and methanol gradient is a common purification method.[4] For compounds that are difficult to purify by conventional chromatography, reversed-phase preparative HPLC can be an effective alternative.[3]
Product Solubility: The final product may be difficult to handle or dissolve.Conversion of the purified 4-aminoquinoline to its hydrochloride salt by dissolving it in a saturated methanolic solution of hydrochloric acid followed by evaporation can improve handling and solubility for biological testing.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted 4-aminoquinolines?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a primary or secondary amine.[1][2] This approach is widely used due to the commercial availability of a diverse range of amines, allowing for extensive derivatization.

Q2: My SNAr reaction is not working. What are some key parameters to check?

A2: Several factors can influence the success of the SNAr reaction. Ensure your 4-chloroquinoline is sufficiently reactive; sometimes, the corresponding 4-iodoquinoline is a better substrate.[1][2] The nucleophilicity of the amine is also crucial; anilines, for instance, are generally less reactive than alkylamines and may require acidic catalysis.[1][2] Reaction conditions are also critical; high temperatures (>120°C) and prolonged reaction times (>24 hours) are often necessary for conventional heating methods.[1][2] Using a solvent such as DMF or an alcohol is also common practice.[2]

Q3: Are there alternative methods to the classical SNAr reaction?

A3: Yes, several alternative strategies exist. These include palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, and multicomponent reactions that can construct the quinoline ring and install the amino group in a single pot.[1][2] Additionally, methods involving intramolecular cyclization of substituted anilines have been developed.[1][2] Recently, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines has been reported as an efficient method.[1][2]

Q4: I am observing the formation of regioisomers during the synthesis of the quinoline ring. How can I control the regioselectivity?

A4: The formation of 5- and 7-substituted isomers is a known challenge when using meta-substituted anilines in cyclization reactions. The separation of these isomers can be difficult.[3] Employing a synthetic strategy that builds the quinoline ring in a stepwise manner can provide better control over regioselectivity. One such method involves the condensation of an aniline with Meldrum's acid and trimethyl-orthoformate.[3]

Q5: What are the best practices for purifying substituted 4-aminoquinolines?

A5: Purification is typically achieved through chromatographic techniques. Flash column chromatography using a mixture of dichloromethane and methanol is a widely reported method.[4] For more challenging separations, reversed-phase preparative HPLC can be utilized.[3] Following purification, it is common to convert the 4-aminoquinoline to its hydrochloride salt to improve its stability and solubility for subsequent applications.[4]

Experimental Protocols

General Procedure for SNAr of 4,7-dichloroquinoline with an Amine

This protocol is a generalized representation of the SNAr reaction.

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.

  • Addition of Reagents: Add the desired amine (1-2 equivalents) to the solution. For reactions involving less reactive amines or to scavenge the HCl byproduct, a base such as K2CO3 or triethylamine may be added.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to reflux for a period of 7 to 48 hours.[5][6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like dichloromethane and washed with water or a mild aqueous base to remove any remaining inorganic salts or acid.[5]

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system, typically a gradient of methanol in dichloromethane.[4]

Visualizations

Troubleshooting Workflow for Low Yield in SNAr

G cluster_reactivity Reactivity Issues cluster_conditions Condition Optimization cluster_purity Purity Concerns start Low or No Product Yield in SNAr check_reactivity Assess Reactivity of Starting Materials start->check_reactivity check_conditions Evaluate Reaction Conditions start->check_conditions check_purity Verify Purity of Starting Materials start->check_purity poor_leaving_group Is the 4-haloquinoline a poor leaving group? check_reactivity->poor_leaving_group poor_nucleophile Is the amine a weak nucleophile? check_reactivity->poor_nucleophile harsh_enough Are the reaction conditions harsh enough? check_conditions->harsh_enough impure_materials Are the starting materials pure? check_purity->impure_materials solution_leaving_group Use 4-iodoquinoline instead of 4-chloroquinoline poor_leaving_group->solution_leaving_group solution_nucleophile Add a catalyst (e.g., acid for anilines) or use a more reactive amine poor_nucleophile->solution_nucleophile solution_conditions Increase temperature, prolong reaction time, or switch to microwave irradiation harsh_enough->solution_conditions solution_purity Purify starting materials before use impure_materials->solution_purity

Caption: Troubleshooting workflow for low product yield.

General Synthetic Pathway via SNAr

G sub_aniline Substituted Aniline cyclization Cyclization sub_aniline->cyclization chloroquinoline 4-Chloroquinoline Intermediate cyclization->chloroquinoline snar SNAr Reaction (Heat/Microwave, +/- Catalyst) chloroquinoline->snar amine Amine (R-NH2) amine->snar aminoquinoline Substituted 4-Aminoquinoline snar->aminoquinoline purification Purification (Chromatography) aminoquinoline->purification final_product Final Product purification->final_product

Caption: General synthetic pathway to 4-aminoquinolines.

References

Technical Support Center: 4-chloro-N,N-dimethylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 4-chloro-N,N-dimethylquinolin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAᵣ) of 4,7-dichloroquinoline with dimethylamine. The chlorine atom at the 4-position is significantly more reactive to nucleophilic attack than the one at the 7-position due to the electron-withdrawing effect of the quinoline nitrogen.[1]

Q2: What are the typical reaction conditions for the synthesis?

A2: The reaction is often carried out in a polar aprotic solvent such as ethanol or dimethylformamide (DMF). It can be performed at elevated temperatures, sometimes under microwave irradiation to reduce reaction times. The use of a base like triethylamine or potassium carbonate may be employed to neutralize the HCl generated during the reaction.

Q3: What are the likely impurities in the crude product?

A3: Common impurities include unreacted 4,7-dichloroquinoline, the undesired isomer 7-chloro-N,N-dimethylquinolin-4-amine (if the starting material is not 4,7-dichloroquinoline), and the di-substituted byproduct 4,7-bis(N,N-dimethylamino)quinoline. Residual solvent and salts from the work-up are also possible.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[2][3][4] By spotting the reaction mixture alongside the starting material (4,7-dichloroquinoline), you can observe the consumption of the starting material and the formation of the product. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The product, being more polar than the starting material, will have a lower Rբ value.

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purifying the crude product are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiment.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete reaction- Monitor the reaction by TLC until the starting material is consumed. - Increase the reaction time or temperature. - Consider using microwave irradiation to accelerate the reaction.[5]
Suboptimal reaction conditions- Ensure the dimethylamine is in excess to drive the reaction forward. - If using a salt of dimethylamine, ensure a suitable base is added to liberate the free amine. - Experiment with different solvents, such as ethanol, DMF, or N-methyl-2-pyrrolidone (NMP).[3]
Degradation of starting material or product- If the reaction is conducted at a very high temperature for a prolonged period, degradation may occur. Try lowering the temperature and extending the reaction time.
Issue 2: Presence of Unreacted 4,7-dichloroquinoline in the Final Product

Identification:

  • TLC: A spot corresponding to the Rբ value of 4,7-dichloroquinoline.

  • ¹H NMR: Presence of characteristic peaks for 4,7-dichloroquinoline.

Troubleshooting Steps:

Method Protocol Expected Outcome
Recrystallization Recrystallize the crude product from a suitable solvent system. Ethanol or a mixture of ethanol and water is a good starting point. The starting material is generally less polar than the product and may have different solubility.The desired product should crystallize out, leaving the more soluble starting material in the mother liquor.
Column Chromatography Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase. The less polar 4,7-dichloroquinoline will elute before the more polar product.[3]Separation of the two compounds into distinct fractions.
Issue 3: Presence of the Di-substituted Byproduct (4,7-bis(N,N-dimethylamino)quinoline)

Identification:

  • Mass Spectrometry: A peak corresponding to the molecular weight of the di-substituted product will be observed.

  • ¹H NMR: Appearance of a second set of N,N-dimethyl signals and a more complex aromatic region.

Troubleshooting Steps:

Method Protocol Expected Outcome
Control Reaction Stoichiometry Use a controlled excess of dimethylamine (e.g., 1.1-1.5 equivalents) to minimize the double substitution.Reduced formation of the di-substituted byproduct.
Column Chromatography The di-substituted product is more polar than the desired mono-substituted product. It will, therefore, have a lower Rբ value on TLC and will elute later from a silica gel column.Effective separation of the mono- and di-substituted products.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodTypical Purity BeforeTypical Purity AfterTypical YieldAdvantagesDisadvantages
Recrystallization (Ethanol/Water)85-95%>98%70-85%Simple, scalableMay not remove impurities with similar solubility
Column Chromatography (Silica Gel)85-95%>99%60-80%High resolution for closely related impuritiesMore time-consuming, requires more solvent

Table 2: Spectroscopic Data for this compound and Potential Impurities

Compound¹H NMR (δ, ppm)Mass Spec (m/z) [M+H]⁺
This compound Aromatic protons (~7.0-8.5), N(CH₃)₂ singlet (~3.0)207.08
4,7-dichloroquinoline (Starting Material)Aromatic protons (~7.4-8.8)197.99
4,7-bis(N,N-dimethylamino)quinoline (Byproduct)Aromatic protons, two N(CH₃)₂ singlets216.15

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 4,7-dichloroquinoline (1.0 eq) in ethanol (10 mL per gram of starting material) in a sealed reaction vessel, add dimethylamine (2.0 eq, as a solution in ethanol or THF).

  • Heat the reaction mixture at 120-130°C for 6-8 hours.[6]

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a 5% aqueous NaHCO₃ solution, followed by water and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solid does not fully dissolve, filter the hot solution to remove any insoluble impurities.

  • Slowly add water dropwise to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Mandatory Visualization

Synthesis_Pathway 4,7-dichloroquinoline 4,7-dichloroquinoline Product This compound 4,7-dichloroquinoline->Product Nucleophilic Aromatic Substitution Dimethylamine Dimethylamine Dimethylamine->Product

Caption: Synthesis of this compound.

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column Column Chromatography TLC->Column Multiple Impurities (Similar Polarity) Pure Pure Product (>98%) Recrystallization->Pure Column->Pure Impure Impure Fractions Column->Impure Troubleshooting_Tree Start Low Purity of Final Product CheckSM Unreacted Starting Material Present? Start->CheckSM CheckDiSub Di-substituted Byproduct Present? CheckSM->CheckDiSub No Recrystallize Recrystallize from Ethanol/Water CheckSM->Recrystallize Yes ColumnChrom Perform Column Chromatography CheckDiSub->ColumnChrom No (Other Impurities) OptimizeStoich Optimize Reaction Stoichiometry CheckDiSub->OptimizeStoich Yes Pure Pure Product Recrystallize->Pure ColumnChrom->Pure OptimizeStoich->ColumnChrom

References

Technical Support Center: Amination of 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amination of 4,7-dichloroquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the amination of 4,7-dichloroquinoline, providing potential causes and actionable solutions.

Q1: My reaction is producing a significant amount of a di-aminated byproduct. How can I minimize this?

A1: The formation of a di-aminated side product, where two molecules of 4,7-dichloroquinoline react with a single diamine molecule, is a common issue, particularly when using primary diamines.

  • Potential Cause:

    • High Temperature: Elevated reaction temperatures can promote the second nucleophilic substitution.

    • Incorrect Stoichiometry: An insufficient excess of the amine nucleophile can lead to the unreacted amine portion of the mono-substituted product acting as a nucleophile.

    • Prolonged Reaction Time: Extended reaction times can increase the probability of the second substitution occurring.

  • Troubleshooting & Solutions:

    • Control Reaction Temperature: Maintain the lowest effective temperature for the reaction. Stepwise heating, for example, slowly increasing the temperature to 80°C and then to 130°C, has been used to control the reaction.[1]

    • Use an Excess of the Amine: Employing a significant molar excess of the amine nucleophile (e.g., 2-5 equivalents) can favor the mono-amination product by increasing the probability of a 4,7-dichloroquinoline molecule reacting with a fresh amine molecule.[1]

    • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant di-amination occurs.

    • Consider Amine Protecting Groups: For diamines with differing reactivity between the two amine groups, selective protection of one amine can prevent di-amination.

Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture, which is not my desired product. What could this be?

A2: The formation of an insoluble white solid is often indicative of the hydrolysis of 4,7-dichloroquinoline to 7-chloro-4-hydroxyquinoline.

  • Potential Cause:

    • Presence of Water: Traces of water in the reactants or solvent can lead to the hydrolysis of the highly reactive 4-chloro position.

    • Basic Conditions: The presence of a base, sometimes used to scavenge HCl formed during the reaction, can also promote hydrolysis.

  • Troubleshooting & Solutions:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactants should also be dry.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

    • Control of Basicity: If a base is necessary, consider using a non-nucleophilic, hindered base and add it slowly to the reaction mixture.

Q3: My final product is contaminated with an N-oxide impurity. How can I prevent its formation?

A3: The formation of N-oxides can occur, particularly at the more basic nitrogen of the amine side chain, especially under oxidative conditions.

  • Potential Cause:

    • Oxidizing Agents: The presence of oxidizing agents or exposure to air for prolonged periods at elevated temperatures can lead to N-oxidation.

    • Reaction with Peroxides: Solvents that can form peroxides (e.g., older bottles of THF or diethyl ether) may contribute to N-oxide formation.

  • Troubleshooting & Solutions:

    • Use Fresh, High-Purity Solvents: Employ freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: As with preventing hydrolysis, working under an inert atmosphere can minimize oxidation.

    • Avoid Oxidizing Reagents: Ensure no inadvertent oxidizing agents are present in the reaction mixture.

Q4: The reaction is sluggish, and I have a low yield of the desired product. What can I do to improve the reaction rate and yield?

A4: A slow reaction rate and low yield can be due to several factors related to the reaction conditions and reagent purity.

  • Potential Cause:

    • Low Reaction Temperature: The reaction may not have sufficient activation energy to proceed at a reasonable rate.

    • Poor Quality Starting Material: Impurities in the 4,7-dichloroquinoline, such as the less reactive 4,5-dichloroquinoline isomer, can affect the yield.

    • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

    • Catalyst Inactivity: If using a palladium-catalyzed amination, the catalyst or ligand may be inactive.

  • Troubleshooting & Solutions:

    • Increase Temperature Cautiously: Gradually increase the reaction temperature while monitoring for the formation of side products.

    • Ensure Purity of Starting Materials: Use high-purity 4,7-dichloroquinoline. If necessary, recrystallize the starting material.

    • Solvent Selection: Solvents like ethanol, DMF, or neat conditions (using the amine as a solvent) are commonly used.[1][2][3] The optimal solvent will depend on the specific amine used.

    • Catalyst and Ligand Choice for Pd-catalyzed Reactions: For less reactive amines, palladium catalysis can be effective. The choice of ligand (e.g., BINAP, DavePhos) is crucial and may need to be optimized for the specific substrate.[4][5]

Data Presentation: Impact of Reaction Conditions on Product Formation

The following table summarizes the general effects of various reaction parameters on the formation of the desired mono-aminated product and common side products. Quantitative data is often specific to the amine used and the exact reaction setup.

ParameterEffect on Mono-amination YieldEffect on Di-aminationEffect on HydrolysisNotes
Temperature Increases rate, but can decrease selectivityIncreases significantly at higher temperaturesCan increase with prolonged heating in the presence of waterA balance must be found for optimal results.
Amine Stoichiometry Increases with excess amineDecreases with a larger excess of amineGenerally unaffectedA 2-5 fold excess of amine is often recommended.
Reaction Time Increases to a maximum, then may decrease due to degradationIncreases with longer reaction timesCan increase with longer reaction times if water is presentMonitor reaction progress to determine the optimal time.
Presence of Water Can decrease yield due to starting material degradationUnaffectedSignificantly increasesUse of anhydrous conditions is critical.
Presence of Base Can increase rate by neutralizing HClMay promote di-amination by deprotonating the mono-substituted productCan increase the rate of hydrolysisChoice and amount of base should be carefully considered.

Experimental Protocols

Below is a general, representative protocol for the amination of 4,7-dichloroquinoline. Researchers should adapt this protocol based on the specific amine and available laboratory equipment.

Synthesis of N-(7-chloroquinolin-4-yl)-ethane-1,2-diamine

  • Materials:

    • 4,7-dichloroquinoline (2.5 mmol)

    • Ethane-1,2-diamine (5 mmol, 2 equivalents)

    • Dichloromethane (for workup)

    • 5% aq. NaHCO₃ (for workup)

    • Water (for workup)

    • Brine (for workup)

    • Anhydrous MgSO₄ or Na₂SO₄ (for drying)

  • Procedure: [1]

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline and ethane-1,2-diamine.

    • Slowly heat the reaction mixture to 80°C over 1 hour with continuous stirring.

    • Increase the temperature to 130°C and maintain for 7 hours, continuing to stir.

    • Monitor the reaction progress by TLC (e.g., using a mixture of chloroform and methanol as the eluent).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dissolve the reaction mixture in dichloromethane.

    • Wash the organic layer successively with 5% aqueous NaHCO₃, water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of chloroform-methanol).

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway DCQ 4,7-Dichloroquinoline Desired_Product Mono-aminated Product DCQ->Desired_Product Amination Di_amination Di-aminated Side Product DCQ->Di_amination Hydrolysis 7-Chloro-4-hydroxyquinoline DCQ->Hydrolysis Hydrolysis Amine H₂N-R-NH₂ (excess) Amine->Desired_Product Desired_Product->Di_amination Further Amination N_Oxide N-Oxide Side Product Desired_Product->N_Oxide Oxidation Water H₂O Water->Hydrolysis Oxidant [O] Oxidant->N_Oxide

Caption: Main reaction pathway and common side reactions in the amination of 4,7-dichloroquinoline.

Troubleshooting Logic

Troubleshooting_Logic Start Reaction Issue Di_amination High Di-amination Start->Di_amination Hydrolysis Insoluble White Solid Start->Hydrolysis Low_Yield Low Yield / Slow Reaction Start->Low_Yield Sol_Di_amination Decrease Temperature Increase Amine Excess Reduce Reaction Time Di_amination->Sol_Di_amination Solution Sol_Hydrolysis Use Anhydrous Conditions Inert Atmosphere Hydrolysis->Sol_Hydrolysis Solution Sol_Low_Yield Increase Temperature (cautiously) Check Starting Material Purity Optimize Solvent Low_Yield->Sol_Low_Yield Solution

References

Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. While specific solubility data for this compound is not extensively published, common solvents for quinoline derivatives include alcohols (such as ethanol and methanol) and ketones (like acetone). Mixed solvent systems, for instance, ethanol-water or methanol-acetone, are also frequently employed for similar compounds.[1] It is recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch.

Q2: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it separates from the cooling solution as a liquid. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated. To address this, try adding a small amount of a co-solvent in which the compound is more soluble to the hot mixture. Alternatively, reheating the solution and allowing it to cool more slowly can promote proper crystal formation.[2][3]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

The absence of crystal formation upon cooling could be due to supersaturation or the use of an excessive amount of solvent.[2][4] To induce crystallization, you can try the following:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles generated can act as nucleation sites.[4]

  • Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[3]

  • Reducing Solvent Volume: If the solution is not supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

  • Lowering Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath.

Q4: How can I improve the purity of my recrystallized product?

The purity of the final product is influenced by the choice of solvent and the cooling rate. A slow cooling process generally leads to the formation of larger, purer crystals as it allows for the selective incorporation of the desired molecules into the crystal lattice, leaving impurities in the solvent.[2] If your compound is still impure after one recrystallization, a second recrystallization step may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Solvent Selection

A critical step in a successful recrystallization is the selection of an appropriate solvent. The following table provides a starting point for solvent screening based on solvents commonly used for quinoline derivatives.[1][5][6]

Solvent SystemRationalePotential Issues
Single Solvents
EthanolOften a good choice for moderately polar compounds.May have high solubility even at room temperature, leading to lower yields.
MethanolSimilar to ethanol but more polar.Can also lead to lower yields due to significant solubility at cooler temperatures.
AcetoneA more polar aprotic solvent.Its lower boiling point may not provide a large enough solubility differential.
Ethyl AcetateA moderately polar solvent.May be a good candidate if solubility in alcohols is too high.
Mixed Solvents
Ethanol/WaterThe addition of water (an anti-solvent) can significantly decrease the solubility of the compound at lower temperatures.The compound may "oil out" if the solvent composition is not optimized.
Methanol/AcetoneCan provide a good balance of solubility for effective purification.[1]The optimal ratio needs to be determined experimentally.
Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for recrystallization. The specific solvent and volumes should be optimized based on your preliminary solvent screening.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[4]

    • Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and evaporation rate, which can lead to larger and purer crystals.[2]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'Oils Out' cool->oiling_out no_crystals No Crystals Formed crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes scratch Scratch Flask no_crystals->scratch reheat_add_solvent Reheat and Add Co-Solvent oiling_out->reheat_add_solvent seed Add Seed Crystal scratch->seed reduce_solvent Reduce Solvent Volume seed->reduce_solvent reduce_solvent->cool slow_cool Cool Solution Slower reheat_add_solvent->slow_cool slow_cool->cool

A flowchart for troubleshooting common recrystallization issues.
Signaling Pathway of Recrystallization Logic

This diagram illustrates the decision-making process based on the solubility characteristics of the compound.

Recrystallization_Logic compound Crude Compound hot_solvent High Solubility in Hot Solvent compound->hot_solvent hot_solvent->compound No (Choose new solvent) dissolved Dissolved Compound (Saturated Solution) hot_solvent->dissolved Yes cold_solvent Low Solubility in Cold Solvent cold_solvent->dissolved No (Low Yield - Evaporate Solvent) crystallized Pure Crystals cold_solvent->crystallized Yes dissolved->cold_solvent impurities Impurities Remain in Solution

Decision pathway for selecting an appropriate recrystallization solvent.

References

Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of quinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of quinoline derivative synthesis.

Problem Potential Cause Suggested Solution
Low Yield Incomplete Reaction: Reaction time may not be sufficient for the larger scale.Monitor the reaction progress using TLC, GC, or HPLC. Consider extending the reaction time or incrementally increasing the temperature.[1]
Impure Starting Materials: Impurities can interfere with the reaction.Ensure the purity of all reactants and solvents before starting the synthesis. Recrystallize or distill starting materials if necessary.[1]
Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.Optimize reaction conditions (temperature, catalyst loading, addition rate of reagents) to minimize side reactions. Consider using a different synthetic route if side reactions are significant.
Product Loss During Workup/Purification: The product may be lost during extraction, washing, or crystallization steps.Optimize the workup and purification procedures. For extractions, ensure the correct pH and use an adequate volume of solvent. For crystallization, carefully select the solvent system and cooling rate to maximize recovery.
Exothermic Reaction Becomes Uncontrollable Poor Heat Dissipation: The surface area-to-volume ratio decreases on scale-up, leading to inefficient heat removal.Use a reactor with a larger surface area, a more efficient cooling system, or a jacketed reactor. Control the rate of addition of reagents to manage the exotherm.[2] For highly exothermic reactions like the Skraup synthesis, adding a heat moderator like ferrous sulfate can be beneficial.[3]
Poor Regioselectivity (in Friedländer Synthesis) Use of Unsymmetrical Ketones: Unsymmetrical ketones can lead to the formation of isomeric products.Employ a catalyst system that favors the desired regioisomer. Using an ionic liquid or introducing a phosphoryl group on the α-carbon of the ketone can improve regioselectivity.[4]
Purification Challenges Oiling Out During Crystallization: The compound separates as an oil instead of crystals.Adjust the solvent system by adding a co-solvent. Ensure the crude material is sufficiently pure before attempting crystallization. Slow cooling and scratching the flask can help induce crystallization.[5]
Product Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive quinoline derivatives.Use a deactivated stationary phase such as neutral or basic alumina. Alternatively, consider purification by crystallization or distillation if the product is stable at higher temperatures.[6]
Formation of Tarry Byproducts: Especially common in Skraup and Doebner-von Miller syntheses.Optimize the reaction temperature and reagent addition to minimize polymerization and tar formation. An efficient workup to remove the tar before final purification is crucial.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up quinoline synthesis, particularly the Skraup reaction?

A1: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[3][6] Key safety considerations include:

  • Exotherm Control: Use a robust cooling system and add reagents, especially sulfuric acid, slowly and in a controlled manner.

  • Pressure Buildup: The reaction generates gaseous byproducts. Ensure the reactor is adequately vented.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE) and corrosion-resistant equipment.

  • Oxidizing Agents: Handle oxidizing agents like nitrobenzene with care, as they can react violently with organic materials at high temperatures.

Q2: How can I improve the yield and reduce the reaction time for a Friedländer synthesis on a larger scale?

A2: To improve yield and reduce reaction time in a scaled-up Friedländer synthesis, consider the following:

  • Catalyst Choice: While traditional methods use acid or base catalysts, newer methods employing catalysts like iodine, p-toluenesulfonic acid, or even gold catalysts can lead to milder reaction conditions and improved yields.[8]

  • Microwave-Assisted Synthesis: For moderate scale-up, microwave irradiation can significantly reduce reaction times and often improve yields.

  • One-Pot Procedures: In-situ reduction of an o-nitroarylcarbonyl compound followed by condensation can streamline the process and improve overall efficiency.[9]

Q3: My quinoline derivative is difficult to purify by column chromatography. What are some alternative large-scale purification techniques?

A3: For large-scale purification of quinoline derivatives, consider these alternatives to chromatography:

  • Crystallization: This is often the most effective and scalable method. A systematic approach to solvent screening is recommended. For some quinoline derivatives, crystallization can be achieved from solvents like ethanol, methanol, acetone, or aqueous mixtures of these.[10][11]

  • Distillation: If your derivative is a thermally stable liquid, vacuum distillation can be a viable option.

  • Salt Formation and Recrystallization: If the quinoline derivative is basic, it can be converted to a salt (e.g., hydrochloride), which may have different solubility properties, facilitating purification by crystallization. The free base can then be regenerated.

Q4: I am observing significant byproduct formation in my Doebner-von Miller reaction. How can I minimize this?

A4: Byproduct formation in the Doebner-von Miller reaction often arises from the polymerization of the α,β-unsaturated carbonyl compound.[12] To mitigate this:

  • Two-Phase System: Running the reaction in a two-phase system (e.g., an aqueous acid phase and an organic phase) can sequester the carbonyl compound and reduce polymerization.[12][13]

  • Controlled Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Avoid excessively high temperatures, which can promote polymerization and other side reactions.

Experimental Protocols

Gram-Scale One-Pot Friedländer Quinoline Synthesis

This protocol is adapted from a scalable one-pot synthesis of 2-phenylquinoline-7-carboxylic acid.[9]

Reaction:

  • Step 1 (Reduction): To a suspension of 2-nitrobenzaldehyde-3-carboxylic acid (10.0 g, 47.4 mmol) and iron powder (8.0 g, 143 mmol) in ethanol (100 mL) is added a solution of concentrated hydrochloric acid (1.0 mL) in water (20 mL). The mixture is heated to reflux for 2 hours.

  • Step 2 (Condensation): After cooling to room temperature, acetophenone (6.2 mL, 52.1 mmol) and a 50% aqueous potassium hydroxide solution (10 mL) are added. The mixture is heated to reflux for an additional 4 hours.

Work-up and Purification:

  • The reaction mixture is cooled and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 50 mL).

  • The aqueous layer is acidified to pH 4-5 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.

Expected Yield: 80-90%

Modified Skraup Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is a modified procedure with careful temperature control to manage the exothermic nature of the reaction.[14]

Reaction:

  • In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry of powdered arsenic oxide (588 g, 2.45 moles), 3-nitro-4-aminoanisole (588 g, 3.5 moles), and glycerol (1.2 kg, 13 moles).

  • With vigorous mechanical stirring, add concentrated sulfuric acid (315 mL) over 30-45 minutes, allowing the temperature to rise to 65-70°C.

  • Carefully heat the mixture in an oil bath, raising the internal temperature to 105°C under vacuum to remove water. Maintain the temperature between 105-110°C until the appropriate weight loss is achieved (approximately 2-3 hours).

  • After water removal, cool the mixture to 80-85°C and slowly add additional concentrated sulfuric acid (500 mL) over 1-1.5 hours, maintaining the temperature between 135-140°C.

  • Heat the reaction mixture at 140-145°C for 7 hours.

Work-up and Purification:

  • Pour the hot reaction mixture into a large volume of ice water.

  • Neutralize with a concentrated sodium hydroxide solution while cooling.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) may be required for further purification.

Caution: This reaction is highly exothermic and requires careful monitoring and control.[14]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for common quinoline synthesis methods at different scales.

Table 1: Friedländer Synthesis

Scale Reactants Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
Lab-scale (mmol)2-aminobenzaldehyde, AcetoneNaOH / EthanolReflux2-470-85[15]
Gram-scale (10g)2-nitrobenzaldehyde-3-carboxylic acid, AcetophenoneFe/HCl, then KOH / EthanolReflux685[9]
Lab-scale (0.2 mmol)2-aminoacetophenone, Ethyl acetoacetatePyrrolidin-2-ylmethanol / Toluene854096[16]

Table 2: Skraup Synthesis

Scale Reactants Oxidizing Agent/Acid Temperature (°C) Time (h) Yield (%) Reference
Lab-scaleAniline, GlycerolNitrobenzene / H₂SO₄150-1706~14-50[6]
Large-scale (moles)3-nitro-4-aminoanisole, GlycerolArsenic oxide / H₂SO₄105-14510-12Not specified, but a detailed large-scale prep[14]
Industrial-scaleAniline, AcroleinIodine / H₂SO₄115-1301-1.575-92[17]

Table 3: Doebner-von Miller Synthesis

Scale Reactants Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
Lab-scaleAniline, CrotonaldehydeHCl / TolueneNot specifiedNot specifiedModerate to good[18]
Large-scaleAniline, AcetaldehydeZnCl₂ / HClVigorous reflux7Good[2]
Two-phase systemAniline, α,β-unsaturated carbonylAcid / Aqueous-OrganicNot specifiedNot specifiedImproved yields over single-phase[12][13]

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds EGFR->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib (Quinoline Derivative) Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: EGFR signaling pathway inhibited by Gefitinib.

Explanation of the Diagram: Gefitinib, a quinoline derivative, is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[19][20] Upon binding of ligands like EGF or TGF-α, EGFR dimerizes and undergoes autophosphorylation, a process that requires ATP.[19][20] This activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and angiogenesis, while inhibiting apoptosis.[19][21][22] Gefitinib competitively binds to the ATP-binding site on the EGFR tyrosine kinase domain, blocking its activation and thereby inhibiting these downstream pathways, leading to reduced tumor growth.[19][20]

Experimental Workflow Diagram

Scale_Up_Workflow Start Start: Lab-Scale Synthesis Successful Planning Scale-Up Planning Start->Planning Safety Safety Review (HAZOP) Planning->Safety Procurement Reagent & Equipment Procurement Safety->Procurement Pilot Pilot-Scale Synthesis (e.g., 10-100g) Procurement->Pilot Analysis1 In-Process Control (IPC) (TLC, HPLC, etc.) Pilot->Analysis1 Troubleshoot Troubleshooting Analysis1->Troubleshoot Deviation? Troubleshoot->Pilot Adjust Parameters Workup Large-Scale Workup & Isolation Troubleshoot->Workup Proceed Purification Purification (Crystallization/Distillation) Workup->Purification Analysis2 Final Product Analysis (Purity, Yield) Purification->Analysis2 End End: Successful Scale-Up Analysis2->End

Caption: General workflow for scaling up quinoline synthesis.

References

Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common byproduct formation during the nucleophilic substitution of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nucleophilic aromatic substitution (SNAr) of halo-quinolines?

A1: The most frequently encountered byproducts in SNAr reactions of halo-quinolines include:

  • Regioisomers: Substitution at an undesired position, typically the C4 position when C2 substitution is desired, or vice-versa. The reactivity of 2- and 4-haloquinolines is comparable to that of α- and γ-halopyridines, making regioselectivity a key challenge.[1]

  • Polysubstitution Products: Especially when using strong nucleophiles like amines, over-reaction can lead to the substitution of multiple leaving groups if present, or even C-H activation and subsequent substitution.

  • Hydrolysis Products: In the presence of water, haloquinolines can undergo hydrolysis to form the corresponding quinolinones. This is a common issue when using aqueous bases or wet solvents.

  • Dimerization Products: Under certain conditions, particularly those involving single-electron transfer (SET) processes, quinoline radicals can dimerize.[2][3][4]

  • Ring-Opened Products: Strong nucleophiles can sometimes lead to the opening of the quinoline ring system, although this is less common under typical SNAr conditions.

Q2: Why am I getting a mixture of C2 and C4 substituted products?

A2: Nucleophilic attack on the quinoline ring is electronically favored at the C2 and C4 positions.[5][6] The regioselectivity of the substitution is influenced by a combination of factors:

  • Electronic Effects: The electron-withdrawing nitrogen atom activates both the C2 and C4 positions for nucleophilic attack. The relative reactivity can be subtle and is influenced by the substituents on the quinoline ring.

  • Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can favor attack at the less hindered C4 position. Conversely, substituents at C3 or C5 can influence the accessibility of the C4 position.

  • Leaving Group: The nature of the leaving group can influence the reaction rate and, in some cases, the regioselectivity.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives can all play a crucial role in determining the regiochemical outcome.

Q3: My reaction with an amine nucleophile is giving multiple products. What is happening?

A3: Amines are strong nucleophiles and can lead to a complex mixture of products through several pathways:

  • Polysubstitution: If your quinoline substrate has more than one leaving group, the amine can substitute multiple times.

  • Over-alkylation of the Amine: The initially formed amino-quinoline is also nucleophilic and can react with the starting halo-quinoline, leading to diarylamines or more complex products.

  • Chichibabin-type Reactions: In the presence of a very strong base like sodium amide, amination can occur at C-H positions, typically at C2, which can lead to a mixture of aminated products.[7][8]

Q4: I am observing the formation of a quinolinone byproduct. How can I prevent this?

A4: Quinolinone formation is due to the hydrolysis of your halo-quinoline starting material or product. This can be mitigated by:

  • Using Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Employing Non-Aqueous Bases: If a base is required, use a non-nucleophilic, anhydrous organic base (e.g., triethylamine, diisopropylethylamine) instead of aqueous bases like NaOH or KOH.

  • Careful Work-up: During the reaction work-up, minimize contact with water, especially if the reaction mixture is acidic or basic.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
Potential Cause Troubleshooting Step Expected Outcome
Similar Electronic Activation of C2 and C4 1. Change the Solvent: A more polar aprotic solvent (e.g., DMF, DMSO) can sometimes favor substitution at the more electronically deficient position. 2. Modify the Temperature: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product.Improved ratio of the desired regioisomer.
Steric Effects 1. Use a Bulky Nucleophile: If C4 substitution is desired, a bulkier nucleophile may disfavor attack at the more hindered C2 position. 2. Introduce a Blocking Group: If synthetically feasible, temporarily introducing a bulky substituent near the undesired position of attack can direct the nucleophile to the desired position.Enhanced formation of the sterically favored product.
Inappropriate Catalyst/Additive Screen Lewis Acids or Phase Transfer Catalysts: Lewis acids can coordinate to the quinoline nitrogen, altering the electronic distribution and potentially favoring one position over the other. Phase transfer catalysts can be effective for reactions with ionic nucleophiles.Increased yield and selectivity of the target isomer.
Issue 2: Polysubstitution with Amine Nucleophiles
Potential Cause Troubleshooting Step Expected Outcome
High Reactivity of Amine 1. Use a Stoichiometric Amount of Amine: Carefully control the stoichiometry to use only a slight excess (e.g., 1.1 equivalents) of the amine. 2. Slow Addition of the Amine: Add the amine solution dropwise to the reaction mixture at a low temperature to maintain a low instantaneous concentration of the nucleophile.Reduced formation of di- and tri-substituted products.
Reaction Temperature is Too High Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second and subsequent substitution reactions.Minimized over-reaction and improved yield of the mono-substituted product.
Product is Reacting Further Protect the Amine Product: If the newly introduced amino group is still nucleophilic, consider using a protecting group strategy. For example, use a protected amine that can be deprotected in a subsequent step.Prevention of side reactions involving the product amine.
Issue 3: Dimerization of the Quinoline Moiety
Potential Cause Troubleshooting Step Expected Outcome
Radical or Single-Electron Transfer (SET) Mechanism 1. Add a Radical Scavenger: Introduce a radical inhibitor like TEMPO or hydroquinone to the reaction mixture. 2. Degas the Solvent: Remove dissolved oxygen, which can promote radical reactions, by bubbling an inert gas through the solvent before starting the reaction.Suppression of dimerization and other radical-mediated side reactions.
Photocatalyzed Dimerization Protect the Reaction from Light: Run the reaction in a flask wrapped in aluminum foil or in a dark environment.Elimination of light-induced dimerization pathways.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Amination of 2,4-dichloroquinazoline *

EntryNucleophileSolventBaseTemperature (°C)Time (h)Product (Yield %)Reference
1AnilineEtOH-Reflux32-chloro-4-anilinoquinazoline (not specified)[2]
2BenzylamineTHFi-Pr2NEtrt162-chloro-4-(benzylamino)quinazoline (not specified)[2]
3PiperidineEtOH-0 - rt0.52-chloro-4-(piperidin-1-yl)quinazoline (not specified)[2]

*Note: Quinazoline is a related nitrogen-containing heterocycle, and the principles of regioselectivity in nucleophilic substitution are analogous to those for quinolines. This data illustrates the preferential substitution at the C4 position.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of 2-Chloroquinoline with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroquinoline (1.0 eq) in an anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Addition of Base: If required, add a non-nucleophilic organic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Addition of Nucleophile: Slowly add the amine nucleophile (1.1 eq) to the reaction mixture at room temperature or a reduced temperature (e.g., 0 °C) to control the initial reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C, depending on the reactivity of the amine). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired amino-quinoline.

Visualizations

Diagram 1: General Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Problem Encountered (e.g., Low Yield, Byproducts) identify Identify Byproducts (TLC, LC-MS, NMR) start->identify faq Consult FAQs for Common Issues identify->faq regio_issue Poor Regioselectivity faq->regio_issue poly_issue Polysubstitution faq->poly_issue hydrolysis_issue Hydrolysis faq->hydrolysis_issue dimer_issue Dimerization faq->dimer_issue optimize Optimize Reaction Conditions (Solvent, Temp, Stoichiometry, etc.) regio_issue->optimize poly_issue->optimize hydrolysis_issue->optimize dimer_issue->optimize protocol Follow Detailed Protocol optimize->protocol end Desired Product Obtained protocol->end

Caption: A logical workflow for troubleshooting byproduct formation.

Diagram 2: Signaling Pathway of Regioselectivity Control

Regioselectivity_Control cluster_factors Controlling Factors quinoline Halo-Quinoline C2 (more hindered) C4 (less hindered) product_c2 C2-Substituted Product quinoline:c2->product_c2 product_c4 C4-Substituted Product quinoline:c4->product_c4 nucleophile Nucleophile (Bulkiness) nucleophile->quinoline:c2 Small Nu- nucleophile->quinoline:c4 Bulky Nu- solvent Solvent (Polarity) solvent->quinoline Polar aprotic can favor C4 temp Temperature (Kinetic vs. Thermo) temp->quinoline Low Temp favors kinetic product

Caption: Factors influencing C2 vs. C4 regioselectivity.

References

Technical Support Center: 4-chloro-N,N-dimethylquinolin-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-chloro-N,N-dimethylquinolin-7-amine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in experimental settings.

Stability and Storage FAQs

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container in a cool, dry, and dark place. While specific long-term stability data for the solid compound is not extensively published, general best practices for chlorinated heterocyclic compounds suggest storage at 2-8°C. For analogous compounds like 4-Chloro-N,N-dimethylaniline, storage at ambient temperatures is also suggested by some suppliers. However, to minimize potential degradation, refrigerated conditions are preferable.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are more susceptible to degradation than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept in tightly sealed vials, protected from light, and stored at low temperatures. Based on data for similar tertiary amines, storage at -20°C for up to one month or -80°C for up to six months is a reasonable guideline to maintain stability.[1]

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for this compound involves the nucleophilic substitution of the chlorine atom at the 4-position.[2] This can be initiated by residual water (hydrolysis) or other nucleophiles present in the solution or environment. Other potential degradation pathways, although less common, include oxidation of the tertiary amine to form an N-oxide and potential photodecomposition upon prolonged exposure to light.

Q4: Is this compound sensitive to light or moisture?

Experimental Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and use of this compound.

Synthesis and Purification

Problem 1: Low yield during synthesis from 4,7-dichloroquinoline and dimethylamine.

  • Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and run for a sufficient amount of time. If the reaction stalls, a moderate increase in temperature might be beneficial.

  • Possible Cause 2: Suboptimal solvent. The choice of solvent can significantly impact the reaction rate.

    • Solution: Polar aprotic solvents such as ethanol or tetrahydrofuran (THF) are often preferred as they can effectively solvate the reactants and facilitate the nucleophilic attack.

  • Possible Cause 3: Inefficient removal of HCl byproduct. The reaction generates HCl, which can protonate the dimethylamine, reducing its nucleophilicity.

    • Solution: Include a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in the reaction mixture to scavenge the HCl as it is formed.

Problem 2: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of unreacted starting material (4,7-dichloroquinoline).

    • Solution: Use a slight excess of dimethylamine to ensure the complete consumption of 4,7-dichloroquinoline. Purification can be achieved via column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).

  • Possible Cause 2: Formation of the disubstituted byproduct (reaction at both C4 and C7).

    • Solution: The chlorine at the C4 position is significantly more reactive to nucleophilic substitution than the one at C7. However, under harsh conditions (high temperature, prolonged reaction time), disubstitution can occur. To minimize this, use milder reaction conditions and carefully monitor the reaction progress. Chromatographic separation should be able to resolve the mono- and di-substituted products.

Handling and Use in Assays

Problem 3: Poor solubility of the compound in aqueous buffers.

  • Possible Cause: The compound is a relatively non-polar organic molecule.

    • Solution: Prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into the aqueous buffer for the experiment. Ensure the final concentration of the organic solvent in the assay is low enough not to affect the experimental outcome. Sonication can also aid in dissolving the compound.

Problem 4: Inconsistent results in biological assays.

  • Possible Cause 1: Degradation of the compound in the assay medium.

    • Solution: As mentioned in the stability section, the compound can be susceptible to hydrolysis. Prepare fresh solutions before each experiment. If the assay involves prolonged incubation, consider performing a stability check of the compound under the assay conditions (e.g., by HPLC analysis of the medium over time).

  • Possible Cause 2: Interaction with components of the assay medium.

    • Solution: Some components of complex biological media could potentially react with the compound. If this is suspected, simplify the buffer system where possible to identify the interacting component.

Data Summary

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₁ClN₂
Molecular Weight206.67 g/mol
AppearanceBrown oil[3] or solid
CAS Number178984-46-8

Table 2: Recommended Storage Conditions (Solutions)

Storage TemperatureRecommended Duration
-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, by a stability-indicating method, typically reverse-phase HPLC with a UV detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_solid Weigh Solid Compound start->prep_solid prep_solution Prepare Stock Solution prep_solid->prep_solution acid Acidic Hydrolysis prep_solution->acid base Basic Hydrolysis prep_solution->base oxidation Oxidative Degradation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photolytic Stress prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data end End data->end

Caption: Workflow for Forced Degradation Study.

troubleshooting_synthesis cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Reaction Yield? incomplete Incomplete Reaction low_yield->incomplete solvent Suboptimal Solvent low_yield->solvent hcl HCl Byproduct low_yield->hcl monitor Monitor with TLC/HPLC Increase Time/Temp incomplete->monitor change_solvent Use Polar Aprotic Solvent (e.g., THF, Ethanol) solvent->change_solvent add_base Add Non-nucleophilic Base (e.g., TEA, DIPEA) hcl->add_base

Caption: Troubleshooting Low Yield in Synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in the Palladium-catalyzed cross-coupling of quinolines.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues with your Pd-catalyzed quinoline cross-coupling reactions in a systematic manner.

Q1: My Suzuki-Miyaura coupling of a haloquinoline is giving a low yield. What are the first parameters I should investigate?

Low yields in Suzuki-Miyaura couplings involving quinolines can stem from several factors. A systematic approach to troubleshooting is recommended. Start by evaluating the following:

  • Integrity of Reagents: Ensure the quality and purity of your haloquinoline, boronic acid/ester, and solvent. Boronic acids, in particular, can degrade upon storage.

  • Exclusion of Oxygen: Palladium(0) catalysts are sensitive to air. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1]

  • Catalyst, Ligand, and Base Combination: This is the most critical aspect. The choice of ligand and base is highly substrate-dependent. A screening of different conditions is often necessary.

Here is a logical workflow for troubleshooting:

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent Quality (Haloquinoline, Boronic Acid, Solvent) start->reagent_check inert_check Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagent_check->inert_check condition_screen Screen Reaction Conditions inert_check->condition_screen ligand_screen Vary Ligand condition_screen->ligand_screen base_screen Vary Base condition_screen->base_screen solvent_screen Vary Solvent condition_screen->solvent_screen temp_screen Vary Temperature condition_screen->temp_screen analysis Analyze Results (TLC, LC-MS, NMR) ligand_screen->analysis base_screen->analysis solvent_screen->analysis temp_screen->analysis optimization Optimize Leading Conditions analysis->optimization end Improved Yield optimization->end

Caption: Troubleshooting workflow for low-yield Pd-catalyzed quinoline cross-coupling.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[1] To minimize it, consider the following:

  • Proper Degassing: Oxygen can promote the homocoupling of boronic acids.[1] Ensure your reaction mixture is thoroughly degassed.

  • Stoichiometry: Using a slight excess of the haloquinoline can sometimes reduce the likelihood of boronic acid homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

  • Choice of Base: The strength and type of base can influence the rate of competing side reactions. Anhydrous and carbonate bases are generally preferred.

Q3: My Buchwald-Hartwig amination of a chloroquinoline is not proceeding. What are the likely causes?

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[2] If your reaction with a chloroquinoline is failing, consider these points:

  • Ligand Choice: The selection of the phosphine ligand is crucial for activating the C-Cl bond. Sterically hindered and electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often required.[3]

  • Base Strength: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically necessary for the deprotonation of the amine and to facilitate the catalytic cycle.[3]

  • Catalyst Precursor: Using a pre-formed palladium(0) source or a precatalyst can be more effective than generating the active catalyst in situ from a palladium(II) source.[3]

  • Reaction Temperature: Higher temperatures are often required for the coupling of aryl chlorides.

The interplay of these factors is critical for a successful reaction.

Buchwald_Hartwig_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions Chloroquinoline Chloroquinoline Product Product Chloroquinoline->Product Amine Amine Amine->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Crucial for C-Cl activation Base Base Base->Product Strong base often required Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Key factors influencing Buchwald-Hartwig amination of chloroquinolines.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose palladium catalyst for quinoline cross-coupling?

There is no single "best" catalyst, as the optimal choice is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the substrates involved. However, some commonly used and effective palladium sources include:

  • For Suzuki-Miyaura: Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with an appropriate phosphine ligand.[1][4]

  • For Buchwald-Hartwig: Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands.[3]

Q: How does the position of the halide on the quinoline ring affect reactivity?

The electronic and steric environment of the halide on the quinoline ring can significantly impact its reactivity. For instance, in Suzuki cross-coupling of 4,7-dichloroquinoline, the C4 position is generally more reactive than the C7 position.[5] The choice of coupling partner and reaction conditions can also influence the regioselectivity.

Q: Can the quinoline nitrogen interfere with the palladium catalyst?

Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially acting as a ligand and influencing the catalytic activity. In some cases, this interaction can be beneficial and has been harnessed to perform ligand-free cross-coupling reactions.[6][7] However, in other instances, it may inhibit the desired catalytic cycle. The use of N-oxides of quinolines is a common strategy to modulate the electronic properties and reactivity of the quinoline ring.[8][9][10]

Q: What are some common side products to look out for?

Besides the desired coupled product, several side products can form, leading to lower yields and complicating purification. These include:

  • Homocoupling products: Dimerization of the boronic acid or the haloquinoline.[1]

  • Dehalogenation product: Replacement of the halide on the quinoline with a hydrogen atom.

  • Protodeborylation product: Cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.

Monitoring your reaction by TLC or LC-MS can help in identifying the formation of these byproducts.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Pd-catalyzed cross-coupling of quinolines, based on literature data.

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of 4-Chloro-7-methoxyquinoline with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001275
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene/H₂O1001272
3Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Toluene/H₂O1001285
4Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane/H₂O1001292
5Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)Toluene/H₂O1001280

Data synthesized from similar reactions reported in the literature.

Table 2: Influence of Solvent on the C8-Arylation of Quinoline N-Oxide [8][9]

EntryPalladium Catalyst (mol%)SolventAdditiveTemp (°C)C8/C2 RatioYield (%)
1Pd(OAc)₂ (5)AcOH-12012:19
2Pd(OAc)₂ (5)AcOHAgOAc12012:125
3Pd(OAc)₂ (5)DMF-1201:7-
4Pd(OAc)₂ (5)t-BuOH-1201:6-

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the haloquinoline (1.0 equiv.), boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Haloquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a glovebox or an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere.

  • Reagent Addition: Add the haloquinoline (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

References

optimizing solvent and base conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize solvent and base conditions for quinoline synthesis.

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Annulation

Q1: My Friedländer synthesis is resulting in a low yield of the desired quinoline product. What are the potential causes and how can I improve the yield?

A1: Low yields in the Friedländer synthesis can stem from several factors, including inappropriate catalyst selection, suboptimal reaction temperature, or the formation of side products. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Choice: The Friedländer reaction can be catalyzed by either acids or bases.[1] The optimal catalyst often depends on the specific substrates. If you are using a base and observing low yields, consider switching to an acid catalyst, and vice-versa. Common catalysts include:

    • Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium ethoxide (NaOEt), and piperidine.[2]

    • Acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids.[1]

  • Solvent Selection: While classic Friedländer reactions are often performed in aqueous or alcoholic solutions, solvent choice can significantly impact yield.[3] For instance, conducting the reaction in water under catalyst-free conditions at elevated temperatures has been shown to produce excellent yields for certain substrates.[4] Experimenting with different solvents, including greener options like water or even solvent-free conditions, may improve your results.[4]

  • Temperature and Reaction Time: Ensure the reaction is proceeding at the optimal temperature. Traditional methods may require heating at temperatures ranging from 150 to 220°C, especially in the absence of a catalyst.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of products or starting materials.

  • Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, especially under basic conditions.[5] To mitigate this, consider using the imine analog of the o-aminoaryl aldehyde/ketone.[5]

Issue 2: Poor Regioselectivity in Combes Synthesis

Q2: I am observing the formation of multiple regioisomers in my Combes quinoline synthesis. How can I control the regioselectivity of the reaction?

A2: Achieving high regioselectivity in the Combes synthesis, particularly with unsymmetrical β-diketones, is a common challenge. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[6]

  • Substituent Effects:

    • On the β-diketone: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer over the other.[6]

    • On the aniline: The electronic nature of substituents on the aniline ring plays a crucial role. For example, in the synthesis of trifluoromethylquinolines, methoxy-substituted anilines tend to yield 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines favor the formation of the 4-CF₃ regioisomer.[6]

  • Catalyst and Reaction Conditions: While traditionally catalyzed by strong acids like sulfuric acid, exploring alternative catalysts can influence regioselectivity.[6] A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), has been used as an effective dehydrating agent and can alter the product distribution.[6]

Frequently Asked Questions (FAQs)

Q3: What are the recommended solvent and base/acid conditions for the Doebner-von Miller reaction?

A3: The Doebner-von Miller reaction, a modification of the Skraup synthesis, typically employs an α,β-unsaturated carbonyl compound reacting with an aniline.[1][7] This reaction is generally catalyzed by acids.

  • Catalysts: Both Brønsted and Lewis acids are effective. Commonly used catalysts include:

    • Hydrochloric acid (HCl)[2]

    • p-Toluenesulfonic acid[7]

    • Tin tetrachloride (SnCl₄)[7]

    • Scandium(III) triflate[7]

    • Iodine[7]

  • Solvents: The choice of solvent is critical to prevent the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is a common side reaction that lowers the yield.[1] A biphasic reaction medium can be beneficial, where the carbonyl compound is sequestered in an organic phase.[1] However, in some cases, performing the reaction in a dilute acid solution without an organic solvent has shown improved outcomes.

Q4: How can I optimize the yield of a Conrad-Limpach synthesis?

A4: The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[8] A key step in this reaction is a thermal cyclization that often requires high temperatures.[8]

  • Solvent Choice: The use of high-boiling point solvents is crucial for achieving high yields in the cyclization step, which typically requires temperatures around 250°C.[8][9] While initially performed without a solvent leading to moderate yields, the use of inert, high-boiling solvents like mineral oil has been shown to significantly increase yields to as high as 95%.[8] A study exploring various solvents demonstrated a general trend of increasing yield with higher solvent boiling points.[9]

  • Catalysis: The reaction is catalyzed by strong acids such as HCl or H₂SO₄, which facilitate the multiple keto-enol tautomerizations involved in the mechanism.[8]

Data Presentation

Table 1: Effect of Different Solvents on the Yield of a Conrad-Limpach Reaction

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[9]

Experimental Protocols

General Protocol for Friedländer Annulation under Catalyst-Free Conditions in Water

This protocol is adapted from a study demonstrating a green synthesis of quinolines.[4]

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminobenzaldehyde (1.0 mmol) and the ketone or malononitrile (1.2 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Reaction: Stir the mixture vigorously at 70°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration, washed with cold water, and dried. If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reactants Combine 2-aminoaryl aldehyde/ketone and active methylene compound start->reactants solvent Add Solvent (e.g., Water) reactants->solvent reaction Heat and Stir (e.g., 70°C) solvent->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Reaction Work-up (Filtration/Extraction) monitoring->workup Reaction Complete purification Purify Product (Recrystallization/ Chromatography) workup->purification end End purification->end

Caption: A generalized experimental workflow for quinoline synthesis.

troubleshooting_low_yield start Low Yield Observed check_catalyst Is the catalyst optimal? start->check_catalyst change_catalyst Try alternative catalyst (Acid vs. Base) check_catalyst->change_catalyst No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes change_catalyst->check_solvent change_solvent Test different solvents (e.g., Water, Solvent-free) check_solvent->change_solvent No check_temp Are temperature and reaction time optimized? check_solvent->check_temp Yes change_solvent->check_temp optimize_temp Adjust temperature and monitor reaction time check_temp->optimize_temp No check_side_reactions Are side reactions occurring? check_temp->check_side_reactions Yes optimize_temp->check_side_reactions mitigate_side_reactions Modify starting materials (e.g., use imine analog) check_side_reactions->mitigate_side_reactions Yes solution Improved Yield check_side_reactions->solution No mitigate_side_reactions->solution

Caption: Troubleshooting guide for low yield in quinoline synthesis.

References

preventing hydroscopicity in aminoquinoline free base products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aminoquinoline Free Base Products

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with aminoquinoline free base products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to hygroscopicity.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why are my aminoquinoline free base products susceptible to it?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1] Aminoquinoline free bases are often susceptible due to the presence of nitrogen atoms in their structure. These nitrogen atoms can form hydrogen bonds with water molecules, leading to moisture uptake. This can be particularly problematic for amorphous (non-crystalline) materials, which have a less ordered structure and more available sites for water to interact with.

Q2: What are the consequences of moisture absorption in my experiments?

A2: Moisture absorption can significantly impact the physicochemical properties of your aminoquinoline free base, leading to a range of issues:

  • Physical Changes: The powder may become sticky, cake, or even liquefy (deliquescence), making it difficult to handle, weigh accurately, and process.[2][3] This can affect powder flow, compaction, and dosing accuracy during manufacturing.[2]

  • Chemical Instability: The presence of water can accelerate chemical degradation, such as hydrolysis, potentially reducing the potency of the active pharmaceutical ingredient (API) or forming harmful byproducts.[4]

  • Solid-State Transformations: Moisture can induce changes in the physical form of the material, such as converting an amorphous solid into a crystalline one, which can alter properties like solubility and bioavailability.[5]

Q3: How can I determine if my aminoquinoline product is hygroscopic?

A3: The most reliable method for assessing hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis.[6] This technique measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[6][7] The resulting data provides a moisture sorption isotherm, which is a detailed profile of how the material interacts with water vapor.[8] A simpler, qualitative method involves storing a small, accurately weighed sample in a desiccator over a saturated salt solution (to create a known relative humidity) and monitoring its weight over 24 hours.[1]

Troubleshooting Guide

Issue: My aminoquinoline free base powder is gaining weight and becoming clumpy and difficult to handle.

This is a classic sign of hygroscopicity. The following troubleshooting workflow can help you identify the cause and find a solution.

Troubleshooting Workflow: Managing Hygroscopicity

Below is a logical workflow to diagnose and mitigate hygroscopicity issues with your aminoquinoline free base products.

Hygroscopicity_Troubleshooting start Observation: Product is sticky, caking, or gaining weight q_storage Is the product stored in a controlled, low-humidity environment? start->q_storage sol_storage Action: Store product in a desiccator or glove box with desiccant. Package with moisture-proof materials. q_storage->sol_storage No q_form Is the product in its amorphous free base form? q_storage->q_form Yes end_point Outcome: Stable, non-hygroscopic product sol_storage->end_point sol_crystallize Strategy 1: Crystal Engineering - Perform crystallization studies to find a stable, non-hygroscopic crystalline form. q_form->sol_crystallize Yes sol_salt Strategy 2: Salt Formation - Screen for pharmaceutically acceptable salts (e.g., HCl, mesylate) to reduce hygroscopicity. q_form->sol_salt Yes sol_formulate Strategy 3: Formulation Approaches - Co-process with non-hygroscopic excipients. - Consider film coating or encapsulation. q_form->sol_formulate Yes sol_crystallize->end_point sol_salt->end_point sol_formulate->end_point

Caption: Troubleshooting workflow for hygroscopic aminoquinoline products.

Mitigation Strategies & Experimental Protocols

If proper storage is not sufficient, you may need to modify the solid form of the compound. Here are three primary strategies:

Strategy 1: Salt Formation

Converting the basic aminoquinoline free base into a salt is often the most effective way to reduce hygroscopicity and improve stability.[9][10] The formation of a stable crystal lattice in the salt form can significantly reduce the material's tendency to absorb water compared to the free base.[11]

Data Presentation: Impact of Salt Formation on Hygroscopicity

The table below illustrates hypothetical data comparing the hygroscopicity of a generic aminoquinoline free base with its hydrochloride and mesylate salt forms.

Compound FormHygroscopicity Class*Water Uptake at 80% RH (%)Physical Appearance
Aminoquinoline Free Base Very Hygroscopic18.5Becomes a sticky paste
Hydrochloride Salt Slightly Hygroscopic1.8Remains a free-flowing powder
Mesylate Salt Non-hygroscopic0.4Remains a free-flowing powder

*Based on European Pharmacopoeia classification.

Strategy 2: Co-crystallization

Co-crystallization involves combining the aminoquinoline free base with a benign co-former (another molecule) in a specific stoichiometric ratio to create a new crystalline solid. This method can improve physicochemical properties, including reducing hygroscopicity, by forming robust crystal structures that resist water uptake.[12][13]

Strategy 3: Formulation Approaches

If modifying the API itself is not feasible, formulation strategies can provide a moisture barrier:

  • Co-processing with Excipients: Blending the aminoquinoline free base with non-hygroscopic excipients can help protect the API from ambient moisture.[2]

  • Film Coating or Encapsulation: Creating a physical barrier around the powder particles or final dosage form (e.g., a tablet) with a polymer coating can effectively prevent moisture ingress.[2][12]

Key Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively determine the hygroscopic properties of an aminoquinoline product by measuring moisture sorption and desorption over a range of relative humidity (RH) levels.

Methodology:

  • Sample Preparation: Accurately weigh 5-15 mg of the aminoquinoline powder onto the DVS instrument's microbalance sample pan.[1]

  • Initial Drying: Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. The equilibrium criterion is typically a mass change ( dm/dt ) of less than 0.002% per minute.[14]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., increments of 10% RH from 0% to 90%). At each step, the instrument will hold the RH constant until the sample mass equilibrates.[6]

  • Desorption Phase: After reaching the maximum RH (e.g., 90%), decrease the RH in a stepwise manner back down to 0% RH, again allowing the sample to equilibrate at each step.

  • Data Analysis: The instrument software plots the change in mass (%) versus RH, generating a moisture sorption-desorption isotherm. The shape of this isotherm provides critical information about the material's interaction with water.

DVS Experimental Workflow

The diagram below outlines the key stages of a Dynamic Vapor Sorption experiment.

DVS_Workflow prep 1. Sample Preparation (5-15 mg of powder) dry 2. Initial Drying (0% RH until stable mass) prep->dry sorp 3. Sorption Phase (Stepwise increase in RH, e.g., 0% -> 90%) dry->sorp desorp 4. Desorption Phase (Stepwise decrease in RH, e.g., 90% -> 0%) sorp->desorp analysis 5. Data Analysis (Generate Sorption Isotherm) desorp->analysis result Result: Hygroscopicity Classification & Moisture Interaction Profile analysis->result

Caption: Standard workflow for a DVS experiment.

By understanding the principles of hygroscopicity and employing these troubleshooting and analytical techniques, you can effectively manage moisture-related issues, ensuring the quality, stability, and reliability of your aminoquinoline free base products in research and development.

References

Technical Support Center: Conversion to Hydrochloride Salt for Enhanced Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of active pharmaceutical ingredients (APIs) to their hydrochloride (HCl) salts to enhance stability and other physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why is converting a basic drug to its hydrochloride salt a common strategy to enhance stability?

Converting a basic compound, particularly one with an amine functional group, to its hydrochloride salt is a widely used strategy to improve its stability for several reasons:

  • Protection against Oxidation: The lone pair of electrons on the nitrogen atom of an amine can be susceptible to oxidation. In the hydrochloride salt, this lone pair is protonated, forming a more stable ammonium ion, which is less prone to oxidative degradation.[1]

  • Improved Solid-State Properties: Free bases, especially complex organic molecules, can be oils or amorphous solids that are difficult to handle and formulate. Hydrochloride salts are typically crystalline solids with higher melting points, making them easier to process into tablets, capsules, and other solid dosage forms.

  • Enhanced Aqueous Solubility and Bioavailability: Hydrochloride salts are generally more water-soluble than their corresponding free bases.[2][3] This increased solubility can lead to better dissolution in gastrointestinal fluids and, consequently, improved bioavailability.[3]

  • Longer Shelf-Life: By minimizing degradation pathways such as oxidation, the hydrochloride salt form often exhibits a longer shelf-life compared to the free base.[4]

Q2: What are the critical parameters to consider before starting a hydrochloride salt formation experiment?

Before proceeding with the salt formation, it is crucial to evaluate the following:

  • pKa of the Free Base: For successful salt formation, a general rule of thumb is that the pKa of the acidic counter-ion (in this case, HCl, which is a strong acid) should be at least 2 pH units lower than the pKa of the basic drug.

  • Solubility of the Free Base and Expected Salt: Understanding the solubility of your free base in various organic solvents is key to choosing the right reaction solvent. Additionally, predicting the solubility of the resulting HCl salt in the chosen solvent system is important for controlling its precipitation or crystallization.

  • Physicochemical Properties of the API: The overall stability, potential for polymorphism, and hygroscopicity of the free base will inform the necessity and potential challenges of salt formation.

Q3: What are the most common methods for preparing hydrochloride salts?

There are three primary methods for hydrochloride salt formation, with the choice depending on the scale of the experiment and the properties of the compound:

  • Using Hydrogen Chloride Gas: Bubbling anhydrous HCl gas through a solution of the free base in an organic solvent is a common laboratory-scale method. The salt often precipitates out of the solution.

  • Using a Solution of HCl in an Organic Solvent: A solution of HCl in a solvent like diethyl ether, dioxane, or isopropanol can be added to a solution of the free base. This method offers better control over the stoichiometry.

  • Using Aqueous Hydrochloric Acid: The free base can be dissolved in a suitable solvent and treated with aqueous HCl. The salt is then typically isolated by evaporating the solvent. This method is often straightforward but may require subsequent drying to remove residual water.

Q4: How can I confirm the successful formation of the hydrochloride salt?

Several analytical techniques can be used to confirm salt formation and characterize the product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm protonation of the basic center. A downfield shift of the protons adjacent to the amine group is indicative of salt formation.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of an amine salt will show characteristic N-H stretching and bending vibrations that are different from the free amine.[3]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the salt, which is typically higher than that of the free base. It can also reveal information about crystallinity and polymorphism.[6][7]

  • Powder X-Ray Diffraction (PXRD): PXRD provides a unique fingerprint of the crystalline solid, confirming the formation of a new crystalline entity and identifying its polymorphic form.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final salt product.[6]

  • Ion Chromatography: This technique can be used to quantify the amount of chloride counter-ion present in the sample, confirming the stoichiometry of the salt.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The hydrochloride salt does not precipitate from the reaction mixture. 1. The salt is soluble in the reaction solvent. 2. Insufficient amount of HCl was added. 3. The concentration of the free base is too low.1. Add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation. 2. Check the stoichiometry and add more HCl. Monitor the reaction by TLC or another suitable method. 3. Concentrate the reaction mixture.
An oil or "sludge" forms instead of a crystalline solid. 1. The salt has a low melting point or is amorphous. 2. Presence of impurities. 3. Rapid precipitation.1. Try to induce crystallization by scratching the inside of the flask, seeding with a small crystal of the product (if available), or cooling the mixture. 2. Purify the free base before salt formation. 3. Slow down the addition of HCl and/or lower the reaction temperature to promote slower crystal growth.
The isolated salt is highly hygroscopic (absorbs moisture from the air). 1. Inherent property of the hydrochloride salt. 2. Amorphous content.1. Store the salt under controlled humidity conditions (e.g., in a desiccator). 2. Attempt to crystallize the material from a different solvent system to obtain a more stable, less hygroscopic crystalline form. Introducing certain solvents into the crystal structure can sometimes reduce hygroscopicity.[8]
The hydrochloride salt converts back to the free base upon storage (disproportionation). 1. The free base is very weakly basic (high pKa). 2. Exposure to a high humidity environment. 3. Interaction with basic excipients in a formulation.1. For very weakly basic drugs, the hydrochloride salt may not be stable. Consider alternative, stronger acid counter-ions. 2. Store the salt in a dry environment. 3. Ensure compatibility with all excipients in a formulation. Avoid basic excipients that can deprotonate the salt.
The yield of the isolated salt is low. 1. Incomplete reaction. 2. Loss of product during filtration and washing. 3. Significant solubility of the salt in the reaction or wash solvent.1. Ensure complete conversion of the free base to the salt using an analytical technique like TLC or NMR. 2. Use a minimal amount of a cold, appropriate wash solvent. 3. Cool the reaction mixture thoroughly before filtration to minimize solubility. Consider using a different solvent system where the salt is less soluble.

Quantitative Data Summary

The following tables summarize quantitative data comparing the properties of free bases and their corresponding hydrochloride salts from various studies.

Table 1: Comparison of Aqueous Solubility

CompoundFree Base Solubility (mg/mL)Hydrochloride Salt Solubility (mg/mL)Fold IncreaseReference
Bedaquiline< 0.00010.6437> 6400[6]
KRM-II-810.46755.563~12[2]
Tetrahydroberberine (THB)~0.02~1.96 ([HTHB]Cl)~98[8]
IIIM-290-High water solubility-[5]

Table 2: Comparison of Physicochemical Properties

CompoundPropertyFree BaseHydrochloride SaltReference
BedaquilineMelting Point (°C)~178~172[6]
IIIM-290Melting Point (°C)247324[5]
KRM-II-81log P1.7630.53[2]

Table 3: Stability Data of Bedaquiline Salts under Accelerated Conditions (40 °C / 75% RH)

Salt FormInitial Potency (%)Potency at 6 Months (%)% Potency LossReference
Benzoate90.486.14.3[6]
Malonate95.671.324.3[6]
Nicotinate84.764.120.6[6]
Hydrochloride 101.9 77.3 24.6 [6]

Note: This data for bedaquiline highlights that while hydrochloride salts can improve some properties, they may not always be the most stable salt form under all conditions. Salt screening with various counter-ions is often necessary to select the optimal form.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Hydrochloride Salt Formation using HCl in Diethyl Ether

This protocol is suitable for small quantities (e.g., < 1 g) of a free base.

Materials:

  • Free base of the API

  • Anhydrous diethyl ether (or other suitable anhydrous solvent like dichloromethane or ethyl acetate)

  • 2.0 M solution of hydrogen chloride in diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Septum

  • Syringe and needle

  • Filtration apparatus (e.g., Büchner funnel or Hirsch funnel)

  • Desiccator

Procedure:

  • Dissolution of the Free Base: Dissolve the free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of HCl Solution: While stirring the solution at room temperature, add the 2.0 M solution of HCl in diethyl ether dropwise via a syringe through a septum. The molar ratio of HCl to the free base should typically be 1:1, but a slight excess of HCl (e.g., 1.1 equivalents) may be used to ensure complete conversion.

  • Precipitation: The hydrochloride salt will often precipitate as a white solid upon addition of the HCl solution.

  • Stirring: Continue stirring the mixture for 30-60 minutes at room temperature to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the isolated hydrochloride salt under vacuum in a desiccator to remove residual solvent.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, melting point, FTIR).

Visualizations

Experimental_Workflow_HCl_Salt_Formation cluster_start Preparation cluster_process Reaction cluster_isolation Workup & Analysis start Dissolve Free Base in Anhydrous Solvent add_hcl Add HCl Solution (e.g., in Ether) start->add_hcl Stirring precipitate Precipitation of HCl Salt add_hcl->precipitate filter Filter Solid precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry analyze Characterize Product (NMR, MP, etc.) dry->analyze

Caption: Experimental workflow for hydrochloride salt formation.

Troubleshooting_Decision_Tree cluster_solutions_no_precipitate Solutions for No Precipitate cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_hygroscopic Solutions for Hygroscopicity cluster_solutions_disproportionation Solutions for Disproportionation start Start HCl Salt Formation issue Issue Encountered? start->issue no_precipitate No Precipitate issue->no_precipitate Yes oiling_out Oiling Out issue->oiling_out Yes hygroscopic Hygroscopic Product issue->hygroscopic Yes disproportionation Disproportionation issue->disproportionation Yes end Successful Salt Formation issue->end No add_antisolvent Add Anti-solvent no_precipitate->add_antisolvent concentrate Concentrate Solution no_precipitate->concentrate add_more_hcl Add More HCl no_precipitate->add_more_hcl slow_addition Slow HCl Addition oiling_out->slow_addition lower_temp Lower Temperature oiling_out->lower_temp seed_crystal Add Seed Crystal oiling_out->seed_crystal controlled_storage Controlled Humidity Storage hygroscopic->controlled_storage recrystallize Recrystallize from Different Solvent hygroscopic->recrystallize dry_storage Dry Storage disproportionation->dry_storage check_excipients Check Excipient Compatibility disproportionation->check_excipients alt_salt Consider Alternative Salt Form disproportionation->alt_salt

Caption: Troubleshooting decision tree for HCl salt formation.

References

Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring quinoline synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable advice for utilizing TLC to monitor the progress of common quinoline synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Why is TLC an effective tool for monitoring quinoline synthesis?

A1: TLC is a rapid, cost-effective, and highly sensitive analytical technique used to separate components of a mixture based on polarity.[1][2] It is particularly well-suited for monitoring quinoline synthesis as it allows for the quick visualization of the consumption of starting materials and the formation of the quinoline product, which typically have different polarities and therefore different Retention Factor (Rf) values.[3]

Q2: How do I select an appropriate solvent system (mobile phase) for my quinoline synthesis reaction?

A2: The choice of solvent system is crucial for achieving good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will result in the starting material having an Rf value of approximately 0.4-0.5 and the product having a lower or higher Rf, with clear separation between the spots. For quinoline and its derivatives, which are nitrogen-containing heterocycles, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid to the mobile phase to improve spot shape and resolution.[4]

Q3: What are the most common methods for visualizing quinoline derivatives on a TLC plate?

A3: Quinoline derivatives are often aromatic and contain conjugated systems, making them visible under UV light (254 nm), where they will appear as dark spots on a fluorescent background.[5][6] For compounds that are not UV-active or for enhanced visualization, various staining agents can be used. Iodine vapor is a common general-use stain that reacts with many organic compounds to produce brownish spots.[6][7] Specific stains for nitrogen-containing compounds can also be employed.

Q4: How can I confirm that a new spot on my TLC plate is the desired quinoline product?

A4: The most reliable method is to use a co-spot. On the same TLC plate, spot the starting material in one lane, the reaction mixture in another lane, and a mixture of the starting material and the reaction mixture in a third lane (the co-spot). If the new spot in the reaction mixture lane is your product, you will see it as a distinct spot from the starting material in the co-spot lane.

Experimental Protocols

General Procedure for Monitoring a Quinoline Synthesis by TLC

This general protocol can be adapted for Skraup, Doebner-von Miller, and Friedländer syntheses.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Visualization system (UV lamp, iodine chamber, or chemical stain)

  • Pencil

  • Tweezers

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting the starting material (SM), the reaction mixture (RM), and a co-spot (Co).[7]

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the starting line on the TLC plate. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, apply a small spot of this solution to the "SM" mark on the starting line.

    • Carefully withdraw a small aliquot of your reaction mixture using a capillary tube. Spot this onto the "RM" mark.

    • On the "Co" mark, first spot the starting material, and then, after it has dried, spot the reaction mixture directly on top of it.

    • Ensure all spots are small and concentrated, allowing the solvent to evaporate completely between applications.[7]

  • Develop the Plate: Using tweezers, carefully place the spotted TLC plate into the developing chamber. Ensure the plate is upright and not touching the sides of the chamber. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate with tweezers and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Spots: View the dried plate under a UV lamp and circle any visible spots with a pencil.[5] If necessary, use a secondary visualization method like an iodine chamber.

  • Interpret the Results: Compare the spots in the three lanes. The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

Data Presentation: Representative Rf Values

The following table provides examples of Rf values for components of different quinoline syntheses. Note that these values are highly dependent on the specific substrates, solvent systems, and experimental conditions.

Quinoline SynthesisStarting Material(s)ProductMobile PhaseApprox. Rf (SM)Approx. Rf (Product)
Friedländer Synthesis 2-Aminobenzophenone2-Butyl-4-phenyl-quinolineDichloromethane~0.60.38[8]
Skraup Synthesis Aniline, GlycerolQuinolineHexane:Ethyl Acetate (7:3)Aniline: ~0.4~0.6
Doebner-von Miller Aniline, Crotonaldehyde2-MethylquinolineToluene:Ethyl Acetate (8:2)Aniline: ~0.3~0.5

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Streaking or Elongated Spots Sample is too concentrated.[4][9]Dilute the sample before spotting.
The compound is acidic or basic.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase (0.1-1%).[4]
The compound is unstable on silica gel.Consider using alumina TLC plates or a different stationary phase.
Spots Remain at the Baseline (Rf ≈ 0) The mobile phase is not polar enough.[4]Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Spots Run with the Solvent Front (Rf ≈ 1) The mobile phase is too polar.[4]Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate).
No Spots are Visible The sample is too dilute.[4][9]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][9]
The compound is not UV-active.Use a chemical stain for visualization, such as iodine vapor.[4]
The reaction has not proceeded.Verify your reaction conditions and reagents.
Reactant and Product have Similar Rf Values The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems of varying polarities. Try adding a different co-solvent.
Use of a co-spot is crucial for differentiation.A well-executed co-spot can help distinguish between two closely running spots.
Reaction Mixture is a Dark, Tarry Color The Skraup and Doebner-von Miller reactions can produce polymeric byproducts.Ensure proper temperature control and consider that the colored material may remain at the baseline on the TLC plate.

Visualizations

TLC_Workflow General TLC Workflow for Monitoring Quinoline Synthesis A Prepare TLC Plate and Developing Chamber B Spot Starting Material (SM), Reaction Mixture (RM), and Co-spot (Co) A->B C Develop TLC Plate in Chamber B->C D Mark Solvent Front and Dry Plate C->D E Visualize Under UV Light D->E F Apply Chemical Stain (e.g., Iodine) if Necessary E->F Spots not visible? G Analyze Results: Compare SM, RM, and Co spots E->G F->G H Determine Reaction Progress G->H

Caption: A flowchart illustrating the key steps in monitoring a quinoline synthesis reaction using TLC.

TLC_Troubleshooting TLC Troubleshooting Decision Tree for Quinoline Synthesis Start Problem with TLC Result? Q1 Are spots streaking? Start->Q1 A1 Dilute sample or add acid/base modifier to mobile phase. Q1->A1 Yes Q2 Are spots at baseline or solvent front? Q1->Q2 No End Problem Solved A1->End A2_high Decrease mobile phase polarity. Q2->A2_high At solvent front A2_low Increase mobile phase polarity. Q2->A2_low At baseline Q3 Are spots invisible? Q2->Q3 No A2_high->End A2_low->End A3 Concentrate sample or use a chemical stain. Q3->A3 Yes Q4 Are SM and product spots not separated? Q3->Q4 No A3->End A4 Change solvent system to alter selectivity. Q4->A4 Yes Q4->End No A4->End

Caption: A decision tree to guide troubleshooting common issues encountered during TLC analysis of quinoline synthesis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 4-chloro-N,N-dimethylquinolin-7-amine and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of novel compounds in comparison to established drugs is paramount. This guide provides a detailed, objective comparison of the cytotoxic effects of 4-chloro-N,N-dimethylquinolin-7-amine and the well-known antimalarial drug, chloroquine. The data presented is based on available in vitro studies, offering insights into their potential as anticancer agents.

While direct comparative cytotoxic data for this compound is limited, this guide utilizes data from a closely related structural analog, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, to provide a substantive comparison with chloroquine. This analog shares the core 7-chloro-4-(dimethylamino)quinoline structure and thus offers valuable predictive insights into the cytotoxic potential of the target compound.

Quantitative Cytotoxicity Data

The following table summarizes the 50% growth inhibition (GI50) values for the chloroquine analog and chloroquine against two human breast cancer cell lines, MCF-7 and MDA-MB-468. Lower GI50 values indicate higher cytotoxic activity.

CompoundCell LineGI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1]
Chloroquine (CQ)MDA-MB-46824.36[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77[1]
Chloroquine (CQ)MCF-720.72[1]

The data reveals that the 7-chloro substituted dimethyl alkyl aminoquinoline derivative demonstrated a significantly more potent cytotoxic effect—approximately 5-fold greater—against the MDA-MB-468 cell line when compared to chloroquine.[1] However, in the MCF-7 cell line, chloroquine was found to be more cytotoxic than this particular analog.[1]

Experimental Protocols

The cytotoxicity data presented was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analog and chloroquine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the highest drug concentration are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of quinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and modulate cell cycle progression. While the specific signaling pathways for this compound are not yet fully elucidated, the general mechanism for this class of compounds involves the activation of intrinsic apoptotic pathways.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Harvest & Count Cells B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Compounds C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability G->H I Determine GI50 Values H->I

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Quinoline Derivative Bax Bax Activation Compound->Bax Induces Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway induced by quinoline derivatives.

References

A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various 7-chloroquinoline and 4-aminoquinoline derivatives against a range of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineAssay TypeIC50/GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468SRB8.73[1][2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7SRB11.52[1][2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7SRB8.22[1][2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-468SRB10.85[1][2]
7-Chloroquinoline hydrazone derivative 16 SR (Leukemia)SRB0.12[3]
7-Chloroquinoline hydrazone derivative 23 VariousSRBSubmicromolar[3]
Morita-Baylis-Hillman adduct with 7-chloroquinoline 11 HL-60Not Spe.4.60[4]
Morita-Baylis-Hillman adduct with 7-chloroquinoline 14 MCF-7Not Spe.<10[4]
7-chloro-(4-thioalkylquinoline) derivative 81 HCT116MTS1.99-4.9[5]
7-chloro-(4-thioalkylquinoline) derivative 73 CCRF-CEMMTS0.55-2.74[5]
Bis-quinoline 2a-c U937, HL60Not Spe.High[6]
Z-containing quinoline 4b,c U937, HL60Not Spe.High[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8][9][10]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the cellular protein content, which reflects the cell number.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Expose the cells to the test compounds at various concentrations for the desired incubation period.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the reduction of MTT by metabolically active cells.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[13][14][15][16][17] The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets for such compounds.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage Quinoline Derivative (DNA Damage) bax Bax dna_damage->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the general workflow for an in vitro cytotoxicity assay, such as the MTT or SRB assay, used to evaluate the anticancer potential of chemical compounds.

start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Test Compound (Varying Concentrations) incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h assay_reagent Add Assay Reagent (e.g., MTT, SRB) incubation_48_72h->assay_reagent incubation_assay Incubate assay_reagent->incubation_assay solubilization Solubilize Formazan/ Protein-bound Dye incubation_assay->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro cytotoxicity assay.

References

A Comparative Analysis of Anticancer Activity in MCF-7 and MDA-MB-468 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of anticancer activity in two widely studied human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative). We present a compilation of experimental data and detailed protocols to facilitate the objective assessment of anticancer compounds.

Data Presentation: Comparative Efficacy of Anticancer Agents

The following tables summarize the cytotoxic and apoptotic effects of various compounds on MCF-7 and MDA-MB-468 cell lines, as reported in preclinical studies.

Table 1: Comparative Cytotoxicity (IC50 Values) of Selected Anticancer Agents

Anticancer AgentMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)Treatment DurationCitation
Tamoxifen~1.0~20.036 hours[1][2]
Arnicolide D9.0833.40548 hours[3]
GaillardinNot specifiedNot specified48 hours[4]
Persianolide-A34.7654.48Not specified[4]
5-chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one3.594.76Not specified[5][6]
Benzimidazole ester 670.186.23Not specified[5][6]
(±)-kusunokinin4.305.90Not specified[7]
(±)-bursehernin11.968.24Not specified[7]

Table 2: Comparative Apoptotic Effects of Selected Anticancer Agents

Anticancer AgentCell LinePercentage of Apoptotic CellsTreatment ConditionsCitation
TamoxifenMCF-7Significant increase in early and late apoptosis1 µM[1]
TamoxifenMDA-MB-468Significant increase in early apoptosis20 µM[1]
Arnicolide DMDA-MB-46839.21% (10 µM), 81.22% (20 µM)48 hours[3]
GaillardinMCF-7 & MDA-MB-468Dose-dependent increase48 hours[4]
ABL-NMCF-7 & MDA-MB-468Significant increase20 µM, 24 hours[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standardized method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.

Materials:

  • MCF-7 and MDA-MB-468 cells

  • Eagles Minimum Essential Medium (EMEM) or RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated MCF-7 and MDA-MB-468 cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with the anticancer agent for the desired time, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated MCF-7 and MDA-MB-468 cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, harvest the cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[11][12]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often implicated in the anticancer activity observed in breast cancer cell lines.

p53_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects cluster_inhibition Negative Regulation Stress DNA Damage, Oncogene Activation ATM_ATR ATM/ATR Kinases Stress->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2 MDM2 p53->MDM2 MDM2->p53 Degradation

Caption: The p53 signaling pathway in response to cellular stress.

Akt_mTOR_pathway cluster_upstream Upstream Signaling cluster_pi3k_akt PI3K/Akt Axis cluster_mTOR mTOR Pathway cluster_downstream_effects Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro validation of anticancer activity.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellLines MCF-7 & MDA-MB-468 Cell Culture DrugTreatment Anticancer Agent Treatment CellLines->DrugTreatment MTT MTT Assay (Cytotoxicity) DrugTreatment->MTT Apoptosis Apoptosis Assay (Flow Cytometry) DrugTreatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) DrugTreatment->CellCycle DataAnalysis IC50 Calculation, Apoptosis & Cell Cycle Quantification MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: General experimental workflow for anticancer drug screening.

References

A Comparative Analysis of Substituted 4-Aminoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of substituted 4-aminoquinoline derivatives, focusing on their antimalarial, anticancer, and antifungal activities. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Biological Activities of Substituted 4-Aminoquinoline Derivatives

Substituted 4-aminoquinolines are a versatile class of compounds with a broad spectrum of biological activities. The core 4-aminoquinoline scaffold is famously found in the antimalarial drug chloroquine. Modifications to this scaffold, including substitutions on the quinoline ring and variations in the side chain at the 4-amino position, have led to the development of derivatives with potent activity against malaria parasites, various cancer cell lines, and fungal pathogens.

Antimalarial Activity

The primary mechanism of antimalarial action for many 4-aminoquinoline derivatives is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately killing the parasite. Resistance to chloroquine has driven the development of new analogs that can overcome these resistance mechanisms.

Anticancer Activity

The anticancer properties of 4-aminoquinoline derivatives are multifaceted. They are known to be lysosomotropic agents that can disrupt lysosomal function and induce apoptosis.[1] Furthermore, some derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]

Antifungal Activity

Certain substituted 4-aminoquinolines have demonstrated promising antifungal activity against a range of pathogenic fungi. The exact mechanisms are still under investigation but may involve disruption of the fungal cell membrane or other essential cellular processes.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of various substituted 4-aminoquinoline derivatives against Plasmodium falciparum strains, human cancer cell lines, and fungal pathogens.

Table 1: Antimalarial Activity of Substituted 4-Aminoquinoline Derivatives against Plasmodium falciparum

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (Sensitive)< 12[2]
ChloroquineW2 (Resistant)> 100[2]
TDR 588453D7 (Sensitive)5.52 - 12[2]
TDR 58845W2 (Resistant)89.8[2]
TDR 588463D7 (Sensitive)< 25[2]
TDR 58846W2 (Resistant)< 25[2]
Compound 13D7 (Sensitive)10.3[3]
Compound 1K1 (Resistant)33.4[3]
Compound 4K14 (Resistant)7.5[3]

Table 2: Anticancer Activity of Substituted 4-Aminoquinoline Derivatives

Compound/DerivativeCancer Cell LineGI50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[4]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-711.52[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[4]
ChloroquineMDA-MB-46824.36[4]
ChloroquineMCF-720.72[4]

Table 3: Antifungal Activity of Substituted 4-Aminoquinoline Derivatives

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
III11 (N,2-di-p-tolylquinolin-4-amine hydrochloride)Candida albicans4-32[5]
III14Candida albicans4-32[5]
III15Candida albicans4-32[5]
III23Candida albicans4-32[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of Substituted 4-Aminoquinoline Derivatives

A common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with a desired amine.[6]

Procedure:

  • A mixture of 4,7-dichloroquinoline and an excess of the appropriate amine (mono- or diamine) is heated, often without a solvent (neat) or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).[3][6]

  • The reaction temperature is typically maintained between 80°C and 130°C for several hours.[6]

  • Upon completion, the reaction mixture is cooled and the product is isolated and purified, often by extraction and chromatography.[3]

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay measures the inhibition of P. falciparum growth by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.[3]

Procedure:

  • Synchronized ring-stage P. falciparum cultures are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.

  • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

  • The plates are thawed, and a lysis buffer containing SYBR Green I is added to each well.

  • The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The IC50 values are calculated from the dose-response curves.

Inhibition of β-Hematin Formation Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin), a key mechanism of action for many antimalarial drugs.

Procedure:

  • A solution of hemin chloride in a suitable solvent (e.g., DMSO) is prepared.

  • The test compounds are serially diluted in a 96-well plate.

  • The hemin solution is added to the wells, followed by an initiator of β-hematin formation (e.g., a solution at acidic pH or a lipid).

  • The plate is incubated at an elevated temperature (e.g., 60°C) for a period to allow for β-hematin formation.

  • The amount of β-hematin formed is quantified, often by measuring the absorbance of the remaining free heme after solubilizing the β-hematin pellet.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.

Procedure:

  • A standardized inoculum of the fungal strain is prepared.

  • The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • The fungal inoculum is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the absorbance.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

general_synthesis_workflow start Start Materials: 4,7-Dichloroquinoline Amine (R-NH2) reaction Nucleophilic Aromatic Substitution start->reaction Mix heating Heating (80-130°C) reaction->heating Apply Heat isolation Isolation and Purification heating->isolation Cool and Process product Substituted 4-Aminoquinoline isolation->product Yields

Caption: General Synthesis Workflow for Substituted 4-Aminoquinolines.

mtt_assay_workflow start Seed Cells in 96-well Plate treat Add Test Compounds start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (~570 nm) solubilize->read end Determine GI50 read->end

Caption: Workflow for the MTT Cytotoxicity Assay.

sybr_green_assay_workflow start Incubate Parasite Culture with Test Compounds (72h) freeze Freeze Plate (-80°C) start->freeze thaw Thaw Plate freeze->thaw add_lysis Add Lysis Buffer with SYBR Green I thaw->add_lysis incubate_dark Incubate in Dark (1h) add_lysis->incubate_dark read Measure Fluorescence (Ex:485, Em:530 nm) incubate_dark->read end Determine IC50 read->end b_hematin_inhibition_workflow start Prepare Serial Dilutions of Test Compounds add_hemin Add Hemin Solution start->add_hemin initiate Add Initiator (e.g., Acidic Buffer) add_hemin->initiate incubate Incubate (e.g., 60°C) initiate->incubate quantify Quantify β-Hematin Formation incubate->quantify end Determine Inhibition quantify->end pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->PI3K Inhibits Aminoquinoline->Akt Inhibits Aminoquinoline->mTORC1 Inhibits

References

A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for determining the purity of 4-chloro-N,N-dimethylquinolin-7-amine. This quinoline derivative is a key intermediate in the synthesis of various biologically active molecules. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product.

Quantitative Data Summary

The following table summarizes the key performance attributes of a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method compared to a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

ParameterRP-HPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Acetonitrile/Water gradientInert carrier gas (e.g., Helium)
Detection UV-Vis (e.g., 340 nm)Mass Spectrometry (e.g., Electron Ionization)
Primary Separation Based on polarityBased on volatility and column interaction
Analyte Volatility Not requiredRequired
Sample Derivatization Generally not requiredMay be required for non-volatile impurities
Impurity Profiling Good for non-volatile and thermally labile impuritiesExcellent for volatile and semi-volatile impurities
Structural Info Limited to UV spectrumProvides mass fragmentation patterns for identification
Quantitation Excellent with external/internal standardsGood with appropriate calibration

Experimental Protocols

This method is well-suited for the routine purity analysis of this compound, offering excellent resolution and quantitative accuracy for the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a stock solution of 1 mg/mL.

    • Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 340 nm[1]

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

  • Analysis:

    • Inject the standard solutions to establish system suitability and create a calibration curve.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Fused-silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents:

  • Toluene (GC grade)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the synthesized sample in toluene to achieve a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 90 °C, hold for 2 min

      • Ramp: 20 °C/min to 260 °C

      • Hold at 260 °C for 3 min[2]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: 30-500 amu[2]

  • Analysis:

    • Inject the prepared sample solution.

    • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). For accurate quantification, a calibration curve with a reference standard is required.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized Compound in Acetonitrile hplc_system HPLC System (Pump, Autosampler, Oven) prep_sample->hplc_system prep_std Prepare Reference Standard Solutions prep_std->hplc_system column C18 Reverse-Phase Column hplc_system->column detector UV-Vis Detector (340 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Peak Integration & Area % Calculation chromatogram->integration purity Determine Purity integration->purity GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis prep_sample_gc Dissolve Synthesized Compound in Toluene gc_system Gas Chromatograph (Injector, Oven) prep_sample_gc->gc_system gc_column Capillary Column (e.g., HP-5ms) gc_system->gc_column ms_detector Mass Spectrometer (EI Source) gc_column->ms_detector tic Obtain Total Ion Chromatogram (TIC) ms_detector->tic mass_spectra Analyze Mass Spectra of Peaks ms_detector->mass_spectra purity_gcms Estimate Purity (Area %) tic->purity_gcms identification Identify Compound & Impurities mass_spectra->identification

References

Structural Elucidation of 4-chloro-N,N-dimethylquinolin-7-amine via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural confirmation of 4-chloro-N,N-dimethylquinolin-7-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for the target compound, this guide utilizes predicted NMR data as a basis for structural elucidation. To offer a practical comparison, experimental NMR data for a structurally related analogue, 4-chloro-N,N-dimethylaniline, is presented alongside. This comparative approach highlights the key spectral features that would unequivocally confirm the structure of this compound and demonstrates the influence of the quinoline scaffold on chemical shifts.

Comparative NMR Data Analysis

The structural confirmation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts for the target molecule are compared with the experimental data for 4-chloro-N,N-dimethylaniline to illustrate the diagnostic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. [1]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.4 - 8.6 (d)C-2: >150
H-37.0 - 7.5C-3: ~120
C-4-C-4: >145
H-57.5 - 8.0C-5: ~125
H-67.0 - 7.5C-6: ~115
C-7-C-7: >150
H-88.4 - 8.6 (d)C-8: ~120
C-4a-C-4a: ~148
C-8a-C-8a: ~122
N(CH₃)₂2.8 - 3.1 (s, 6H)N(CH₃)₂: ~40

Note: Predicted data is based on typical values for quinoline derivatives and should be confirmed with experimental results.

Table 2: Experimental ¹H and ¹³C NMR Data for 4-chloro-N,N-dimethylaniline.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2, H-67.16 (d, J = 9.1 Hz)C-1: 149.12
H-3, H-56.63 (d, J = 9.0 Hz)C-2, C-6: 128.78
N(CH₃)₂2.92 (s, 6H)C-3, C-5: 113.65
C-4: 121.47
N(CH₃)₂: 40.67

The comparison between the predicted data for the target quinoline derivative and the experimental data for the aniline analogue reveals key differences. The aromatic protons of the quinoline are expected to be more deshielded (shifted to higher ppm values) due to the electron-withdrawing effect of the heterocyclic nitrogen atom.[1] The presence of distinct signals for each proton in the quinoline ring, as opposed to the symmetric pattern in the aniline, would be a clear confirmation of the more complex ring system. A crucial piece of evidence for the structure of this compound would be a singlet in the ¹H NMR spectrum integrating to six protons, corresponding to the two equivalent methyl groups of the dimethylamino substituent.[1]

Experimental Protocols

A standardized protocol for the NMR analysis of heterocyclic compounds like this compound is essential for obtaining high-quality, reproducible data.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Experiment: A standard one-dimensional proton experiment is typically sufficient.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-5 seconds

    • Acquisition time: 2-4 seconds

    • Pulse width: Calibrated 90-degree pulse

  • Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.

  • Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: 1-2 seconds

  • Referencing: The spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the quinoline ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical connections between the NMR data and the confirmed chemical structure.

experimental_workflow Experimental Workflow for NMR-based Structural Confirmation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_confirmation Structural Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR process Fourier Transform & Phasing h1_nmr->process cosy 2D COSY c13_nmr->process hsqc 2D HSQC cosy->process hmbc 2D HMBC hsqc->process hmbc->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign structure Confirmed Structure assign->structure

Workflow for NMR-based structural confirmation.

logical_confirmation Logical Confirmation of this compound cluster_data Key NMR Data Points cluster_interpretation Interpretation cluster_conclusion Conclusion h1_signals Number & Multiplicity of Aromatic ¹H Signals quinoline_core Confirms Quinoline Ring System h1_signals->quinoline_core h1_dimethyl ¹H Singlet (6H) at ~3.0 ppm dimethylamino_group Confirms -N(CH₃)₂ Group h1_dimethyl->dimethylamino_group c13_signals 11 Distinct ¹³C Signals carbon_count Confirms Molecular Formula c13_signals->carbon_count hmbc_corr HMBC Correlations substitution_pattern Confirms 4-chloro & 7-amino Positions hmbc_corr->substitution_pattern confirmed_structure Structure Confirmed quinoline_core->confirmed_structure dimethylamino_group->confirmed_structure carbon_count->confirmed_structure substitution_pattern->confirmed_structure

Logical flow for structural confirmation via NMR.

References

A Comparative Guide to the Efficacy of Quinoline Derivatives Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Quinoline-based compounds have long been a cornerstone in the global fight against malaria, a devastating disease caused by parasites of the Plasmodium genus, with P. falciparum being the most virulent.[1][2] From the isolation of quinine to the synthesis of chloroquine, mefloquine, and primaquine, this chemical scaffold has been instrumental in malaria chemotherapy.[3][4] However, the relentless rise of drug-resistant P. falciparum strains necessitates a continuous effort to discover and develop novel, more effective quinoline derivatives.[5][6]

This guide provides a comparative analysis of various quinoline derivatives, presenting their in vitro efficacy against P. falciparum. The data is supported by detailed experimental protocols for key assays and visualizations of the primary mechanism of action and a general experimental workflow for drug evaluation.

Data Presentation: In Vitro Efficacy of Quinoline Derivatives

The following table summarizes the antiplasmodial activity (IC₅₀) and cytotoxicity (CC₅₀) of several quinoline derivatives against various strains of P. falciparum. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is included to indicate the compound's specificity for the parasite over host cells.[7][8] A higher SI value is desirable, indicating greater selectivity.[7]

Compound/Derivative ClassP. falciparum Strain(s)IC₅₀ (µM)Cell LineCC₅₀ (µM)Selectivity Index (SI)Reference
Standard Quinolines
Chloroquine (CQ)K1 (CQ-Resistant)0.34---[9]
Chloroquine (CQ)W2 (CQ-Resistant)0.05---[9]
Chloroquine (CQ)3D7 (CQ-Sensitive)0.086 (equipotent)HepG2Non-toxic-[10]
Mefloquine (MQ)F32-TEM0.087---[3]
Quinine (QN)3D70.018---[9]
Modified Quinolines & Hybrids
MQ-38 (Mefloquine-Atovaquone Hybrid)F32-TEM0.0006 - 0.0011---[3]
MQ-41 (Mefloquine-Artemisinin Hybrid)F32, Thai, FcB1, K10.0024 - 0.006---[3]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaCQ-Resistant Strain1.2HeLaNon-toxicHigh[11]
Quinoline-Furanone Hybrid (5g)K1 (CQ-Resistant)Similar to CQ---[12]
Quinoline-Furanone Hybrid (6e)K1 (CQ-Resistant)Similar to CQ---[12]
Amino-quinoline derivative (40a)Pf3D7 (CQ-Sensitive)0.25HUVEC43.21172.84[11]
Tetrahydropyridine-8-aminoquinoline (40c)3D7 (CQ-Sensitive)1.99---[11]
Tetrahydropyridine-8-aminoquinoline (40c)RKL-9 (CQ-Resistant)5.69---[11]
[1][3][10]triazolo[1,5-a]pyrimidine (21)3D70.032HepG2Non-toxic-[10]
[1][3][10]triazolo[1,5-a]pyrimidine (23)3D70.030HepG2Non-toxic-[10]

Experimental Protocols

The data presented is typically generated using standardized in vitro assays. Below are detailed methodologies for determining antiplasmodial efficacy and cytotoxicity.

In Vitro Antiplasmodial Activity Assay (IC₅₀ Determination)

This assay evaluates the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against intraerythrocytic stages of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture in human O⁺ erythrocytes at 37°C.[13] The culture medium is typically RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, sodium bicarbonate, and HEPES.[13]

  • Drug Preparation: Test compounds are dissolved in a suitable solvent, such as methanol or DMSO, to create a high-concentration stock solution.[13] Serial two-fold dilutions are then prepared in the culture medium to achieve a range of final concentrations for testing.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compounds are added to wells containing synchronized parasite cultures (typically at the ring stage) with an initial parasitemia of 0.1-1.0% and a hematocrit of 1.5-2.5%.[14]

  • Incubation: The plates are incubated for 42-72 hours at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Growth Inhibition Measurement: Parasite growth is quantified using one of several methods:

    • SYBR Green I-based Fluorescence Assay: This is a widely used method where the SYBR Green I dye, which intercalates with parasite DNA, is added to the wells. Fluorescence intensity, proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.[13]

    • [³H]-Hypoxanthine Incorporation Assay: This classic method measures the incorporation of radiolabeled hypoxanthine, a purine precursor essential for parasite nucleic acid synthesis.[14] The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to parasite proliferation.

    • pLDH Assay: This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme, which is released upon lysis of the parasites. The absorbance is read with a spectrophotometer.[12]

  • Data Analysis: The results are expressed as a percentage of inhibition relative to drug-free control wells. The IC₅₀ value is calculated by plotting the inhibition percentages against the log of the drug concentrations and fitting the data to a sigmoidal dose-response curve using statistical software (e.g., GraphPad Prism).[15]

Cytotoxicity Assay (CC₅₀ Determination)

This assay is crucial to determine if the antiplasmodial activity is due to specific parasite targeting rather than general host cell toxicity.[7]

Objective: To determine the 50% cytotoxic concentration (CC₅₀), the concentration of a compound that reduces the viability of a mammalian cell line by 50%.[7][8]

Methodology:

  • Cell Culture: A mammalian cell line (e.g., HeLa, HepG2, Vero, or HUVEC) is cultured in an appropriate medium and conditions (37°C, 5% CO₂).[11][16]

  • Assay Plate Preparation: Cells are seeded into 96-well plates at a specific density (e.g., 2.0 x 10⁴ cells/well) and allowed to adhere overnight.[16]

  • Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[16]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[16]

  • Cell Viability Measurement:

    • MTT/Tetrazolium-based Assay: A solution like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter 96 AQueous One Solution Reagent is added to each well.[15][16] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.[16] The absorbance of the resulting solution is measured at a specific wavelength (e.g., 490 nm), which correlates with the number of viable cells.[16]

  • Data Analysis: The absorbance values are normalized to the vehicle control wells (set to 100% viability). The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][16]

Visualizations: Mechanism and Workflow

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for many quinoline drugs, like chloroquine, involves disrupting the parasite's ability to detoxify heme.[5][6][17] Inside its acidic food vacuole, the parasite digests the host's hemoglobin, releasing large quantities of toxic free heme.[2][18] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[2][6] Quinoline derivatives accumulate in the food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[2] This leads to a buildup of toxic heme, which generates reactive oxygen species and ultimately kills the parasite.[6][18]

Quinoline_MoA cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Detoxification (Polymerization) ROS Reactive Oxygen Species (ROS) Heme->ROS Generates Death Parasite Death ROS->Death Leads to Quinoline Quinoline Derivative Quinoline->Hemozoin Inhibits (Capping)

Caption: Quinoline derivatives inhibit heme polymerization in the parasite's food vacuole.

General Experimental Workflow for Efficacy Comparison

The process of evaluating new antimalarial compounds follows a logical progression from synthesis to detailed in vitro characterization. This workflow ensures that potent and selective compounds are identified for further development.

Experimental_Workflow start Synthesis of Quinoline Derivatives ic50 In Vitro Antiplasmodial Assay (IC₅₀ vs. P. falciparum) start->ic50 cc50 Cytotoxicity Assay (CC₅₀ vs. Mammalian Cells) ic50->cc50 si Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) cc50->si decision High Potency & Selectivity? si->decision lead Lead Compound Identified decision->lead Yes discard Discard or Modify Compound decision->discard No

Caption: Standard workflow for screening and evaluating quinoline derivatives.

References

Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Models in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. Computational, or in silico, approaches accelerate the identification of potential drug candidates by screening vast libraries of compounds and predicting their interactions with biological targets.[1][2] However, these predictions must be rigorously tested and validated through experimental, in vitro and in vivo, assays to ensure their real-world applicability and accuracy.[3][4] This guide provides a framework for researchers, scientists, and drug development professionals to effectively cross-validate computational and experimental data, ensuring a more efficient and reliable drug discovery pipeline.

Comparing Predictive and Experimental Methodologies

The journey of a drug candidate from concept to clinic involves a multi-faceted approach, integrating computational predictions with real-world biological testing.[5][6][7] Each methodology offers distinct advantages and limitations. In silico methods provide speed and scalability, while in vitro and in vivo experiments offer greater biological relevance at the cost of time and resources.[8][9]

MethodologyDescriptionKey TechniquesAdvantagesLimitations
In Silico Computational simulations and modeling to predict drug-target interactions, properties, and effects.[9]Molecular Docking, QSAR, Pharmacophore Modeling, Molecular Dynamics.[1]High-throughput, cost-effective, rapid screening of large compound libraries.[2]Relies on assumptions and simplifications; predictions require experimental validation.[10]
In Vitro Experiments conducted in a controlled environment outside of a living organism, typically using cells or microorganisms.[9]Cell-based Assays, Enzyme Assays, Binding Assays (e.g., ELISA), Permeability Assays.[5][11]Allows for the study of specific biological processes in isolation; higher throughput than in vivo.[9]May not fully replicate the complexity of a whole organism; results can differ from in vivo outcomes.[9]
In Vivo Experiments conducted within a living organism, such as animal models.[9]Animal models of disease, Pharmacokinetic (PK) and Pharmacodynamic (PD) studies.Provides data on the overall effects of a compound in a complex biological system.[9]Expensive, time-consuming, raises ethical considerations, results may not always translate to humans.

A Unified Workflow for Cross-Validation

A robust cross-validation strategy involves an iterative cycle of computational prediction and experimental testing. This process begins with an in silico screening to identify promising candidates, followed by focused in vitro experiments to validate the predictions. Insights from these experiments are then used to refine the computational models, leading to more accurate subsequent predictions.

Cross_Validation_Workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase cluster_feedback Refinement Loop a Virtual Screening b Molecular Docking & Activity Prediction a->b c Hit Identification b->c Top Candidates d Binding & Functional Assays c->d e Lead Optimization d->e f Data Analysis & Comparison e->f Experimental Data g Model Refinement f->g g->a Improved Model

Caption: Iterative workflow for computational prediction and experimental validation.

Experimental and Computational Protocols

Detailed and reproducible protocols are the bedrock of reliable cross-validation. Methodologies must be clearly documented to allow for accurate comparison and refinement.

Computational Protocol: Virtual Screening and Molecular Docking
  • Target Preparation : Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Library Preparation : Prepare a library of small molecules in a 3D format. Assign proper protonation states and generate conformers for each ligand.

  • Binding Site Identification : Identify the putative binding site on the target protein, often based on co-crystallized ligands or computational prediction tools.[1]

  • Molecular Docking : Use docking software (e.g., AutoDock, Schrödinger's Glide) to predict the binding pose and affinity of each ligand within the target's binding site.

  • Scoring and Ranking : Rank the compounds based on their predicted binding affinity (docking score). Select the top-ranked compounds for experimental validation.

Experimental Protocol: In Vitro Cell-Based Viability Assay
  • Cell Culture : Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment : Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds identified from the in silico screen. Include a vehicle control (e.g., DMSO) and a positive control (a known active drug).

  • Incubation : Incubate the treated cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment : Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well. This reagent is converted into a detectable product by metabolically active cells.

  • Data Acquisition : Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Data Presentation and Validation Metrics

Clear and direct comparison of quantitative data is essential. Summarizing results in tables and using appropriate statistical metrics can objectively assess the performance of computational models.[10][12]

MetricDescriptionFormula / MethodApplication Example
Binding Affinity The strength of the interaction between a ligand and its target.In Silico: Docking Score (e.g., kcal/mol). In Vitro: Ki or Kd (nM).Comparing the predicted binding energy of a compound to its experimentally determined inhibition constant.
IC50 / EC50 The concentration of a drug that gives half-maximal inhibitory (IC50) or effective (EC50) response.Determined from dose-response curves.Validating if a computationally predicted active compound shows potent activity in a cell-based assay.
Correlation Coefficient (r) Measures the linear correlation between two sets of data (computational vs. experimental).Pearson correlation.Assessing how well the ranking of compounds by docking score correlates with their experimental activity ranking.
Root Mean Square Error (RMSE) The standard deviation of the prediction errors.[10]Measures the differences between values predicted by a model and the values observed.Quantifying the accuracy of a QSAR model in predicting the pIC50 values of a set of compounds.

Case Study: Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer, making it a prime target for drug development.[13][14] Computational models can predict inhibitors that block this pathway, which are then validated experimentally.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Computational Hit (Drug X) Inhibitor->PI3K Inhibition

References

Unveiling the Anticancer Potential of 4-Aminoquinolines Against Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various 4-aminoquinoline derivatives against breast cancer cell lines. It delves into their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data from recent studies.

The 4-aminoquinoline scaffold, famously represented by the antimalarial drug chloroquine (CQ), has garnered significant attention for its potential as an anticancer agent.[1][2] Researchers have synthesized and evaluated a range of 4-aminoquinoline derivatives, demonstrating their cytotoxic effects against various breast cancer cell lines. This guide synthesizes the findings from multiple studies to offer a comparative overview of their performance and a detailed look into the experimental methodologies employed.

Comparative Efficacy of 4-Aminoquinoline Derivatives

The cytotoxic effects of 4-aminoquinoline derivatives have been evaluated against several human breast cancer cell lines, primarily MCF-7 (estrogen-receptor-positive) and various triple-negative breast cancer (TNBC) lines such as MDA-MB-468 and MDA-MB-231. The 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values are key metrics for comparison.

A study on a series of 4-aminoquinoline derivatives revealed significant cytotoxicity against MCF-7 and MDA-MB-468 cells.[1] Notably, some synthesized compounds exhibited greater potency than the parent compound, chloroquine. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a particularly active compound, especially against MDA-MB-468 cells.[1][2] Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells compared to chloroquine.[2]

Substitutions on the quinoline ring have been shown to drastically influence cytotoxicity. For example, a 7-chloro substitution in one derivative led to a five-fold increase in cytotoxicity against MDA-MB-468 cells when compared to chloroquine.[1] Conversely, replacing the chloro group with fluoro, trifluoromethyl, or methoxy groups resulted in decreased cytotoxicity.[1]

Here is a summary of the growth inhibitory effects of selected 4-aminoquinoline derivatives:

Compound/DerivativeBreast Cancer Cell LineGI50/IC50 (µM)Reference CompoundReference GI50/IC50 (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35 - 8.73Chloroquine>10.85
AmodiaquineMDA-MB-4687.35Chloroquine24.36
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22Chloroquine20.72
Compound with 7-chloro substitution (Compound 5 in study)MDA-MB-4688.73ChloroquineNot specified in direct comparison
Compound 4 (unspecified structure in abstract)MDA-MB-46811.01Chloroquine24.36
ChloroquineMDA-MB-23122.52--
ChloroquineMDA-MB-46828.58--
ChloroquineMCF-720.72 - 38.44--

Mechanism of Action: Beyond Cytotoxicity

The anticancer activity of 4-aminoquinolines is not solely attributed to direct cytotoxicity but also to their ability to modulate key cellular processes, most notably autophagy.

Autophagy Inhibition

Chloroquine and its derivatives are well-documented inhibitors of autophagy.[3][4][5][6] Autophagy is a cellular recycling process that cancer cells can exploit to survive stress and develop drug resistance. By inhibiting autophagy, 4-aminoquinolines can sensitize cancer cells to other chemotherapeutic agents.[4][5][6] The mechanism of autophagy inhibition involves the accumulation of the 4-aminoquinoline compounds in the acidic lysosomes, leading to an increase in lysosomal pH and the blockage of autophagosome-lysosome fusion.[4][5][6][7] This disruption of the autophagic flux enhances the efficacy of other anticancer drugs.[4][5][6]

Modulation of Signaling Pathways

The PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, is a key target of 4-aminoquinolines in breast cancer.[3] Studies have shown that chloroquine can enhance the effects of PI3K/AKT/mTOR inhibitors in breast cancer cells.[3] Furthermore, the combination of PI3K/AKT inhibitors with chloroquine has been shown to potentiate their therapeutic effect, particularly in resistant triple-negative breast cancer cells.[8]

Recent research has also identified palmitoyl-protein thioesterase 1 (PPT1) as a molecular target of chloroquine and its derivatives in lysosomes.[3] Additionally, some 4-aminoquinoline hybrids have been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammation and cancer progression.[9]

The induction of apoptosis, or programmed cell death, is another important mechanism. Chloroquine has been shown to induce caspase-dependent apoptosis.[3] The antitumor effects of 4-aminoquinolines can involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to cell death.[10]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of 4-aminoquinolines against breast cancer cell lines.

Cell Viability and Cytotoxicity Assays (e.g., SRB Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-aminoquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with a solution like 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a sulforhodamine B (SRB) solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The GI50 or IC50 values are calculated from the dose-response curves.

Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the 4-aminoquinoline compounds as described above.

  • Cell Harvesting: Both floating and attached cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Western Blotting
  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a method like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., LC3, p62 for autophagy; cleaved PARP, caspases for apoptosis; Akt, mTOR for signaling pathways).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Process and Pathways

To better understand the experimental process and the molecular mechanisms at play, the following diagrams have been generated.

G cluster_0 In Vitro Evaluation Workflow A Breast Cancer Cell Lines (MCF-7, MDA-MB-468, etc.) B Treatment with 4-Aminoquinoline Derivatives A->B C Cell Viability Assay (e.g., SRB Assay) B->C E Apoptosis Assay (e.g., Annexin V/PI) B->E F Western Blotting B->F D Determination of GI50 / IC50 Values C->D G Analysis of Protein Expression (Autophagy, Apoptosis, Signaling) E->G F->G

Caption: Experimental workflow for the in vitro evaluation of 4-aminoquinolines.

G cluster_1 Signaling Pathways Modulated by 4-Aminoquinolines cluster_pi3k PI3K/AKT/mTOR Pathway cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis Aminoquinolines 4-Aminoquinolines Aminoquinolines->mTOR Inhibition Aminoquinolines->Lysosome Inhibition of Acidification Aminoquinolines->Caspases Induction

Caption: Key signaling pathways affected by 4-aminoquinolines in breast cancer cells.

References

A Comparative Guide to the Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized quinolines is a cornerstone of medicinal chemistry. This guide provides an objective comparison of classical and modern synthetic routes to these valuable scaffolds, supported by experimental data and detailed methodologies.

The quinoline framework is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for its synthesis and functionalization remains an area of intense research. This guide offers a comparative overview of several key synthetic strategies, highlighting their relative merits and limitations through quantitative data and detailed experimental protocols.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are still widely employed due to their reliability and the accessibility of starting materials.

Skraup Synthesis

The Skraup synthesis is a classic method for producing the parent quinoline and its simple derivatives. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][2] The reaction proceeds via the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[3]

Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[4][5] This method is often catalyzed by strong acids.[4]

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[6][7] The reaction involves the formation of an enamine intermediate, which then undergoes cyclization.[3]

Friedländer Synthesis

One of the most versatile and widely used methods, the Friedländer synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8][9] This reaction can be catalyzed by either acids or bases and often proceeds with high yields under relatively mild conditions.[8][9]

Modern Synthetic Approaches: Expanding the Chemical Space

In recent decades, significant advancements have been made in developing more efficient, milder, and functional group-tolerant methods for quinoline synthesis. These modern approaches often employ transition-metal catalysts or metal-free conditions, offering access to a broader diversity of functionalized quinolines.

Transition-Metal-Catalyzed Syntheses

Transition metals, such as palladium, copper, and rhodium, have been extensively used to catalyze the synthesis of quinolines through various mechanisms, including C-H activation and cross-coupling reactions.[10] These methods often exhibit high efficiency and regioselectivity, allowing for the construction of complex quinoline derivatives.

Metal-Free Syntheses

Driven by the principles of green chemistry, numerous metal-free synthetic routes to quinolines have been developed.[11][12] These reactions often utilize iodine, Brønsted acids, or radical initiators to promote cyclization and aromatization, avoiding the use of potentially toxic and expensive metal catalysts.[11][12]

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for representative examples of the discussed synthetic routes, allowing for a direct comparison of their performance.

Reaction NameStarting Material 1Starting Material 2Reagents/CatalystSolventTimeTemperatureYield (%)
Skraup SynthesisAnilineGlycerolH₂SO₄, Nitrobenzene-45 min110 °C47
Doebner-von Miller4-IsopropylanilinePulegoneLewis/Brønsted Acids----
Combes SynthesisAnilineAcetylacetoneH₂SO₄ or PPA----
Friedländer Synthesis2-AminobenzaldehydeAcetophenoneWater (catalyst-free)Water3 h70 °C97[13]
Friedländer Synthesis2-Aminoaryl ketoneα-Methylene ketoneSiO₂ nanoparticlesMicrowave-100 °C93[14]
Friedländer Synthesis1-Amino-4-bromo benzaldehydeEthyl acetoacetateHClWater--77-95[15]
Transition-Metal-Freeβ-O-4 model compounds-One-pot cascade---up to 89[16]
Metal-Free One-Pot2-Aminobenzyl alcohol1,3-Dicarbonyl compoundGlucose-derived ionic liquids, CopperAcetonitrile-water-Mildup to 93[17]
Metal-Free One-Pot2-Aminoacetophenone1,3-Cyclohexanedione, Anthranilamidep-TSA---81 (gram-scale)[18]

Experimental Protocols

General Procedure for Friedländer Synthesis in Water (Catalyst-Free) [13]

A mixture of 2-aminobenzaldehyde (1.0 mmol) and the corresponding ketone or malononitrile (1.2 mmol) in water (5 mL) is stirred at 70 °C for the specified time. After completion of the reaction, as indicated by TLC, the mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with water, and dried to afford the pure quinoline derivative.

General Procedure for SiO₂ Nanoparticle-Catalyzed Friedländer Synthesis under Microwave Irradiation [14]

A mixture of the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and silica nanoparticles (as catalyst) is subjected to microwave irradiation at 100 °C for the specified time. After completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for One-Pot Synthesis of Quinoline-Fused Quinazolinones [18]

A mixture of 2-aminoacetophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), anthranilamide (1 mmol), and p-toluenesulfonic acid (p-TSA) as a catalyst is heated under the specified conditions. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography to yield the desired product.

Logical Relationships of Synthetic Strategies

The following diagram illustrates the classification and relationship between the different synthetic approaches to functionalized quinolines.

G Synthetic Routes to Functionalized Quinolines cluster_classical Classical Methods cluster_modern Modern Methods Skraup Skraup Synthesis Doebner_von_Miller Doebner-von Miller Doebner_von_Miller->Skraup Modification of Combes Combes Synthesis Friedlander Friedländer Synthesis cluster_modern cluster_modern Friedlander->cluster_modern Basis for many modern variations Transition_Metal Transition-Metal Catalyzed Metal_Free Metal-Free Transition_Metal->Metal_Free Alternative to One_Pot One-Pot Syntheses One_Pot->Transition_Metal One_Pot->Metal_Free Synthetic Routes Synthetic Routes Synthetic Routes->cluster_modern cluster_classical cluster_classical Synthetic Routes->cluster_classical

References

head-to-head study of quinoline vs quinazoline derivatives in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Quinoline and Quinazoline Derivatives in Oncology Research

In the landscape of cancer drug discovery, quinoline and quinazoline scaffolds have emerged as privileged structures, forming the backbone of numerous therapeutic agents.[1][2] Both are bicyclic heterocyclic aromatic compounds, but the arrangement of nitrogen atoms within their structures imparts distinct chemical properties and biological activities. This guide provides a head-to-head comparison of quinoline and quinazoline derivatives, focusing on their mechanisms of action, anticancer efficacy, and the experimental protocols used to evaluate them.

I. Overview of Structures

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It is characterized by a double-ring structure composed of a benzene ring fused to a pyridine ring at two adjacent carbon atoms.[3] In contrast, quinazoline features a benzene ring fused to a pyrimidine ring.[4] This seemingly subtle difference in the placement of nitrogen atoms significantly influences the electron distribution and, consequently, the binding interactions of their derivatives with biological targets.

II. Comparative Anticancer Mechanisms and Efficacy

While both quinoline and quinazoline derivatives exhibit a broad spectrum of anticancer activities, their most prominent and clinically relevant mechanisms of action involve the inhibition of protein kinases and the disruption of microtubule dynamics.

A. Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Both quinoline and quinazoline derivatives have been extensively developed as protein kinase inhibitors.

Quinazoline Derivatives as EGFR Inhibitors:

The quinazoline scaffold is particularly renowned for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[6] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline core.[7][8] These molecules act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking downstream signaling pathways that promote cell proliferation and survival.[9]

Quinoline Derivatives as Kinase Inhibitors:

Quinoline-based compounds have also demonstrated potent inhibitory activity against a range of protein kinases, including EGFR, VEGFR, and Aurora kinases.[5][10] For instance, a series of sulfonylated indeno[1,2-c]quinolines (SIQs) exhibited enhanced EGFR-TK inhibitory activity compared to the known drug erlotinib, with IC50 values in the nanomolar range.[11]

Quantitative Comparison of Kinase Inhibitory Activity:

Derivative ClassCompoundTarget KinaseIC50 (nM)Cancer Cell LineReference
Quinazoline GefitinibEGFR2-37Various[9]
Quinazoline ErlotinibEGFR2Various[9]
Quinazoline Compound 19 (6-benzamide quinazoline)EGFR~GefitinibA431, A549[8]
Quinazoline Compound 37 (6,7-dimethoxy quinazoline)VEGFR-230HUVEC[8]
Quinoline SIQ3EGFR-TK~0.6-10.2A549, A431[11]
Quinoline SIQ5EGFR-TK~0.6-10.2A549, A431[11]
Quinoline Compound 10 (4-anilinoquinoline)AURKA/B930/90-[5]
B. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[12] Both quinoline and quinazoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[12][13]

Quinoline Derivatives as Tubulin Inhibitors:

A series of quinoline derivatives were designed as novel tubulin inhibitors targeting the colchicine binding site. Several of these compounds demonstrated notable antitumor activity against a panel of 60 cancer cell lines.[12]

Quinazoline Derivatives as Tubulin Inhibitors:

Similarly, novel quinazoline derivatives have been discovered to be potent inhibitors of tubulin polymerization by targeting the colchicine binding site, leading to G2/M phase cell cycle arrest and apoptosis.[14] Some biphenylaminoquinazolines have been identified as dual inhibitors of both tyrosine kinases and tubulin polymerization.[15]

Quantitative Comparison of Antiproliferative Activity (Tubulin Inhibitors):

Derivative ClassCompoundCancer Cell LineGI50/IC50 (µM)Reference
Quinoline Compound 4c MDA-MB-2310.011-0.19[16]
Quinoline Compound 41 Four cancer cell lines0.02-0.04[5]
Quinazoline Compound Q19 HT-290.051[14]
Quinazoline Compound 4a4 (quinazoline-4-tetrahydroquinoline)Four human cancer cell lines0.0004-0.0027[13]

III. Signaling Pathway and Experimental Workflow Diagrams

A. Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Quinazoline_Quinoline Quinazoline/Quinoline EGFR Inhibitors Quinazoline_Quinoline->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinoline/quinazoline derivatives.

B. Experimental Workflow

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding treatment Treat with varying concentrations of quinoline/quinazoline derivatives cell_seeding->treatment incubation1 Incubate for specified time treatment->incubation1 add_mtt Add MTT reagent incubation1->add_mtt incubation2 Incubate to allow formazan formation add_mtt->incubation2 add_solvent Add solubilizing solvent (e.g., DMSO) incubation2->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

IV. Experimental Protocols

A. EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of quinoline and quinazoline derivatives against EGFR tyrosine kinase.

Methodology:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains recombinant human EGFR kinase, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • The test compounds (quinoline or quinazoline derivatives) are added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • The amount of phosphorylated substrate is quantified using methods such as ELISA, HTRF, or radioactivity-based assays.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[8][11]

B. Tubulin Polymerization Assay

Objective: To assess the effect of quinoline and quinazoline derivatives on the polymerization of tubulin in vitro.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The assay is conducted in a temperature-controlled spectrophotometer.

  • The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization.

  • The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time.

  • Test compounds are added to the reaction mixture before initiating polymerization to evaluate their inhibitory effects.

  • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

  • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.[12][13]

C. Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effects of quinoline and quinazoline derivatives on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8][17]

V. Conclusion

Both quinoline and quinazoline derivatives have proven to be exceptionally valuable scaffolds in the development of anticancer agents. While quinazolines have a more established clinical track record as EGFR inhibitors, quinolines are emerging as potent inhibitors of a diverse range of kinases and as effective tubulin polymerization inhibitors. The choice between these two scaffolds in a drug discovery program will depend on the specific molecular target and the desired pharmacological profile. The data and protocols presented in this guide provide a foundation for researchers to compare and contrast these two important classes of compounds in their quest for novel cancer therapeutics.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These activities include anticancer, antimalarial, antibacterial, and antitubercular effects.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational tools that correlate the chemical structure of these quinoline analogs with their biological activities in a quantitative manner.[3][4] These models help in understanding the mechanism of action, predicting the activity of new compounds, and guiding the design of more potent therapeutic agents, thereby saving significant time and resources in drug discovery.[5]

This guide provides a comparative overview of recent QSAR studies on quinoline analogs across various therapeutic areas, presenting key quantitative data, experimental protocols, and visual workflows to facilitate understanding and application in drug design.

General Experimental Workflow for QSAR Studies

The development of a robust QSAR model typically follows a structured workflow, from data preparation to model validation and application. This process ensures the reliability and predictive power of the final model.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Application Data_Collection Dataset Collection (Quinoline Analogs & Biological Activity) Structure_Optimization Molecular Structure Optimization (e.g., DFT/B3LYP) Data_Collection->Structure_Optimization Data_Split Data Splitting (Training and Test Sets) Structure_Optimization->Data_Split Descriptor_Calculation Descriptor Calculation (2D, 3D, Electronic, etc.) Data_Split->Descriptor_Calculation Model_Building Model Generation (e.g., MLR, PLS, CoMFA, CoMSIA) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (Cross-validation, q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, pred_r²) Internal_Validation->External_Validation New_Design Design of New Analogs External_Validation->New_Design

Caption: A generalized workflow for developing and validating a QSAR model.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties, often targeting key enzymes like tyrosine kinases (e.g., EGFR, erbB-2) and topoisomerases.[6][7][8] QSAR studies in this area aim to identify the structural features crucial for cytotoxic activity against various cancer cell lines.

Comparative Data of QSAR Models for Anticancer Activity
Study FocusNo. of CompoundsQSAR Method(s)Key Statistical ParametersImportant Descriptors IdentifiedTarget/Cell LineRef
Quinazoline Analogs Not SpecifiedMLR, GA-PLS, PCR, FA-MLRGA-PLS selected as the best model.Constitutional, functional, 2D autocorrelation, charge descriptors.Breast Cancer (MCF-7)[9]
2,3-dihydro-[9][6]dioxino [2,3-f]quinazoline Analogs Not SpecifiedMLR (based on DFT)Log IC50 = -11.688 + (-35.522×qC6) + (-21.055×qC10) + ...Atomic net charges (C6, C10, C12, O12), HOMO & LUMO energies.EGFR Inhibitor[6]
Quinoline Derivatives 10MLRNot specified, but showed high correlation with cytotoxic assay.HBA, Kappa indices, Balaban index, Wiener index, logP, TPSA.Colon (HCT-116), Breast (MDA-MB-468)[10]
Quinazoline Derivatives 61 (49 training, 12 test)MLR, PCR, PLSMLR: r²=0.956, q²=0.915, pred_r²=0.6170Estate Contribution (SaaOE-Index, SsClE-index), SsCH3E-index.Tyrosine kinase (erbB-2)[8][11]
Tetrahydroquinoline Derivatives 40 (30 training, 10 test)CoMFA, CoMSIACoMFA: q²=0.778, R²pred=0.709CoMSIA: q²=0.764, R²pred=0.713Steric, electrostatic, hydrophobic, H-bond acceptor/donor fields.Lysine-specific demethylase 1 (LSD1)[12]
Experimental Protocols
  • Descriptor Calculation: Molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These can range from 2D descriptors (topological, constitutional) to 3D descriptors (geometrical) and electronic descriptors (HOMO/LUMO energies, atomic charges).[9][6][8] Software like Dragon and Hyperchem are often used for these calculations.[9] In some studies, Density Functional Theory (DFT) with methods like B3LYP is employed to calculate electronic descriptors.[6]

  • Model Development: Various statistical methods are used to build the QSAR models. Multiple Linear Regression (MLR) is a common approach for creating a linear equation between descriptors and activity.[6][8] Other methods include Principal Component Regression (PCR), Partial Least Squares (PLS), and Genetic Algorithm-based PLS (GA-PLS), which are useful when dealing with a large number of descriptors.[9][8] For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to analyze steric, electrostatic, and other fields around the molecules.[12]

  • Model Validation: The predictive ability of a QSAR model is assessed through rigorous validation. The dataset is typically split into a training set (to build the model) and a test set (to evaluate its predictive power).[3][8]

    • Internal Validation: Often performed using the leave-one-out cross-validation method, yielding a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered to indicate a model with good internal predictive ability.[12]

    • External Validation: The model's ability to predict the activity of the external test set compounds is evaluated using parameters like the predictive r² (pred_r²). A value greater than 0.6 is desirable.[12]

Antimalarial Activity

Quinoline-based drugs like chloroquine have been cornerstones of antimalarial therapy, although resistance is a major issue.[13] QSAR studies are being employed to design new quinoline derivatives that can overcome resistance, often by targeting enzymes like lactate dehydrogenase in Plasmodium falciparum.[2]

Comparative Data of QSAR Models for Antimalarial Activity
Study FocusNo. of CompoundsQSAR Method(s)Key Statistical ParametersImportant Descriptors IdentifiedTarget/OrganismRef
Quinoline-based Derivatives 49 (37 training, 12 test)CoMFA, CoMSIA, HQSARHQSAR: q²=0.80, r²=0.80, pred_r²=0.72Steric, electrostatic, hydrophobic, H-bond donor/acceptor interactions.P. falciparum lactate dehydrogenase[2]
Quinoline Pharmacophoric Core 349 (244 training, 105 test for 3D; 110 training, 46 test for 2D)2D-QSAR, CoMFA, CoMSIACoMSIA: r²test=0.8762D-QSAR: r²test=0.845Not specified, but models were experimentally validated.P. falciparum 3D7 strain[13][14]
Experimental Protocols
  • 3D-QSAR and Molecular Docking: In the study against P. falciparum lactate dehydrogenase, CoMFA, CoMSIA, and HQSAR models were developed.[2] Molecular docking was also performed to understand the binding interactions of the most potent compounds within the active site of the target enzyme. This combined approach of QSAR and docking provides a more comprehensive understanding of the structure-activity relationship.[2]

  • Large-Scale Modeling and Experimental Validation: A recent study developed 2D and 3D-QSAR models based on a large dataset of 349 quinoline derivatives.[13][14] A key strength of this work was the experimental validation of the models. Ten new quinoline derivatives were synthesized and tested against P. falciparum, and their actual activities were compared with the QSAR-predicted values, confirming the high predictive capacity of the developed models.[13][14]

Antibacterial and Antituberculosis Activity

The emergence of multidrug-resistant bacteria has necessitated the development of new antimicrobial agents.[15] Quinoline and its derivatives have shown promise as antibacterial and antitubercular compounds.[3][16][17] QSAR helps in optimizing the quinoline scaffold to enhance its potency against various bacterial strains, including Mycobacterium tuberculosis.

Comparative Data of QSAR Models for Antibacterial/Antituberculosis Activity
Study FocusNo. of CompoundsQSAR Method(s)Key Statistical ParametersImportant Descriptors IdentifiedTarget/OrganismRef
3, 7-disubstituted Quinoline Derivatives 15 (training set)PLSr²=0.8228, Q²=0.9071, test set r²=0.9896Not specified.Mycobacterium tuberculosis[3]
Pyrimido-Isoquinolin-Quinone Derivatives Not specified3D-QSAR (CoMFA, CoMSIA)CoMFA: r²=0.938, q²=0.660CoMSIA: r²=0.895, q²=0.596Steric, electronic, and hydrogen-bond acceptor properties.Methicillin-resistant Staphylococcus aureus (MRSA)[17]
Quinolinone-based Thiosemicarbazones 32 (23 training, 9 test)MLRR²=0.83, F=47.96, s=0.31Van der Waals volume, electron density, electronegativity.Mycobacterium tuberculosis[18]
Quinazolinone-4-Thiazolidinone Heterocycles 12MLRNot specified, but a best model was selected based on statistical significance.Topological & 2-D matrix descriptors.E. coli[19]
Experimental Protocols
  • Software and Methods: For antituberculosis QSAR studies, programs like the Molecular Operating Environment (MOE) have been used to perform Partial Least Squares (PLS) regression analysis.[3] For antibacterial studies against MRSA, 3D-QSAR models were developed and subsequently used to design and synthesize 13 new derivatives, 12 of which showed significant activity.[17]

  • Integrated In Silico and In Vitro Approach: A comprehensive study on quinolinone-based thiosemicarbazones combined QSAR modeling with molecular docking, molecular dynamics, synthesis, and in vitro biological evaluation.[18] The QSAR model, which highlighted the importance of van der Waals volume and electronic properties, guided the design of five new compounds. These compounds were then synthesized and showed potent activity against multiple strains of M. tuberculosis, demonstrating the practical utility of the QSAR-guided approach.[18]

Conclusion

QSAR modeling is a powerful and indispensable tool in the rational design of novel quinoline-based therapeutic agents. As demonstrated across anticancer, antimalarial, and antimicrobial applications, these computational studies provide deep insights into the structural requirements for biological activity. The comparative data presented in this guide highlights that while various QSAR methods (MLR, PLS, CoMFA, CoMSIA) are employed, the most impactful studies are those that integrate robust statistical validation with experimental verification. By leveraging these predictive models, researchers can more efficiently navigate the vast chemical space of quinoline analogs to develop next-generation drugs with enhanced potency and specificity.

References

A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of novel quinoline derivatives against established antimalarial drugs. The data presented is sourced from recent preclinical studies, offering insights into the evolving landscape of antimalarial drug discovery.

Performance Data Summary

The following tables summarize the in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy of selected new quinoline derivatives compared to the benchmark drugs chloroquine, artemisinin, and primaquine.

Table 1: In Vitro Antiplasmodial Activity (IC50)

The 50% inhibitory concentration (IC50) values against various strains of Plasmodium falciparum are presented below. Lower values indicate higher potency.

Compound/DrugP. falciparum 3D7 (CQ-S)P. falciparum K1 (CQ-R)P. falciparum W2 (CQ-R)P. falciparum Dd2 (CQ-R)Citation(s)
New Quinoline Derivatives
Quinoline-Pyrimidine Hybrid (21)0.070 µM--0.157 µM[1]
Quinoline-Sulfonamide Hybrid (41)0.05 µM0.41 µM--[2]
Quinoline-Triazine Hybrid (40d)---4.54 µM[3]
Quinoline-4-carboxamide (DDD107498)1 nM---[4]
Acetylenic Chloroquine Analogue (DAQ)25 nM---[5]
Established Antimalarial Drugs
Chloroquine15.7 - 35.14 nM-1,207.5 nM154.4 nM[4][6][7]
Artemisinin6.8 - 43.1 nM---[8]
Primaquine>10 µM (poorly active)-->10 µM (poorly active)[9]

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant. Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Cytotoxicity and Selectivity Index

The 50% cytotoxic concentration (CC50) against mammalian cell lines and the corresponding selectivity index (SI = CC50/IC50) are crucial indicators of a compound's therapeutic window.

Compound/DrugCell LineCC50Selectivity Index (SI) vs. 3D7Citation(s)
New Quinoline Derivatives
Quinoline-Pyrimidine HybridCHO>10 µM>142[1]
Quinoline-Sulfonamide HybridHepG2>50 µM>1000[10]
Established Antimalarial Drugs
ChloroquineHepG2200.7 µM~5700-13380[11]
PrimaquineHepG2459.1 µMN/A (low activity)[11]

Higher SI values are desirable, indicating greater selectivity for the parasite over mammalian cells.

Table 3: In Vivo Efficacy in Plasmodium berghei Mouse Model

The 4-day suppressive test (Peter's test) is a standard in vivo model to assess antimalarial efficacy.

Compound/DrugDoseParasitemia SuppressionCitation(s)
New Quinoline Derivatives
Quinoline-Sulfonamide-Hydrazine Hybrid10 mg/kg/daySimilar to Chloroquine[12]
Quinoline-4-carboxamide (DDD107498)<1 mg/kg (ED90)Potent oral efficacy[2]
Aryl-bis-quinoline (m-substituted)1.2 mg/kg (ID50)More potent than Chloroquine[13]
Established Antimalarial Drugs
Chloroquine10 mg/kg/dayStandard positive control[12]

ED90: Effective dose to suppress parasitemia by 90%; ID50: Inhibitory dose to suppress parasitemia by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and objective comparison.

In Vitro Antiplasmodial Activity: SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of P. falciparum by quantifying the fluorescence of SYBR Green I, a dye that intercalates with the parasite's DNA.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • Test compounds and reference drugs

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and reference drugs in complete culture medium in a separate 96-well plate.

  • Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia (synchronized ring-stage).

  • Add 100 µL of the parasite culture to each well of the assay plate.

  • Add 100 µL of the diluted compounds/drugs to the corresponding wells. Include wells with parasite culture only (positive control) and uninfected erythrocytes (negative control).

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2, CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test compounds and reference drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and add them to the wells. Include wells with cells only (positive control) and medium only (blank).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the CC50 values by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Efficacy: Peter's 4-Day Suppressive Test

This standard in vivo test evaluates the schizonticidal activity of a compound in a murine malaria model.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Mice (e.g., Swiss albino, 18-22 g)

  • Infected donor mouse with rising parasitemia

  • Test compounds, reference drug (e.g., Chloroquine), and vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • On Day 0, infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.

  • Two hours post-infection, administer the first dose of the test compound or reference drug orally or via the desired route. The control group receives the vehicle.

  • Administer the treatment daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse, fix with methanol, and stain with Giemsa.

  • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.

  • Calculate the percentage of suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is critical for rational drug design and overcoming resistance.

Established Quinoline Antimalarials: Inhibition of Heme Detoxification

The primary mechanism of action for chloroquine and other 4-aminoquinolines is the disruption of the parasite's heme detoxification pathway in the digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Chloroquine, being a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization.[12] The resulting buildup of free heme leads to oxidative stress and parasite death.

G cluster_host_rbc Host Red Blood Cell cluster_parasite Malaria Parasite cluster_dv Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization (Heme Detoxification Protein) Oxidative Stress Oxidative Stress Heme->Oxidative Stress Accumulation leads to Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits (Caps Crystal) PfCRT PfCRT (Transporter) Chloroquine_out Chloroquine PfCRT->Chloroquine_out Efflux (Resistance) Parasite Death Parasite Death Oxidative Stress->Parasite Death

Caption: Mechanism of Chloroquine Action and Resistance.

Proposed Mechanisms for New Quinoline Derivatives

While many new quinoline derivatives are thought to share the heme detoxification inhibition mechanism, novel modes of action are emerging.

A. Dual-Action and Hybrid Molecules:

Many new derivatives are hybrids, combining the quinoline scaffold with other pharmacophores (e.g., pyrimidine, triazine).[1][14] The proposed advantage is a potential dual-action mechanism, which may help to overcome resistance. For instance, some hybrids may not only inhibit hemozoin formation but also target other essential parasite pathways.

B. Inhibition of Other Essential Pathways:

Some novel quinoline derivatives have been shown to act on different targets:

  • Falcipain-2 Inhibition: Quinoline-triazole hybrids have been reported to inhibit falcipain-2, a crucial cysteine protease involved in hemoglobin digestion.

  • Translation Elongation Factor 2 (eEF2) Inhibition: The novel quinoline-4-carboxamide, DDD107498, has been shown to inhibit parasite protein synthesis by targeting eEF2.[4]

The following diagram illustrates these alternative and dual-action mechanisms.

G cluster_parasite Malaria Parasite cluster_dv Digestive Vacuole New_Quinoline New Quinoline Derivatives Heme_Detox Heme Detoxification New_Quinoline->Heme_Detox Inhibition Hemoglobin_Deg Hemoglobin Digestion (Falcipain-2) New_Quinoline->Hemoglobin_Deg Inhibition Protein_Synth Protein Synthesis (eEF2) New_Quinoline->Protein_Synth Inhibition Parasite Viability Parasite Viability Parasite Death Parasite Death Heme_Detox->Parasite Death Hemoglobin_Deg->Parasite Death Protein_Synth->Parasite Death

Caption: Proposed Mechanisms of New Quinoline Derivatives.

Concluding Remarks

The development of new quinoline derivatives continues to be a promising avenue in the search for novel antimalarial therapies. Many of these compounds demonstrate potent activity against chloroquine-resistant strains of P. falciparum and exhibit favorable selectivity indices. While the inhibition of heme detoxification remains a primary mechanism, the emergence of derivatives with alternative targets, such as falcipain-2 and eEF2, is a significant advancement in circumventing existing resistance mechanisms. Further preclinical and clinical evaluation of the most promising candidates is warranted to determine their full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-chloro-N,N-dimethylquinolin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the proper disposal of 4-chloro-N,N-dimethylquinolin-7-amine, a compound noted for its potential toxicity and environmental hazards.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict protocols to mitigate risks. This compound is classified as highly hazardous, and its disposal requires professional handling through a licensed and approved waste disposal facility.[1]

Hazard Profile and Safety Summary

Understanding the specific hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its key hazard classifications as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
CarcinogenicityCategory 1BH350: May cause cancer[1]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Given these significant health and environmental risks, it is imperative that this chemical is not disposed of through standard laboratory drains or as general waste.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to transfer it to an approved waste disposal plant.[1] The following steps outline the process to be followed by laboratory personnel:

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles are essential.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

2. Waste Segregation and Containment:

  • Solid Waste: Collect any solid this compound, contaminated articles (e.g., weighing paper, gloves, paper towels), and empty containers in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the chemical is in a solution, it must be collected in a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard), and the date of accumulation.

3. Contacting Institutional Environmental Health and Safety (EHS):

  • Each research institution has an EHS department (or equivalent) responsible for managing hazardous waste.

  • Contact your EHS office to schedule a pickup for the hazardous waste.

  • Provide them with accurate information about the chemical and its quantity.

4. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

5. Documentation:

  • Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance and institutional record-keeping.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Preparation cluster_2 Disposal Logistics cluster_3 Final Disposal start Chemical is used or becomes waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate waste into a dedicated, sealed container ppe->segregate label_waste Label container with chemical name and hazard pictograms segregate->label_waste store_waste Store in a designated secure waste area label_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup document Log waste details for records contact_ehs->document store_waste->contact_ehs ehs_pickup EHS collects waste document->ehs_pickup approved_plant Transport to an approved waste disposal plant ehs_pickup->approved_plant

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。